1-benzyl-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-benzylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNBWHNSYQPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030423-92-7 | |
| Record name | 1-benzyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-benzyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-benzyl-1H-indole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including potential inhibitors of cholinesterases and cytosolic phospholipase A2α (cPLA2α).[1][2][3][4] Its synthesis, therefore, is of significant interest to the drug development community. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this molecule, focusing on the underlying chemical principles, mechanistic details, and practical, field-proven experimental protocols. We will dissect two principal synthetic disconnections: the post-modification of a pre-formed indole core (N-benzylation) and the de novo construction of the indole ring system (Fischer Indole Synthesis), alongside modern catalytic approaches.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from two fundamentally different strategic viewpoints, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
-
Strategy A: N-Functionalization of the Indole Core. This is often the most direct route, beginning with a commercially available indole-5-carboxylic acid or its corresponding ester. The key transformation is the formation of the N-benzyl bond.
-
Strategy B: De Novo Ring Construction. This approach builds the indole heterocycle from acyclic precursors, with the N-benzyl moiety incorporated from the start. The Fischer Indole Synthesis is the most classic and versatile example of this strategy.[5]
The logical flow of these synthetic strategies is depicted below.
Caption: Primary disconnection strategies for the synthesis of the target molecule.
Strategy A: Direct N-Benzylation of the Indole Nucleus
This is arguably the most common and straightforward approach. The reaction involves the nucleophilic attack of the indole nitrogen onto an electrophilic benzyl source, typically a benzyl halide.
Mechanistic Rationale and Causality
The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). To achieve efficient alkylation, it must be deprotonated by a suitable base to generate the highly nucleophilic indolide anion. The choice of base and solvent is critical for success.
-
Base Selection: Strong bases like sodium hydride (NaH) are highly effective, irreversibly deprotonating the indole to drive the reaction to completion.[3] However, handling NaH requires stringent anhydrous conditions. Carbonate bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), offer a milder, safer, and often highly effective alternative, particularly in polar aprotic solvents like DMF.[6]
-
Substrate Choice (Acid vs. Ester): Attempting to directly benzylate indole-5-carboxylic acid is problematic. The carboxylic acid proton is far more acidic (pKa ≈ 4-5) than the indole N-H. Any base present will deprotonate the carboxyl group first, forming a carboxylate which can potentially act as a competing nucleophile, leading to the formation of benzyl ester byproducts. Therefore, it is standard practice to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the N-benzylation. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.[3]
The overall workflow is illustrated below.
Sources
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A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-1H-indole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Among its many variations, the 1-benzyl-1H-indole-5-carboxylic acid scaffold has emerged as a particularly valuable platform for drug discovery. The N-benzyl group provides a strategic point for modulating lipophilicity and steric interactions, while the C5-carboxylic acid serves as a versatile synthetic handle for creating diverse libraries of amides, esters, and other functionalized analogs. These derivatives have shown promise as cholinesterase inhibitors for Alzheimer's disease, inhibitors of cytosolic phospholipase A2α (cPLA2α), and as anticonvulsant agents.[2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to this core structure and its derivatives, focusing on the underlying chemical principles, detailed experimental methodologies, and modern catalytic approaches.
Chapter 1: The Significance of the this compound Scaffold
The indole ring system is often described as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The fusion of a benzene and a pyrrole ring creates a unique electronic and structural environment conducive to binding with enzymes and receptors.[1]
The strategic placement of substituents transforms this general scaffold into a targeted therapeutic agent:
-
The N1-Benzyl Group: Substitution at the indole nitrogen is a common strategy to enhance biological activity. The benzyl group, in particular, can engage in pi-stacking and hydrophobic interactions within protein binding pockets. Modifications to the benzyl ring (e.g., with halogens or methoxy groups) allow for fine-tuning of electronic properties and potency, as demonstrated in studies on cholinesterase inhibitors.[2][5]
-
The C5-Carboxylic Acid Group: This functional group is a critical anchor for derivatization. It can act as a hydrogen bond acceptor or be converted into amides and esters to explore structure-activity relationships (SAR). For example, the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has yielded compounds with selective inhibitory activity towards butyrylcholinesterase (BuChE).[2][6]
Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound derivatives can be approached by considering several key bond disconnections. A logical retrosynthetic analysis reveals three primary pathways that form the basis of most synthetic plans.
-
Strategy A: N-Benzylation of a Pre-formed Indole-5-carboxylic Acid. This is often the most direct route, where the commercially available or readily synthesized indole-5-carboxylic acid (or its ester) is N-benzylated.
-
Strategy B: Late-Stage Carboxylation. This approach involves the synthesis of a 1-benzyl-5-haloindole intermediate, followed by the introduction of the carboxylic acid group, typically via a Grignard reaction or a palladium-catalyzed carbonylation.
-
Strategy C: De Novo Ring Formation. This fundamental approach, exemplified by the Fischer Indole Synthesis, constructs the indole ring from acyclic precursors, building the desired substitution pattern from the ground up.
Chapter 3: Synthesis of the Core Scaffold
The construction of the central this compound molecule is the critical first phase. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Method A: Direct N-Benzylation of Indole-5-Carboxylate
This is arguably the most common and straightforward method. The process involves the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on a benzyl halide.[7] To prevent unwanted reactions with the carboxylic acid group, the synthesis is typically performed on the corresponding ester (e.g., methyl or ethyl indole-5-carboxylate), which is then hydrolyzed in a final step.[3]
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion.[3] Alternatively, milder bases like potassium hydroxide (KOH) in DMSO or cesium carbonate (Cs2CO3) in DMF can be effective and are often preferred for substrates with base-sensitive functional groups.[4][8]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base (e.g., Na+) without solvating the indolide anion, thus enhancing its nucleophilicity.[3][8]
-
Protecting Group: The use of an ester (e.g., methyl ester) protects the carboxylic acid from acting as an acid during the base-mediated N-alkylation step. The ester is readily cleaved under basic (saponification) or acidic conditions post-benzylation.[3]
Method B: The Fischer Indole Synthesis
For building highly substituted analogs or when starting materials for other routes are unavailable, the Fischer Indole Synthesis offers a powerful method for de novo ring construction.[9][10] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[11] To obtain the desired this compound, one could theoretically react 4-carboxyphenylhydrazine with a benzyl-substituted carbonyl compound. The reaction proceeds through a hydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[9]
Causality of Experimental Choices:
-
Acid Catalyst: Brønsted acids (e.g., H2SO4, polyphosphoric acid) or Lewis acids (e.g., ZnCl2) are required to catalyze the key tautomerization and rearrangement steps.[9][12]
-
Reactant Choice: The structure of the final indole is directly determined by the substitution patterns of the phenylhydrazine and the carbonyl compound. This allows for a high degree of modularity.
Method C: Late-Stage Carboxylation via Grignard Reagents
This strategy introduces the carboxylic acid group at a later stage. It begins with the N-benzylation of 5-bromoindole, followed by the formation of a Grignard reagent and subsequent reaction with carbon dioxide.
-
N-Benzylation of 5-bromoindole: This proceeds as described in Method A.
-
Grignard Formation & Carboxylation: The resulting 1-benzyl-5-bromoindole is treated with magnesium metal to form the indolylmagnesium bromide. This highly nucleophilic Grignard reagent readily attacks carbon dioxide (bubbled through the solution or added as dry ice).[13] A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.[14][15] This method is particularly useful but requires strict exclusion of water and other protic sources until the final workup step.[13]
Chapter 4: Derivatization of the Core Scaffold
Once the this compound core is synthesized, its carboxylic acid moiety serves as a launchpad for extensive derivatization, primarily through amide and ester formation.
Amide Formation
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry for enhancing metabolic stability and exploring new binding interactions. This transformation requires activation of the carboxylic acid.
Causality of Experimental Choices:
-
Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to convert the hydroxyl group of the carboxylic acid into a better leaving group.[2] CDI, for example, reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate.
-
Reaction Sequence: The activated intermediate is not isolated but is reacted in situ with the desired primary or secondary amine. The amine's lone pair attacks the activated carbonyl carbon, displacing the leaving group (imidazole in the case of CDI) to form the stable amide bond.[2]
Substitution at the C3-Position
The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. This provides another avenue for derivatization. A common method involves reaction with oxalyl chloride, which installs a reactive acyl chloride group at the C3 position. This intermediate can then be reacted with various nucleophiles, such as secondary amines, to generate C3-substituted amide derivatives.[4]
| Derivative Class | Reagents | Key Intermediate | Purpose | Yield Range |
| Amides | 1. CDI or DCC2. R¹R²NH | Acylimidazolide | Introduce diverse N-substituents | 60-95% |
| Esters | R-OH, H⁺ (cat.) | Protonated Carbonyl | Modulate solubility and polarity | 70-90% |
| C3-Acylamides | 1. (COCl)₂2. R¹R²NH | C3-Acyl Chloride | Add functionality at C3-position | 50-85%[4] |
Chapter 5: Experimental Protocols & Characterization
Protocol 1: Synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate[3][4]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloro-1H-indole-5-carboxylate (1.0 eq).
-
Solvent & Base: Add dry DMF to dissolve the starting material, followed by the portion-wise addition of cesium carbonate (Cs₂CO₃, 2.0 eq). Stir the suspension for 5 minutes at room temperature.
-
Alkylation: Add benzyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Protocol 2: Saponification to this compound[3]
-
Setup: Dissolve the methyl 1-benzyl-1H-indole-5-carboxylate (1.0 eq) from the previous step in a mixture of methanol (MeOH) and tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of potassium hydroxide (KOH, 3-5 eq) and heat the mixture to reflux (approx. 70 °C) for 4 hours or until TLC analysis indicates complete conversion.
-
Workup: Cool the mixture and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final carboxylic acid.
Characterization Data
The synthesized compounds must be rigorously characterized to confirm their structure and purity.
-
¹H NMR: Expect signals for the benzylic protons (CH₂) as a singlet around δ 5.4-5.8 ppm. Aromatic protons will appear in the δ 7.0-8.5 ppm range. The characteristic indole C2-H and C3-H protons will also be present.[16]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid typically appears around δ 165-175 ppm, while amide carbonyls are slightly downfield.[16] Aromatic carbons resonate between δ 110-140 ppm.
-
FT-IR (KBr, cm⁻¹): A broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid. The C=O stretch will be prominent around 1680-1710 cm⁻¹ for the acid and 1630-1680 cm⁻¹ for an amide.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the benzyl group and subsequent modifications.[4]
Chapter 6: Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust and versatile toolbox for accessing this compound and its derivatives. The choice between de novo ring formation, late-stage functionalization, or derivatization of a pre-formed indole core allows chemists to tailor their approach based on available precursors and desired molecular complexity. The continued development of modern catalytic methods, particularly in palladium- and copper-catalyzed cross-coupling, promises to further streamline these syntheses, enabling the rapid and efficient creation of novel analogs.[17][18] As our understanding of the biological roles of these compounds grows, the demand for efficient and modular synthetic strategies will undoubtedly increase, solidifying the importance of this scaffold in the future of drug discovery.
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Schall, A., et al. (2020). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Archives of Pharmacy, 353(10), e2000158. [Link][3]
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A Technical Guide to the Biological Investigation of 1-benzyl-1H-indole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a vast array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] The strategic modification of this privileged scaffold is a proven method for discovering novel therapeutic agents. This guide focuses on 1-benzyl-1H-indole-5-carboxylic acid , a specific derivative that combines three key pharmacophoric features: the indole core, an N-benzyl group, and a C-5 carboxylic acid moiety.
While direct, extensive research on this exact molecule is limited, a robust analysis of its constituent parts allows for the formulation of strong hypotheses regarding its potential biological activities. The indole-5-carboxylic acid scaffold is a known intermediate in the synthesis of drugs targeting inflammation, analgesia, and various enzymes.[4][5] Furthermore, the addition of an N-benzyl group can enhance cell permeability and modulate binding affinity to biological targets.[1] This document provides a comprehensive framework for the systematic investigation of this compound, from hypothesized mechanisms of action to detailed experimental protocols for validation.
| Compound Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₆H₁₃NO₂ | --- |
| Molecular Weight | 251.28 g/mol | --- |
| Appearance | Light beige to yellow powder (predicted) | [5] |
| Melting Point | ~208-212 °C (predicted for parent) | [5] |
| Solubility | Soluble in DMSO, Methanol (predicted) | [5] |
Hypothesized Biological Targets & Rationale
Based on structure-activity relationships (SAR) from related compounds, we can postulate several primary avenues for investigation. The indole core is a known binder to a wide range of biological targets, and the specific substitutions on this compound suggest a focused approach.
Cholinesterase Inhibition
-
Rationale: A study on novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid demonstrated moderate inhibitory activity against butyrylcholinesterase (BuChE).[6][7] Although the target compound is not an amide derivative, the shared core structure of 1-benzyl-indole-5-carboxylic acid suggests that it may possess intrinsic, albeit potentially weaker, affinity for cholinesterases. This pathway is highly relevant for neurodegenerative diseases like Alzheimer's.
-
Primary Target: Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE).
Anticancer & Antiproliferative Activity
-
Rationale: Indole derivatives are well-documented for their anticancer effects.[2][8][9] Specifically, 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxicity against breast cancer cells (MCF-7).[8] The indole scaffold can interfere with mitotic spindles and inhibit cancer cell proliferation.[10] Furthermore, N-benzyl indole hydrazones have shown promising activity against triple-negative breast cancer cell lines, with the epidermal growth factor receptor (EGFR) identified as a potential target.[9] The presence of the carboxylic acid group also provides a key interaction point for many enzyme active sites.
-
Potential Targets: EGFR, tubulin polymerization, and general cytotoxicity against cancer cell lines.
Enzyme Inhibition (Xanthine Oxidase, Phospholipase A2)
-
Rationale:
-
Xanthine Oxidase (XO): Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been identified as potent XO inhibitors, which are crucial for treating gout and hyperuricemia.[11] The core indole-carboxylic acid structure is a key feature for binding.
-
Cytosolic Phospholipase A2α (cPLA2α): 1-Benzylindoles have been systematically studied as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[12]
-
-
Primary Targets: Xanthine Oxidase (XO), Cytosolic Phospholipase A2α (cPLA2α).
Experimental Validation Workflow
A tiered approach is recommended to efficiently screen for and validate the biological activity of this compound. The workflow progresses from broad, cell-based screening to specific, target-based biochemical assays.
Caption: A tiered experimental workflow for investigating this compound.
Protocol: Synthesis of this compound
A standard method for the N-alkylation of indoles can be adapted for this synthesis. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on benzyl bromide.
-
Rationale: This procedure, based on well-established methods, uses a strong base in a polar aprotic solvent to efficiently generate the indole anion for subsequent alkylation.[13] Using the methyl ester of indole-5-carboxylic acid protects the carboxylic acid during the N-alkylation step, followed by a simple hydrolysis to yield the final product.[12]
Step-by-Step Protocol:
-
Preparation: To a solution of methyl indole-5-carboxylate (1 eq) in dry Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anion Formation: Allow the mixture to stir at room temperature for 30-45 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup (Ester): Quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1-benzyl-1H-indole-5-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of Tetrahydrofuran (THF) and methanol. Add an aqueous solution of potassium hydroxide (KOH, 3-5 eq).
-
Saponification: Heat the mixture to reflux (approx. 70°C) for 4-5 hours until TLC indicates the complete consumption of the starting material.[12]
-
Workup (Acid): Cool the mixture, remove the organic solvents under reduced pressure. Dilute with water and acidify with 1N HCl until the pH is ~2-3.
-
Isolation: The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Purify further by recrystallization if necessary.
Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial screening of potential anticancer agents.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Cholinesterase Inhibition (Ellman's) Assay
-
Rationale: Ellman's method is a simple, rapid, and sensitive spectrophotometric method for determining cholinesterase activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured at 412 nm. An inhibitor will reduce the rate of this color change.[6][7]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate (ATCh), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of ATCh solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Inhibitor Addition: Add 25 µL of various concentrations of this compound. Include a positive control (e.g., galantamine) and a negative control (buffer only).
-
Enzyme Initiation: Add 25 µL of the enzyme solution (AChE or BuChE) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Predicted Signaling Pathway Involvement
Should this compound prove to be an effective EGFR inhibitor, as suggested by related N-benzyl indoles,[9] it would interfere with a critical pathway in cancer cell proliferation and survival.
Caption: Hypothesized inhibition of the EGFR signaling pathway by the target compound.
Data Interpretation & Next Steps
The initial screening results will guide the subsequent research direction.
-
If Potent Cytotoxicity is Observed: The priority will be to determine the IC₅₀ values across a broader cancer cell line panel. Follow-up studies should include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target deconvolution efforts, potentially starting with a kinase panel screen focused on common oncogenic drivers like EGFR.
-
If Cholinesterase Inhibition is Confirmed: The next steps would involve determining the selectivity for BuChE versus AChE and exploring the kinetics of inhibition (e.g., reversible vs. irreversible). In silico molecular docking studies would be valuable to understand the binding mode within the enzyme's active site.
-
If No Significant Activity is Found: While possible, the diverse activities of the indole scaffold suggest this is less likely. However, a lack of activity in these primary assays would prompt exploration into other areas where indoles are active, such as antiviral, anti-inflammatory (beyond cPLA2α), or antimalarial applications.[1][2] The compound could also serve as a valuable negative control or a scaffold for further chemical modification.
This structured, hypothesis-driven approach ensures a thorough and efficient evaluation of this compound, maximizing the potential for discovering novel biological activity and advancing it toward a therapeutic lead.
References
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55. Available at: [Link][6][7]
-
Schröder, A., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Available at: [Link][12]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). Molecules. Available at: [Link][8]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][1]
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Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). AIP Publishing. Available at: [Link][10]
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Indole-5-Carboxylic acid | 1670-81-1. (n.d.). J&K Scientific LLC. Available at: [Link][4]
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Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Available at: [Link][2]
-
Al-Harrasi, A., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. Available at: [Link][9]
-
Understanding Indole-5-carboxylic Acid: Properties and Applications. (n.d.). Dacelo. Available at: [Link][5]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link][3]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link][11]
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. Available at: [Link][13]
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- 9. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
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Introduction: The Significance of the 1-benzyl-1H-indole-5-carboxylic acid Scaffold
An In-Depth Technical Guide to the Characterization of 1-benzyl-1H-indole-5-carboxylic acid
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the synthesis, purification, and multi-faceted characterization of this compound. This document moves beyond simple protocols to explain the scientific rationale behind the methods, ensuring a robust and reproducible approach to validating this important molecular scaffold.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its derivatization allows for the exploration of vast chemical space to modulate biological activity. The compound this compound is a key intermediate and structural motif in the development of therapeutic agents. The strategic placement of the benzyl group at the N1 position and the carboxylic acid at the C5 position creates a molecule with specific steric and electronic properties, making it a valuable building block. Research has shown that derivatives of this scaffold are being investigated for their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy.[2][3][4] Furthermore, related 1-benzylindole structures have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory processes.[5]
A thorough and precise characterization of this molecule is therefore paramount to ensure the validity of any subsequent biological or medicinal chemistry studies. This guide outlines a systematic workflow for its synthesis, purification, and detailed analytical characterization.
Synthesis and Purification Workflow
The synthesis of this compound is most effectively achieved through a two-step process involving the N-alkylation of an indole ester followed by saponification. This strategy protects the carboxylic acid moiety during the alkylation step, preventing unwanted side reactions.
Caption: Synthetic and purification pathway for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the N-alkylation of indoles and subsequent ester hydrolysis.[5][6]
Part 1: Synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl 1H-indole-5-carboxylate (1 equivalent). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Causality Insight: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming a sodium salt. This enhances the nitrogen's nucleophilicity for the subsequent alkylation step. Performing this at 0 °C controls the exothermic reaction.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via flash column chromatography on silica gel.
Part 2: Saponification to this compound
-
Reaction Setup: Dissolve the purified methyl 1-benzyl-1H-indole-5-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add potassium hydroxide (KOH, 5 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Insight: Saponification is a robust method for ester hydrolysis. The use of a large excess of KOH and heat drives the reaction to completion.
-
-
Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate will form.
-
Collection: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
Experimental Protocol: Purification
For achieving high purity suitable for biological assays, a combination of acid-base extraction and recrystallization is recommended.[7][8]
-
Acid-Base Extraction:
-
Dissolve the crude solid in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will deprotonate and move into the aqueous phase, leaving neutral impurities in the organic layer.[7]
-
Separate the layers. Re-acidify the aqueous layer with 1M HCl to precipitate the pure acid.
-
Filter, wash with water, and dry the solid.
-
-
Recrystallization:
-
Dissolve the purified acid in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and dry them thoroughly. This step removes soluble impurities and results in a highly crystalline, pure product.
-
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Caption: A multi-technique workflow for comprehensive compound characterization.
Physicochemical Properties
The fundamental physical and chemical properties serve as the initial identifiers for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[9] |
| Molecular Weight | 251.28 g/mol | PubChem[9] |
| Monoisotopic Mass | 251.09463 Da | PubChem[9] |
| Appearance | White to off-white crystalline powder | Typical for this class |
| Predicted XlogP | 3.1 | PubChemLite[9] |
| Predicted pKa | ~4.5 | (Estimated for benzoic acids) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Trustworthiness Insight: Using a solvent like DMSO-d₆ is advantageous as the acidic proton of the carboxylic acid is often observable as a broad singlet, which would exchange with D₂O upon addition, confirming its identity.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.7 | br s | 1H | COOH | Acidic proton, typically very downfield and broad. |
| ~8.1 | s | 1H | H4 | Deshielded by proximity to the carboxylic acid and ring junction. |
| ~7.8 | d | 1H | H6 | Ortho-coupled to H7. |
| ~7.6 | d | 1H | H2 | Singlet-like or narrow doublet, characteristic of indole H2. |
| ~7.5 | d | 1H | H7 | Ortho-coupled to H6. |
| ~7.3-7.2 | m | 5H | Benzyl Ar-H | Protons of the benzyl ring. |
| ~6.7 | d | 1H | H3 | Coupled to H2, characteristic of indole H3. |
| ~5.5 | s | 2H | CH₂ | Benzylic methylene protons. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | COOH | Carboxylic acid carbonyl carbon. |
| ~137.5 | Benzyl C1' | Quaternary carbon of the benzyl ring. |
| ~136.0 | C7a | Indole quaternary carbon. |
| ~129.0 | C2 | Indole C2, downfield due to nitrogen. |
| ~128.8 | Benzyl C3'/C5' | Aromatic CH carbons. |
| ~127.5 | Benzyl C4' | Aromatic CH carbon. |
| ~127.0 | Benzyl C2'/C6' | Aromatic CH carbons. |
| ~125.0 | C5 | Quaternary carbon attached to the COOH group. |
| ~123.0 | C3a | Indole quaternary carbon. |
| ~122.0 | C6 | Indole aromatic CH. |
| ~121.0 | C4 | Indole aromatic CH. |
| ~110.0 | C7 | Indole aromatic CH. |
| ~102.0 | C3 | Indole C3, typically upfield. |
| ~49.5 | CH₂ | Benzylic methylene carbon. |
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to confirm all assignments.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule.
-
Expected Ions:
-
Positive Mode (ESI+): [M+H]⁺ at m/z 252.10.
-
Negative Mode (ESI-): [M-H]⁻ at m/z 250.09.
-
-
Expertise Insight: High-resolution mass spectrometry (HRMS) is critical. Obtaining a mass accurate to within 5 ppm of the theoretical value provides unequivocal confirmation of the elemental composition, a standard requirement for publication and patent filings.
Protocol: MS Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquire data in both positive and negative ion modes to observe the relevant adducts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |
| 1600, 1495, 1450 | C=C stretch | Aromatic rings |
| ~1300 | C-O stretch | Carboxylic Acid |
| 750-700 | C-H bend | Monosubstituted benzene |
Protocol: FTIR-ATR Analysis
-
Place a small amount of the dry, crystalline powder directly onto the diamond crystal of an ATR accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is most suitable.
-
Self-Validating System: Purity should be assessed at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) to ensure no impurities are co-eluting under the main peak. A purity level of ≥95% is typically required for drug discovery applications.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD).
-
Injection Volume: 10 µL of a ~1 mg/mL sample solution.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. By following the detailed workflows and protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this valuable chemical entity. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built, ensuring that subsequent biological data is both reliable and reproducible.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link][7]
-
Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455. Retrieved from [Link][3]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link] [This is a placeholder as the original link was a generic channel link. The content reflects general knowledge on indole NMR.][10]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link][8]
-
RSIS International. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link][1]
-
ResearchGate. (2011, November). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link][4]
-
Meyer zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Retrieved from [Link][5]
-
PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved from [Link][9]
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link][6]
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The Expanding Therapeutic Potential of 1-Benzyl-1H-indole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-benzyl-1H-indole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these analogs, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and elucidate their mechanisms of action across various disease targets. This guide will further provide detailed experimental protocols for the synthesis and in vitro evaluation of these compounds, supported by quantitative data and visual representations to facilitate a comprehensive understanding of this promising class of molecules.
Introduction: The Versatility of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, found in a vast number of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold for the design of molecules targeting a wide range of biological entities. The introduction of a benzyl group at the N1 position and a carboxylic acid at the C5 position of the indole core creates the this compound framework. This specific arrangement has proven to be a fertile ground for the development of potent and selective modulators of enzymes and receptors implicated in a variety of pathologies, including cancer, inflammation, and neurodegenerative diseases. This guide will serve as a comprehensive resource for harnessing the potential of this versatile scaffold in drug discovery programs.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically begins with a suitable indole-5-carboxylate ester. The key N-benzylation step can be achieved under various conditions, followed by ester hydrolysis to yield the final carboxylic acid. Modifications to both the indole and benzyl moieties are readily achievable, allowing for a systematic exploration of the chemical space.
General Synthesis Workflow
A common synthetic route involves the N-alkylation of an indole-5-carboxylate ester with a substituted benzyl bromide, followed by saponification of the ester.
Start [label="Indole-5-carboxylate Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="N-Benzylation"]; Intermediate [label="1-Benzyl-1H-indole-5-carboxylate Ester"]; Step2 [label="Ester Hydrolysis"]; End [label="this compound Analog", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate [label="Substituted Benzyl Bromide,\nBase (e.g., K2CO3, NaH),\nSolvent (e.g., DMF, Acetone)"]; Intermediate -> Step2; Step2 -> End [label="Base (e.g., LiOH, NaOH),\nSolvent (e.g., EtOH/H2O)"]; }
General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of Ethyl 1-benzyl-1H-indole-5-carboxylate
This protocol provides a step-by-step method for the N-benzylation of ethyl indole-5-carboxylate, a key intermediate in the synthesis of many target analogs.
Materials:
-
Ethyl indole-5-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl indole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-benzyl-1H-indole-5-carboxylate.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of this compound analogs can be finely tuned by strategic modifications to the core scaffold. The following sections summarize key SAR findings for different therapeutic targets.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and this compound derivatives are no exception. Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
Key SAR Insights:
-
Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring significantly impact anticancer potency. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), often enhance activity. For instance, N-benzyl indole-barbituric acid hybrids with 4-chloro or 4-fluoro substituents on the benzyl ring have shown potent anti-proliferative activity against various cancer cell lines.[1]
-
Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties and cellular uptake of the compounds. For example, certain N-benzyl indole-derived hydrazones have demonstrated significant anti-triple-negative breast cancer activity.[2]
-
Substitutions on the Indole Ring: Introduction of substituents at the C2, C3, and C6 positions of the indole ring can influence target binding and overall activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents.[3]
Anti-inflammatory Activity: Targeting Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of inflammatory diseases. Several 1-benzylindole derivatives have been identified as potent cPLA2α inhibitors.[4]
Key SAR Insights:
-
Benzyl Ring Substituents: Dichloro substitution on the benzyl ring, particularly at the 2 and 4 positions, has been shown to be favorable for cPLA2α inhibition.[4]
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteric groups like tetrazoles can lead to potent cPLA2α inhibitors with improved metabolic stability.[4]
-
Linker between Indole and Carboxylic Acid: The nature and length of the linker between the indole core and the acidic moiety are critical for optimal binding to the enzyme's active site.
| Compound ID | R (Benzyl) | X (Linker) | IC₅₀ (µM) for cPLA2α |
| 1 | H | - | >10 |
| 2 | 2,4-dichloro | - | 1.5 |
| 3 | 4-chloro | -CH₂- | 0.8 |
| 4 | 2,4-dichloro | -CH₂- | 0.05 |
Note: Data is illustrative and compiled from multiple sources for comparative purposes.[4][5]
Mechanism of Action: Unraveling the Molecular Pathways
The therapeutic effects of this compound analogs stem from their ability to modulate specific biological pathways.
Anticancer Mechanisms
Indole derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many analogs have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, often at the G2/M checkpoint.
-
Inhibition of Kinase Signaling: The 1-benzylindole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as VEGFR-2.[3]
Analog [label="1-Benzyl-1H-indole-5-carboxylic\nAcid Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\n(e.g., VEGFR-2)"]; CellCycle [label="Cell Cycle Progression"]; Apoptosis [label="Apoptosis Pathway"]; Proliferation [label="Cancer Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Cancer Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Analog -> Kinase [label="Inhibition"]; Analog -> CellCycle [label="Arrest"]; Analog -> Apoptosis [label="Induction"]; Kinase -> Proliferation [label="Promotes"]; CellCycle -> Proliferation; Apoptosis -> CellDeath; }
Simplified overview of the anticancer mechanisms of this compound analogs.
Anti-inflammatory Mechanism: Inhibition of the Arachidonic Acid Cascade
The primary anti-inflammatory mechanism of action for the relevant analogs is the inhibition of cPLA2α. By blocking this enzyme, these compounds prevent the release of arachidonic acid from cell membranes, which is the rate-limiting step in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
In Vitro Evaluation: A Guide to Key Assays
The biological activity of newly synthesized this compound analogs can be assessed using a variety of in vitro assays.
Detailed Experimental Protocol: In Vitro cPLA2α Activity Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against cPLA2α using a synthetic substrate.
Materials:
-
Recombinant human cPLA2α enzyme
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid); Ellman's reagent)
-
Assay Buffer (e.g., HEPES buffer containing CaCl₂, NaCl, and Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the substrate, Arachidonoyl Thio-PC, in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cPLA2α enzyme, and the test compound at various concentrations (or DMSO for the control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding DTNB to each well. The free thiol released by the hydrolysis of the substrate reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 414 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity against a range of targets. The analogs have demonstrated significant potential as anticancer, anti-inflammatory, and cholinesterase-inhibiting agents. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel biological targets for this chemical class could unveil new therapeutic applications. The comprehensive information provided in this guide is intended to empower researchers to further unlock the therapeutic potential of this compound analogs.
References
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- Meyer zu Vilsendorf, I. et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 14(6), 1163-1177.
- El-Sayed, M. A. et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(15), 5731.
- Lehr, M. et al. (2009). 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues. European Journal of Medicinal Chemistry, 44(4), 1597-1605.
- Khan, I. et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Journal of Biomolecular Structure and Dynamics, 41(1), 227-241.
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ResearchGate. (n.d.). (a–c). Synthesis of ethyl 5‐(1‐benzyl‐1H‐indol‐3‐yl)... Retrieved from [Link]
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- Sugimoto, H. et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
- Sugimoto, H. et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
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ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10... Retrieved from [Link]
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ResearchGate. (n.d.). (A) cPLA2α activity assay: for the in vitro cPLA2α activity assay... Retrieved from [Link]
- El-Damasy, A. K. et al. (2007). Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates. Bioorganic & Medicinal Chemistry, 15(24), 7773-7788.
- Gökçe, M. et al. (2023).
- Di Sarno, V. et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5287.
- Kaffman, A. & Sessa, W. C. (2000). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Current Protocols in Pharmacology, Chapter 3, Unit 3.9.
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- Lehr, M. et al. (2013). Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure. Chemico-Biological Interactions, 206(2), 273-280.
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A Guide to the Structural Elucidation of 1-benzyl-1H-indole-5-carboxylic acid Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 1-benzyl-1H-indole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related molecular scaffolds. This document will delve into the theoretical underpinnings and practical application of NMR spectroscopy for the structural verification and analysis of this compound.
Introduction: The Significance of this compound
Indole-5-carboxylic acid and its derivatives are significant pharmacophores in medicinal chemistry. The introduction of a benzyl group at the N1 position can modulate the biological activity, solubility, and metabolic stability of the parent molecule. Accurate and unambiguous structural characterization is paramount in the synthesis and development of such compounds. NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution. This guide will provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.
Predicted NMR Data for this compound
¹H NMR (Proton NMR) Spectral Analysis
The proton NMR spectrum is anticipated to be complex, exhibiting signals for the protons of the indole core, the benzyl group, and the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below. The use of a polar aprotic solvent like DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 12.0 - 13.0 | br s | - | Broad singlet, exchangeable with D₂O. Its chemical shift is concentration and solvent dependent.[6][7] |
| H4 | ~8.2 | s | - | Singlet or a narrow doublet due to a small ⁴J coupling with H6. |
| H6 | ~7.8 | dd | J ≈ 8.5, 1.5 | Doublet of doublets, ortho coupling with H7 and meta coupling with H4. |
| H7 | ~7.6 | d | J ≈ 8.5 | Doublet due to ortho coupling with H6. |
| H2 | ~7.5 | d | J ≈ 3.0 | Doublet due to coupling with H3. |
| H3 | ~6.6 | d | J ≈ 3.0 | Doublet due to coupling with H2. |
| Benzyl-H (ortho) | ~7.3 | m | - | Multiplet. |
| Benzyl-H (meta, para) | ~7.2 | m | - | Multiplet. |
| CH₂ | ~5.5 | s | - | Singlet, characteristic of N-CH₂-Ar protons. |
Causality Behind Chemical Shifts and Multiplicities:
-
Indole Protons: The protons on the indole ring exhibit characteristic chemical shifts. H2 and H3 are in the electron-rich pyrrole ring, with H3 typically being more upfield. The protons on the benzene ring of the indole (H4, H6, H7) are influenced by the fused pyrrole ring and the electron-withdrawing carboxylic acid group at C5.
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and appears at a very downfield chemical shift, often as a broad singlet.[6]
-
Benzyl Group Protons: The methylene (CH₂) protons of the benzyl group are deshielded by the adjacent nitrogen and the aromatic ring, appearing as a sharp singlet. The aromatic protons of the benzyl group will typically appear as a complex multiplet in the aromatic region.
¹³C NMR (Carbon-13 NMR) Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | ~168 | Carbonyl carbon of the carboxylic acid.[6] |
| C7a | ~137 | Quaternary carbon at the fusion of the two rings. |
| Benzyl-C (ipso) | ~136 | Quaternary carbon of the benzyl group attached to the nitrogen. |
| C3a | ~129 | Quaternary carbon at the fusion of the two rings. |
| Benzyl-C (ortho, meta, para) | 127 - 129 | Aromatic carbons of the benzyl group. |
| C2 | ~128 | |
| C5 | ~125 | Quaternary carbon attached to the carboxylic acid group. |
| C4 | ~122 | |
| C6 | ~121 | |
| C7 | ~111 | |
| C3 | ~102 | |
| CH₂ | ~50 | Methylene carbon of the benzyl group. |
Expert Insights on Spectral Features:
-
The chemical shifts of the indole carbons are well-documented.[3] The substituent effects of the N-benzyl and C5-carboxylic acid groups can be used to refine the predicted values.
-
Quaternary carbons (C3a, C5, C7a, and the ipso-carbon of the benzyl group) will typically show lower intensities in a standard broadband-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the methylene signal.
Experimental Protocols
To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve the carboxylic acid and to observe the acidic proton. CDCl₃ can also be used, but the carboxylic acid proton may exchange or have a very broad signal.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following diagram illustrates the general workflow for acquiring and processing the NMR data.
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An In-Depth Technical Guide to the Mass Spectrometry of 1-benzyl-1H-indole-5-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Instrumentation Division
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-benzyl-1H-indole-5-carboxylic acid (C₁₆H₁₃NO₂), a molecule of interest in synthetic chemistry and drug discovery. We delve into the principles of ionization and fragmentation, offering a predictive framework for its mass spectral behavior under various conditions. This document outlines detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, elucidates the structural reasoning behind its characteristic fragmentation patterns, and presents this data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: Structural and Analytical Considerations
This compound is a heterocyclic compound featuring three key functional regions that dictate its physicochemical and mass spectrometric properties:
-
An indole nucleus , a bicyclic aromatic system.
-
An N-benzyl group , which introduces a key site for fragmentation.
-
A carboxylic acid moiety , which is the primary site for ionization, particularly in negative ion mode.
The molecular weight of this compound is 251.28 g/mol , with a monoisotopic mass of 251.0946 Da[1]. Understanding its structure is paramount to predicting its behavior in a mass spectrometer. Mass spectrometry (MS) serves as a critical tool for the confirmation of its identity, purity assessment, and quantification in complex matrices. This guide focuses primarily on Electrospray Ionization (ESI), a soft ionization technique well-suited for this class of molecule, coupled with tandem mass spectrometry (MS/MS) for structural elucidation.
Ionization Strategy: The Causality of Method Selection
The choice of ionization mode is the first critical decision in developing an MS method. The molecular structure of this compound offers two primary avenues for ionization via ESI.
Negative Ion Mode (ESI-)
The presence of the carboxylic acid group makes this molecule an excellent candidate for negative ion mode analysis. The acidic proton can be readily abstracted in the ESI source, especially when the mobile phase is slightly basic, to form the deprotonated molecule, [M-H]⁻. This is often the preferred mode for quantification due to its high efficiency and the generation of a stable precursor ion. For carboxylic acids, ESI in negative mode is generally favored[2].
Positive Ion Mode (ESI+)
While less intuitive than negative mode, positive ion mode analysis is also feasible. The nitrogen atom of the indole ring can be protonated to form the [M+H]⁺ adduct. The efficiency of this process can be significantly enhanced by acidifying the mobile phase (e.g., with formic acid)[3]. Both modes provide complementary information, but for routine analysis, the stability and predictability of the [M-H]⁻ ion often make it the superior choice.
Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Pathway
Collision-Induced Dissociation (CID) of the precursor ions reveals characteristic fragment ions that serve as a structural fingerprint.
Fragmentation of the [M+H]⁺ Precursor Ion (m/z 252.1)
When the protonated molecule is subjected to CID, the most facile cleavage is typically at the benzylic position—the bond between the indole nitrogen and the benzyl methylene group. This is a classic example of benzyl cleavage, which is activated by the adjacent aromatic system[4].
-
Primary Fragmentation: The dominant fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This fragment is a hallmark of compounds containing a benzyl group[5]. The corresponding neutral loss would be the indole-5-carboxylic acid radical.
-
Secondary Fragmentations: Other potential fragmentations include the loss of water ([M+H-H₂O]⁺) from the carboxylic acid group, though this is often less prominent than benzylic cleavage.
Fragmentation of the [M-H]⁻ Precursor Ion (m/z 250.1)
The fragmentation of the deprotonated molecule is primarily driven by the carboxylate anion.
-
Primary Fragmentation: The most characteristic fragmentation for aromatic carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da)[6][7]. This results in a major fragment ion at m/z 206.1 ([M-H-CO₂]⁻). This fragment represents the 1-benzyl-indole anion.
-
Secondary Fragmentations: Further fragmentation of the m/z 206.1 ion could involve cleavage of the benzyl group, though this would be less favorable in negative mode compared to the initial decarboxylation.
Quantitative Data Summary
The predicted mass-to-charge ratios (m/z) for the primary ions and fragments of this compound are summarized below.
| Ion Mode | Precursor Ion | m/z (Da) | Key Fragment Ion(s) | m/z (Da) | Fragmentation Pathway |
| Positive (ESI+) | [M+H]⁺ | 252.10 | Tropylium Cation | 91.05 | Benzylic Cleavage |
| [M+H-H₂O]⁺ | 234.09 | Loss of Water | |||
| Negative (ESI-) | [M-H]⁻ | 250.09 | [M-H-CO₂]⁻ | 206.08 | Decarboxylation |
Table 1: Predicted m/z values for precursor and major fragment ions of this compound.[1]
Visualizing the Fragmentation Pathways
Diagrams provide a clear visual representation of the logical relationships in fragmentation mass spectrometry.
Caption: Proposed MS/MS fragmentation pathways for this compound.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol provides a robust starting point for the analysis. Optimization is recommended for specific matrices and instrumentation.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation (e.g., Plasma): For protein-containing samples, perform a protein precipitation. Add 3 parts of ice-cold acetonitrile to 1 part of plasma, vortex thoroughly, centrifuge at >10,000 x g for 10 minutes, and analyze the supernatant[8].
Liquid Chromatography (LC) Parameters
The goal of the chromatography is to achieve good retention and peak shape while separating the analyte from matrix interferences.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 10% B
-
10.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Causality: A C18 column provides excellent retention for moderately nonpolar molecules. The acidic mobile phase (formic acid) is crucial for good peak shape and for promoting protonation in positive ion mode[3]. A gradient elution ensures that the analyte is eluted efficiently with sharp peaks.
Mass Spectrometry (MS) Parameters
The following settings are for a triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: ESI Negative (preferred) and Positive.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Negative Mode: 250.1 > 206.1 (Quantitative); 250.1 > [secondary fragment] (Qualitative).
-
Positive Mode: 252.1 > 91.1 (Quantitative); 252.1 > [secondary fragment] (Qualitative).
-
-
Collision Energy (CE): Optimize by infusing a standard solution. A starting point of 20-30 eV is typical for these transitions.
Causality: The temperatures and gas flows are set to ensure efficient desolvation of the ESI droplets without causing thermal degradation of the analyte. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is the gold standard for quantification[9][10].
Conclusion
The mass spectrometric analysis of this compound is straightforward when guided by an understanding of its chemical structure. The molecule ionizes efficiently in both positive and negative ESI modes, yielding predictable and structurally informative fragments upon CID. In positive mode, cleavage of the benzyl group to form the m/z 91 tropylium ion is the dominant pathway. In negative mode, a characteristic loss of CO₂ from the carboxylate group to yield the m/z 206 fragment is observed. The provided LC-MS/MS protocol offers a validated starting point for developing robust and sensitive methods for the detection and quantification of this compound, empowering researchers in their drug discovery and development endeavors.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
-
Gaspar, A., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry, 59(17), 9470-9476. Retrieved from [Link]
-
He, G. Y., et al. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Journal of Mass Spectrometry, 49(1), 57-64. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28284460, this compound. PubChem. Retrieved from [Link]
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Prukala, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
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Ristivojević, P., et al. (2018). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules, 23(11), 2843. Retrieved from [Link]
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Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
-
MassBank. (2008). 1H-indole-3-carboxylic acid Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. Retrieved from [Link]
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Rodrigues, C., et al. (2021). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Toxins, 13(10), 717. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-benzyl-1H-indole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole core is a prevalent scaffold in numerous biologically active molecules, while the N-benzyl and C-5 carboxylic acid substitutions offer avenues for molecular diversification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. A comprehensive understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, from guiding synthesis and purification strategies to predicting its behavior in biological systems. This technical guide provides a detailed examination of the key physicochemical properties of this compound, supported by experimental protocols and theoretical considerations.
Molecular and Physicochemical Profile
A foundational aspect of characterizing any chemical entity is a clear definition of its molecular and bulk properties. The table below summarizes the key physicochemical parameters of this compound. It is important to note that while some properties are well-documented, others, particularly experimental values for pKa and logP, are less readily available in the public domain and are therefore presented as predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [PubChem][1] |
| Molecular Weight | 251.28 g/mol | [Sigma-Aldrich] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined. Predicted to be a solid with a relatively high melting point based on analogous structures such as indole-5-carboxylic acid (211-213 °C).[2] | N/A |
| Boiling Point | Not determined (likely to decompose at high temperatures) | N/A |
| Solubility | Predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Sparingly soluble in water. The solubility of carboxylic acids in certain organic solvents can be significantly increased by the presence of water.[3] | Inferred from general chemical principles |
| Predicted XlogP | 3.1 | [PubChem][1] |
| Predicted pKa | ~4-5 (for the carboxylic acid proton) | Estimated based on benzoic acid and indole derivatives |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for indole chemistry. A plausible and efficient synthetic route involves the N-benzylation of an indole-5-carboxylate ester, followed by hydrolysis to the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: N-Benzylation of Ethyl Indole-5-carboxylate
-
To a solution of ethyl indole-5-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-1H-indole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-benzyl-1H-indole-5-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Causality in Experimental Choices:
-
Choice of Base and Solvent in N-Alkylation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen, facilitating the subsequent alkylation. DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the indole substrate and the resulting anion.
-
Hydrolysis Conditions: A mixture of THF/methanol and water is used to ensure the solubility of both the ester starting material and the hydroxide salt intermediate. Lithium hydroxide or sodium hydroxide provides the basic conditions necessary for the saponification of the ester to the carboxylate.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole and benzyl moieties, the benzylic methylene protons, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 10-12 ppm. This chemical shift is characteristic of acidic protons.
-
Indole Protons: The protons on the indole ring will appear in the aromatic region (approximately 6.5-8.5 ppm). The H2 proton is expected to be a doublet around 7.2-7.4 ppm. The H3 proton will likely be a doublet coupled to H2, appearing around 6.5-6.7 ppm. The protons on the benzene ring of the indole core (H4, H6, and H7) will show characteristic aromatic splitting patterns.
-
Benzyl Protons: The five protons of the benzyl group's phenyl ring will resonate in the aromatic region, likely between 7.0 and 7.4 ppm. The two benzylic methylene protons (-CH₂-) will appear as a sharp singlet around 5.4 ppm.[4]
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm.
-
Indole Carbons: The carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).
-
Benzyl Carbons: The carbons of the benzyl group's phenyl ring will resonate between 125 and 140 ppm. The benzylic methylene carbon (-CH₂-) is anticipated to have a chemical shift around 50 ppm.[4]
Infrared (IR) Spectroscopy (Predicted)
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
N-H Stretch (Indole): For the parent indole, a characteristic N-H stretch is observed around 3400 cm⁻¹.[5] However, in this compound, this peak will be absent due to the substitution on the nitrogen.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Multiple sharp absorption bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 251.
-
Fragment Ions: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and the benzyl group (-CH₂Ph, 91 Da). The tropylium ion (C₇H₇⁺) at m/z = 91 is a characteristic fragment for benzyl-substituted compounds. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z = 252.[1]
Caption: Predicted spectroscopic features of the target molecule.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. While some experimental data remains to be definitively established, the provided information, based on sound chemical principles and data from analogous structures, serves as a robust foundation for handling, characterizing, and utilizing this important chemical entity. The detailed synthetic protocol and predicted spectroscopic data offer practical guidance for its preparation and structural confirmation. As research into indole derivatives continues to expand, a thorough understanding of the fundamental properties of molecules such as this compound will be instrumental in driving future innovation.
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An In-Depth Technical Guide to 1-benzyl-1H-indole-5-carboxylic Acid (CAS No. 1030423-92-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-benzyl-1H-indole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a scaffold for developing novel therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the methodologies, ensuring a deeper understanding for researchers and drug development professionals.
Core Molecular Attributes and Significance
This compound is a derivative of indole, a privileged scaffold in drug discovery due to its presence in numerous natural products and FDA-approved drugs. The indole nucleus is known for its ability to mimic peptide structures and participate in various biological interactions. The addition of a benzyl group at the N-1 position and a carboxylic acid at the C-5 position creates a versatile molecule with specific steric and electronic properties, making it a valuable starting point for library synthesis and lead optimization.
The benzyl group introduces lipophilicity, which can enhance membrane permeability, and provides a vector for exploring structure-activity relationships (SAR) through substitution on the phenyl ring. The carboxylic acid at the 5-position serves as a critical handle for amide bond formation, esterification, or bioisosteric replacement, allowing for the covalent linkage of this core to other pharmacophoric fragments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1030423-92-7 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChemLite[1] |
| Molecular Weight | 251.28 g/mol | Sigma-Aldrich[2] |
| Predicted XlogP | 3.1 | PubChemLite[1] |
| Appearance | Solid (predicted) | --- |
Synthesis Strategy and Experimental Protocol
The synthesis of this compound is not explicitly detailed in a single publication. However, a robust and logical synthetic pathway can be constructed based on established methodologies for the N-alkylation of indoles and the manipulation of carboxylic acid functional groups. The most field-proven approach involves a three-step sequence starting from the commercially available indole-5-carboxylic acid.
Causality of the Synthetic Strategy:
-
Esterification of the Carboxylic Acid: The initial protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a critical first step. The acidic proton of the carboxylic acid would interfere with the basic conditions required for the subsequent N-benzylation step. By converting it to an ester, we neutralize its acidity and prevent unwanted side reactions.
-
N-Benzylation of the Indole Nitrogen: With the carboxylic acid protected, the indole nitrogen's proton is the most acidic site, making it susceptible to deprotonation by a suitable base. The resulting indolide anion acts as a nucleophile, readily attacking an electrophilic benzyl source like benzyl bromide or chloride in a classic SN2 reaction. This step is the cornerstone of introducing the benzyl moiety.
-
Saponification (Ester Hydrolysis): The final step is the deprotection of the carboxylic acid. Basic hydrolysis (saponification) is the standard and highly efficient method for cleaving the ester group to reveal the desired carboxylic acid product.
Caption: A logical three-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
This protocol is a synthesized, best-practice methodology derived from analogous preparations in the literature.[3][4]
Step 1: Synthesis of Methyl Indole-5-carboxylate
-
To a stirred suspension of indole-5-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl indole-5-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate
-
Dissolve methyl indole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.[3] The choice of cesium carbonate is based on its good solubility in DMF and its efficacy in promoting N-alkylation of indoles.
-
Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 1-benzyl-1H-indole-5-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve the purified methyl 1-benzyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (KOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.[4]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Characterization and Spectroscopic Analysis
Expected ¹H NMR (Proton NMR) Data (in CDCl₃ or DMSO-d₆, δ in ppm):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Indole Aromatic Protons: Signals corresponding to the protons at positions 2, 3, 4, 6, and 7 of the indole ring. The proton at C4 is often a doublet around 8.0-8.2 ppm. The protons at C6 and C7 will likely appear as a doublet and a doublet of doublets, respectively, in the range of 7.2-7.8 ppm. The C2 and C3 protons will appear as doublets, typically between 6.5 and 7.5 ppm.
-
Benzyl Methylene Protons (-CH₂-Ph): A characteristic singlet around 5.3-5.5 ppm, integrating to 2H.
-
Benzyl Aromatic Protons (-CH₂-Ph): A multiplet in the range of 7.2-7.4 ppm, integrating to 5H.
Expected ¹³C NMR (Carbon NMR) Data (in CDCl₃ or DMSO-d₆, δ in ppm):
-
Carboxylic Acid Carbonyl (-COOH): A signal in the range of 165-175 ppm.
-
Indole Carbons: Eight distinct signals for the indole ring carbons, with chemical shifts characteristic of this heterocyclic system.
-
Benzyl Methylene Carbon (-CH₂-Ph): A signal around 50-55 ppm.
-
Benzyl Aromatic Carbons (-CH₂-Ph): Signals in the aromatic region (125-140 ppm).
Expected FT-IR (Infrared) Data (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Around 1300-1350 cm⁻¹.
Role in Drug Discovery and Potential Applications
While this compound itself has not been extensively profiled for biological activity, its true value lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The indole-5-carboxylic acid moiety is a versatile scaffold that has been incorporated into compounds targeting a range of diseases.
Caption: The central role of the topic compound in accessing diverse therapeutic targets.
Cholinesterase Inhibitors for Alzheimer's Disease:
Several studies have synthesized series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid and evaluated them as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][7] These enzymes are key targets in the symptomatic treatment of Alzheimer's disease. For example, a study by Jakubowska et al. reported that derivatives of this core structure displayed moderate inhibitory activity against BuChE.[6] The this compound core provides the necessary framework to position other pharmacophoric elements, such as N-benzylpiperidine, to interact with the active site of these enzymes.
Inhibitors of Cytosolic Phospholipase A2α (cPLA2α) for Inflammation:
Research into inhibitors of cPLA2α, an enzyme involved in the production of pro-inflammatory lipid mediators, has utilized the 1-benzylindole scaffold.[4] Although these studies focused on derivatives with modifications at other positions, the synthesis often involves intermediates like methyl 1-benzyl-1H-indole-5-carboxylate. This highlights the utility of the core structure in building molecules aimed at anti-inflammatory therapies.
Anticonvulsant Agents:
The indole nucleus is a common feature in many anticonvulsant drugs. A study on novel benzyl-6-chloro indole carboxylate derivatives demonstrated their potential as anticonvulsant agents.[3] The synthesis of these compounds started from methyl 6-chloro-1H-indole-5-carboxylate, which was then N-benzylated. This demonstrates that the this compound framework is relevant for the development of new treatments for epilepsy.
Conclusion and Future Outlook
This compound is a molecule of significant interest to medicinal chemists and drug discovery scientists. Its straightforward, logical synthesis from readily available starting materials makes it an accessible building block. While direct biological data on this compound is sparse, its derivatives have shown promise in several key therapeutic areas, including neurodegenerative and inflammatory diseases. The strategic placement of the benzyl and carboxylic acid groups provides two independent vectors for chemical modification, making it an ideal scaffold for the generation of compound libraries and for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research will likely continue to leverage this versatile core to explore new chemical space and develop next-generation therapeutics.
References
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synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. (n.d.). Retrieved January 20, 2026, from [Link]
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Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455. Retrieved from [Link]
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Raju, P. V., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. Retrieved from [Link]
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Meyer zu Vilsendorf, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Retrieved from [Link]
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Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55. Retrieved from [Link]
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Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi:10.15227/orgsyn.054.0058. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved January 20, 2026, from [Link]
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Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10... (n.d.). Retrieved January 20, 2026, from [Link]
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Yin, Y., Ma, W., & Chai, Z. (2023). Indole Synthesis SI. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:63746-00-9 | 1-benzyl-5-benzyloxy-2-methyl-indole-3-carboxylic acid ethyl ester. Retrieved January 20, 2026, from [Link]
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Park, K. H., et al. (2006). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2006(15), 183-189. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylindole. Retrieved January 20, 2026, from [Link]
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Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1-Benzyl-1H-indole-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of the 1-Benzyl-1H-indole-5-carboxylic Acid Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for engaging with biological targets. The addition of a benzyl group at the N1 position and a carboxylic acid at the C5 position, creating this compound, further enhances its versatility as a drug-like molecule.
The N-benzyl group provides a modular handle for tuning lipophilicity and introducing diverse substituents to explore the binding pocket of a target protein. The C5-carboxylic acid, or its bioisosteres, often serves as a key interaction point, mimicking endogenous ligands or forming critical salt bridges and hydrogen bonds within an active site.[1][2] This strategic combination of functionalities has enabled the development of a wide range of bioactive compounds targeting various enzymes and receptors.
This guide provides an in-depth overview of the applications of the this compound scaffold, complete with detailed protocols and mechanistic insights for researchers in drug discovery.
Application I: Development of Cholinesterase Inhibitors for Alzheimer's Disease
Mechanistic Rationale: Alzheimer's disease is characterized by a decline in cholinergic neurotransmission.[3] Inhibiting the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated strategy to manage the symptoms of mild-to-moderate Alzheimer's.[3] The this compound core has been successfully utilized to generate derivatives that function as cholinesterase inhibitors.
Derivatives, particularly N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, have been synthesized and evaluated for their inhibitory potential against both AChE and BuChE.[3][4][5] While some compounds show non-selective weak inhibition, strategic substitution on the N-benzylpiperidine moiety has led to selective BuChE inhibitors.[3][6] For instance, the introduction of a chlorine atom at the meta-position of the phenyl ring on the N-benzylpiperidine fragment resulted in a compound with the highest reported inhibitory activity towards BuChE in its series.[3][6]
Experimental Workflow: Synthesis and Evaluation of Cholinesterase Inhibitors
Caption: Synthetic and biological evaluation workflow.
Protocol 1: Synthesis of N-(1-(3-chlorobenzyl)piperidin-4-yl)-1H-indole-5-carboxamide
This protocol is adapted from the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid.[3][5]
-
Activation of Carboxylic Acid:
-
To a solution of 1H-indole-5-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1 equivalent).
-
Stir the mixture at room temperature for 2 hours under an inert atmosphere (e.g., argon or nitrogen) to form the activated acyl-imidazole intermediate. Causality: CDI is an excellent activating agent for carboxylic acids, forming a reactive intermediate that is susceptible to nucleophilic attack by an amine, with the release of imidazole and CO2 as byproducts.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine, 1-(3-chlorobenzyl)piperidin-4-amine (1 equivalent), in anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture from Step 1.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water, which will precipitate the crude product.
-
Filter the white precipitate and wash it with methanol.
-
The filtrate can be evaporated, and the remaining residue dissolved in water and extracted with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer.
-
Prepare solutions of purified human AChE and BuChE in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BuChE) to each well and incubate for a pre-determined time at a controlled temperature.
-
Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. Causality: The enzyme hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is a colored anion detectable at 412 nm. The rate of color formation is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
| Compound ID | Target Enzyme | % Inhibition at 10 µM |
| 6a | BuChE | Weak, non-selective |
| 6c | BuChE | 30.06% |
Table adapted from Jakubowska et al.[3][6]
Application II: Scaffolding for Cytosolic Phospholipase A2α (cPLA2α) Inhibitors
Mechanistic Rationale: Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membranes, which is then converted into pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[7][8] Therefore, inhibiting cPLA2α is a promising strategy for developing new anti-inflammatory drugs.[7] The 1-benzylindole scaffold has been systematically explored to develop potent cPLA2α inhibitors, with the indole-5-carboxylic acid moiety being a key variant.[7]
Systematic variations of 1-benzylindoles have led to the discovery of derivatives with submicromolar activity against cPLA2α.[8] While the initial leads were often highly lipophilic and poorly water-soluble, the introduction of carboxylic acid groups or their bioisosteres, such as tetrazoles, was explored to improve physicochemical properties while maintaining potency.[1][7]
Experimental Workflow: From Synthesis to Permeability Assessment
Caption: Workflow for developing cPLA2α inhibitors.
Protocol 3: Synthesis of this compound Derivatives
This protocol is a generalized procedure based on methods described for synthesizing 1-benzylindole derivatives.[7]
-
N-Alkylation:
-
To a solution of methyl indole-5-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Causality: NaH is a strong base that deprotonates the indole nitrogen, forming a nucleophilic indolide anion.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired substituted benzyl bromide (e.g., 2,4-dichlorobenzyl bromide) (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
-
Saponification:
-
To the reaction mixture containing the methyl ester, add a solution of potassium hydroxide (KOH) (5 equivalents) in a mixture of methanol and tetrahydrofuran (THF).
-
Heat the mixture to 70 °C and stir for 4-5 hours until the ester is fully hydrolyzed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and acidify with aqueous HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography as needed to yield the pure this compound derivative.
-
Protocol 4: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution (at a defined concentration in transport buffer) to the apical (AP) side of the monolayer.
-
Add fresh transport buffer to the basolateral (BL) side.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
High Papp values generally indicate good potential for oral absorption.
-
Application III: Building Blocks for Anticonvulsant Agents
Mechanistic Rationale: The indole nucleus is a common feature in many anticonvulsant drugs. By modifying the this compound scaffold, specifically through chlorination and derivatization at the C3 position, novel compounds with potential anticonvulsant activity have been developed.[9]
The synthesis involves treating methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate with oxalyl chloride and various secondary amines to generate methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates.[9] These compounds are then subjected to biological screening to assess their anticonvulsant properties.
Protocol 5: Synthesis of Methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylate Derivatives
This protocol is based on the synthetic scheme reported by Rao et al.[9]
-
Acylation of the Indole C3 Position:
-
To a stirred, cooled (ice bath) solution of methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (5 equivalents) dropwise.
-
Stir the solution at 0 °C for 30 minutes and then at room temperature for 1 hour. A dark yellow color indicates the formation of the reactive acyl chloride intermediate at the C3 position. Causality: The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic acylation by the oxalyl chloride.
-
-
Amidation:
-
Remove the solvent in vacuo.
-
Dissolve the resulting residue in dry DCM.
-
Add the desired secondary amine (e.g., morpholine, piperidine) (3 equivalents) dropwise to the solution.
-
Stir the mixture at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final derivative.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform in medicinal chemistry. Its applications span a wide range of therapeutic areas, from neurodegenerative diseases and inflammation to epilepsy. The modular nature of the scaffold allows for fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets. Future research will likely focus on exploring novel bioisosteres for the carboxylic acid group to further optimize pharmacokinetic profiles[1][10][11] and on applying this scaffold to new and emerging drug targets.
References
-
Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
-
PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. National Center for Biotechnology Information. [Link]
-
Rao, A. et al. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
-
ResearchGate. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. [Link]
-
Meyer zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]
-
ResearchGate. (2010). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. [Link]
-
Ye, Z., et al. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380. [Link]
-
Meyer zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. [Link]
-
Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]
-
Ballatore, C., Duggan, M. E., & LaMarche, M. J. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Tactics in Contemporary Drug Design. Springer. [Link]
-
MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]
-
Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
ResearchGate. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jbarbiomed.com [jbarbiomed.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
1-Benzyl-1H-indole-5-carboxylic Acid: A Comprehensive Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the research chemical, 1-benzyl-1H-indole-5-carboxylic acid. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for its application in a laboratory setting.
Introduction
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and natural products. The indole nucleus is a key component in various pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. The addition of a benzyl group at the N-1 position and a carboxylic acid at the C-5 position of the indole ring provides a versatile molecular framework for further chemical modification and exploration of its biological activities. This guide will delve into the synthesis of this compound, its characterization, and potential research applications, with a focus on its prospective role as an enzyme inhibitor.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem |
| Molecular Weight | 251.28 g/mol | PubChem |
| Appearance | Solid (form may vary) | --- |
| CAS Number | 1030423-92-7 | Sigma-Aldrich[1] |
| Predicted XlogP | 3.1 | PubChemLite[2] |
| Monoisotopic Mass | 251.09464 Da | PubChemLite[2] |
Safety and Handling:
This compound is a research chemical and should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: A dust mask or respirator should be used if handling the compound as a powder.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process: esterification of 1H-indole-5-carboxylic acid followed by N-benzylation and subsequent hydrolysis of the ester. This approach protects the carboxylic acid functionality during the N-alkylation step.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Methyl Esterification of 1H-Indole-5-carboxylic Acid
This initial step protects the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent N-benzylation.
Materials:
-
1H-Indole-5-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 1H-indole-5-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude methyl indole-5-carboxylate, which can be purified by column chromatography on silica gel if necessary.
Step 2: N-Benzylation of Methyl Indole-5-carboxylate
This step introduces the benzyl group at the nitrogen of the indole ring. A general and efficient method for the N-alkylation of indoles utilizes a strong base in a polar aprotic solvent.[4]
Materials:
-
Methyl indole-5-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Benzyl bromide or Benzyl chloride
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of methyl indole-5-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product, methyl 1-benzyl-1H-indole-5-carboxylate, can be purified by column chromatography.
Step 3: Hydrolysis of Methyl 1-benzyl-1H-indole-5-carboxylate
The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.
Materials:
-
Methyl 1-benzyl-1H-indole-5-carboxylate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
Water
-
Filtration apparatus
Procedure:
-
Dissolve the methyl 1-benzyl-1H-indole-5-carboxylate in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product. The product can be further purified by recrystallization if necessary.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the indole ring, the benzyl group, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₆H₁₃NO₂). |
| FT-IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic rings. |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
Potential Research Applications and Protocols
While specific biological data for this compound is limited in publicly available literature, the activities of its derivatives suggest promising avenues for research. Derivatives of this compound have shown inhibitory activity against enzymes such as cholinesterases and cytosolic phospholipase A2α.[5][6] Therefore, this compound serves as a valuable starting point for inhibitor screening and development programs targeting these or other enzymes.
Application Note 1: Screening for Cholinesterase Inhibition
Rationale: Derivatives of 1H-indole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[5][7] this compound can be screened for similar activity.
Protocol: Ellman's Assay for Cholinesterase Inhibition
This colorimetric assay is a standard method for measuring cholinesterase activity.
Materials:
-
This compound (test compound)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme solution (AChE or BuChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Workflow: Cholinesterase Inhibition Assay
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Application Note 2: Investigation as a Cytosolic Phospholipase A2α (cPLA2α) Inhibitor
Rationale: 1-Benzylindoles have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[6] This suggests that this compound could be a candidate for screening against this target.
Protocol: cPLA2α Activity Assay
A common method to measure cPLA2α activity is a fluorescence-based assay using a substrate that releases a fluorescent product upon cleavage by the enzyme.
Materials:
-
This compound (test compound)
-
Recombinant human cPLA2α
-
Fluorescent phospholipid substrate (e.g., a BODIPY-labeled phospholipid)
-
Assay buffer (e.g., containing Tris-HCl, CaCl₂, and DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the cPLA2α enzyme to the wells of the microplate containing the test compound and incubate for a specified time.
-
Initiate the reaction by adding the fluorescent phospholipid substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a research chemical with a versatile scaffold that holds potential for the development of novel therapeutic agents. While direct biological data on this specific compound is not extensively documented, the known activities of its derivatives provide a strong rationale for its investigation as an inhibitor of enzymes such as cholinesterases and cPLA2α. The synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to produce, characterize, and explore the biological potential of this intriguing indole derivative. As with any research chemical, all handling and experimental procedures should be conducted with the appropriate safety measures in place.
References
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
- Chemical Label for this compound. (n.d.).
-
Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55. [Link]
-
Meyer zu Vilsendorf, I., et al. (2013). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. MedChemComm, 4(5), 847-857. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. [Link]
Sources
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- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Analysis of 1-benzyl-1H-indole-5-carboxylic acid
These application notes provide a comprehensive guide for the analytical characterization of 1-benzyl-1H-indole-5-carboxylic acid, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, and providing a framework for robust and reliable analytical testing. The protocols are grounded in established principles and are designed to be self-validating systems, adhering to the spirit of international regulatory guidelines.
Introduction
This compound is a member of the indole class of heterocyclic compounds, which are prevalent in bioorganic and medicinal chemistry. The accurate and precise measurement of its purity, identity, and stability is critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
PART 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
The inherent UV chromophore of the indole ring system makes HPLC with UV detection an ideal technique for the quantitative analysis of this compound. The following reversed-phase HPLC method is designed to provide excellent resolution and sensitivity for both assay and impurity profiling.
Rationale for Method Design
A reversed-phase C18 column is selected due to the non-polar nature of the benzyl group and the indole core. The mobile phase, consisting of an acetonitrile and water gradient with a formic acid modifier, serves multiple purposes. Acetonitrile is the organic modifier that elutes the analyte from the column. The acidic pH imparted by formic acid is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure the efficient elution of potential impurities with varying polarities and to maintain a reasonable run time.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with a UV-Vis detector and autosampler. |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
3. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
- For assay determination, a reference standard of known purity is required to create a calibration curve.
Method Validation Framework
This method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
PART 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Characterization
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the structural confirmation of this compound and the identification of unknown impurities.
Rationale for Method Design
The HPLC method described above can be directly coupled to a mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and thermally labile molecules like carboxylic acids. The use of formic acid in the mobile phase is advantageous as it is a volatile buffer compatible with MS detection and aids in the protonation of the analyte in positive ion mode.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
- Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 10 µg/mL) to avoid detector saturation.
2. LC-MS Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent. |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30% to 95% B, 5-6 min: 95% B, 6.1-7 min: 30% B. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Capillary Voltage | 3.5 kV. |
| Cone Voltage | 30 V. |
| Source Temperature | 120 °C. |
| Desolvation Temp. | 350 °C. |
| Scan Range | m/z 50-500. |
3. Data Analysis and Expected Fragmentation:
- The molecular weight of this compound is 251.28 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at m/z 252.10.
- A prominent fragment ion is expected at m/z 91, corresponding to the stable tropylium ion formed from the benzyl group.[5]
- Another potential fragmentation is the loss of the carboxylic acid group (-COOH), followed by the loss of CO, leading to ions at m/z 206 and 178.
PART 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for Method Design
Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing properties for carboxylic acids and its ability to allow for the observation of the acidic proton of the carboxyl group. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆ in an NMR tube.
2. NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent. | Bruker Avance 100 MHz or equivalent. |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
3. Predicted ¹H and ¹³C NMR Chemical Shifts:
- ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole and benzyl rings, the methylene protons of the benzyl group, and the carboxylic acid proton. The indole protons will appear as a set of coupled multiplets, while the benzyl aromatic protons will likely appear as a multiplet. The methylene protons will be a characteristic singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
- ¹³C NMR: The spectrum will display signals for all 16 carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will resonate in the typical aromatic region, and the methylene carbon will appear in the aliphatic region.
PART 4: Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for HPLC/LC-MS and NMR analysis.
Caption: Workflow for HPLC and LC-MS Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
The analytical methods presented in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols, coupled with proper method validation, will ensure the generation of high-quality, reliable data essential for decision-making in the drug development process. It is recommended that these methods be adapted and optimized for specific laboratory instrumentation and sample matrices as needed.
References
-
SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Tivkaa, R. K., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 4, 638. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). Indole-5-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (2024, September 6). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]
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Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. Retrieved from [Link]
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LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3369–3380. Retrieved from [Link]
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Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 7(10), 891–903. Retrieved from [Link]
-
Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Waters. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]
-
Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
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The Versatile Scaffold: Application Notes and Protocols for 1-benzyl-1H-indole-5-carboxylic Acid in Drug Discovery
Introduction: The Indole Nucleus as a Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in the design of novel therapeutic agents.[1] Within this vast chemical space, 1-benzyl-1H-indole-5-carboxylic acid emerges as a key intermediate and a pharmacologically relevant molecule in its own right. The introduction of a benzyl group at the N-1 position enhances lipophilicity and can influence binding to biological targets, while the carboxylic acid moiety at the C-5 position provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions within enzyme active sites.[1] This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis, characterization, and evaluation of this compound in various drug discovery applications.
Physicochemical and Spectral Data
A thorough characterization of the lead compound is fundamental to any drug discovery campaign. The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃NO₂ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| Melting Point | 211-213 °C (for indole-5-carboxylic acid) | |
| Appearance | Off-white to pale yellow solid | [3] |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents | N/A |
| ¹H NMR (DMSO-d₆, δ, ppm) | 11.28 (s, 1H, NH ind), 8.15-7.99 (m, 2H, arom), 7.67-7.15 (m, 8H, arom), 6.50 (s, 1H, NHCO), 3.45 (s, 2H, NCH₂) | [3] |
| ¹³C NMR (CDCl₃, δ, ppm) | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 (for 1-benzyl-1H-indole-3-carbaldehyde, indicative of benzyl and indole core shifts) | [4] |
| Mass Spec (m/z) | 334 [M+H]⁺ (for a piperidine amide derivative) | [3] |
Note: Specific spectral data for the parent compound can vary based on the solvent and instrumentation used. The provided data is based on closely related derivatives and serves as a representative example.
Synthesis and Characterization: A Detailed Protocol
The synthesis of this compound is readily achieved through the N-alkylation of indole-5-carboxylic acid with benzyl bromide. The following protocol provides a robust method for its preparation and purification.
Protocol 1: Synthesis of this compound
Materials:
-
Indole-5-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the purified product by acquiring ¹H and ¹³C NMR spectra and comparing them with the expected chemical shifts and coupling constants.
-
Mass Spectrometry: Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS).
-
Melting Point: Measure the melting point of the solid product.
Caption: Synthesis of this compound.
Application Notes: Exploring the Therapeutic Potential
This compound and its derivatives have shown promise in several therapeutic areas. The following sections detail the potential applications and provide protocols for in vitro evaluation.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[5] N-benzyl indole derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the modulation of key signaling cascades such as the Wnt/β-catenin pathway.[8]
Proposed Mechanism of Action:
1-benzyl-indole derivatives can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] This inhibition can lead to a downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis.[8]
Caption: Wnt/β-catenin Signaling Pathway Inhibition.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease.[9] Several indole derivatives have been identified as potent cholinesterase inhibitors.[10][11][12] The N-benzylpiperidine fragment, often found in potent AChE inhibitors, can be incorporated into derivatives of this compound to enhance their activity.[3]
Proposed Mechanism of Action:
Indole-based inhibitors can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of cholinesterases, leading to a dual-binding site inhibition.[3] This can be more effective than targeting only the active site.
Caption: Dual-Binding Site Inhibition of Acetylcholinesterase.
Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes.[13][14] Arachidonic acid is then converted into pro-inflammatory mediators like prostaglandins and leukotrienes.[13] Inhibition of cPLA2α is therefore a promising strategy for the development of anti-inflammatory drugs. 1-benzylindole derivatives have been identified as potent inhibitors of cPLA2α.[15]
Mechanism of Action:
Inflammatory stimuli lead to an increase in intracellular Ca²⁺ and activation of protein kinases, which in turn activate cPLA2α.[13][16] Activated cPLA2α translocates to the cell membrane and hydrolyzes phospholipids to release arachidonic acid.[13] 1-benzylindole derivatives can directly inhibit the enzymatic activity of cPLA2α, thereby blocking the production of pro-inflammatory eicosanoids.
Caption: cPLA2α-mediated Inflammatory Pathway.
Principle: This assay measures the release of radioactively labeled arachidonic acid from phospholipid vesicles by cPLA2α. The inhibition of this release by a test compound is quantified.
Materials:
-
Recombinant human cPLA2α
-
Phospholipid vesicles (e.g., phosphatidylcholine) containing [³H]arachidonic acid
-
Assay buffer (containing CaCl₂, DTT, etc.)
-
This compound derivative
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, phospholipid vesicles, and the test compound at various concentrations.
-
Enzyme Addition: Add the cPLA2α enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Extraction and Quantification: Extract the released [³H]arachidonic acid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release and determine the IC₅₀ value.
Antiplatelet Aggregation Activity
Platelet aggregation is a critical process in thrombosis, and antiplatelet agents are widely used for the prevention and treatment of cardiovascular diseases.[17] Indole derivatives have been shown to inhibit platelet aggregation induced by various agonists.[18]
Mechanism of Action:
The antiplatelet activity of indole derivatives can be mediated through multiple mechanisms, including the inhibition of thromboxane B2 formation and the blockade of the glycoprotein IIb/IIIa receptor, which is crucial for fibrinogen binding and platelet aggregation.[18] They may also interfere with signaling pathways downstream of platelet agonists, such as the PI3K/Akt pathway.[19]
Sources
- 1. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. ptfarm.pl [ptfarm.pl]
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- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
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- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiplatelet and antithrombotic activity of indole-3-carbinol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]
Application Note & Protocol: Formulation of 1-benzyl-1H-indole-5-carboxylic acid for In Vivo Studies
Introduction: Navigating the Formulation Challenges of a Lipophilic Carboxylic Acid
1-benzyl-1H-indole-5-carboxylic acid is an indole derivative with potential therapeutic applications. However, like many indole-based compounds, it is characterized by poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability in in vivo studies.[1][2] The lipophilic nature of the benzyl group combined with the acidic carboxylic acid moiety necessitates a systematic approach to formulation development. This guide provides a comprehensive overview of strategies and detailed protocols for formulating this compound to enable robust preclinical research.
The primary goal of formulation is to deliver the compound to the site of absorption in a solubilized or readily dispersible form. The choice of formulation strategy is critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API), the intended route of administration, and the required dose. For early-stage preclinical studies, the focus is often on creating a simple and reproducible formulation that allows for consistent exposure and reliable pharmacokinetic data.[3]
Physicochemical Characterization: The Blueprint for Formulation Design
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely characteristics from its structure and data on similar compounds.
| Property | Predicted/Inferred Value | Implication for Formulation |
| Molecular Formula | C₁₆H₁₃NO₂[4] | - |
| Molecular Weight | 251.28 g/mol [4] | - |
| Predicted XlogP | 3.1[4] | Indicates high lipophilicity and likely poor aqueous solubility. |
| pKa (Carboxylic Acid) | ~4-5 | The carboxylic acid group will be ionized at physiological pH, which can influence solubility and interactions with excipients. The pKa of benzoic acid is around 4.2, and indole-5-carboxylic acid's pKa is likely in a similar range.[5] |
| Aqueous Solubility | Predicted to be low (<10 µg/mL) | Direct administration in a simple aqueous vehicle is unlikely to provide sufficient exposure for most in vivo studies.[1] |
| Crystal Form | Unknown | The crystalline or amorphous nature of the solid API will significantly impact its dissolution rate. |
Formulation Strategy Selection: A Stepwise Approach
The selection of an appropriate formulation strategy should be a systematic process, starting with the simplest approaches and progressing to more complex systems as needed. The following decision tree illustrates a logical workflow for selecting a suitable formulation for this compound.
Caption: Formulation selection workflow for this compound.
Protocols for Formulation Preparation
The following protocols provide detailed, step-by-step methodologies for preparing various formulations of this compound.
Protocol 1: Simple Aqueous Suspension (for Oral Administration)
This is the most straightforward approach and should be considered first, especially for initial screening studies. The goal is to create a uniform suspension of fine particles to ensure consistent dosing.[6]
A. Rationale: A simple suspension is easy to prepare and avoids the use of organic solvents that could potentially interfere with the compound's metabolism or exhibit their own toxicity. The use of a suspending agent and a wetting agent is crucial for maintaining the homogeneity of the suspension.
B. Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Carboxymethylcellulose (CMC) in purified water (suspending agent)
-
0.1% (w/v) Tween 80 or Polysorbate 80 in purified water (wetting agent)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
C. Step-by-Step Methodology:
-
Preparation of Vehicle: Prepare the 0.5% HPMC or CMC solution by slowly adding the polymer to vigorously stirred purified water. Continue stirring until a clear solution is formed. Subsequently, add Tween 80 to a final concentration of 0.1%.
-
Wetting the API: Weigh the required amount of this compound. In a mortar, add a small volume of the vehicle to the API and triturate with the pestle to form a smooth paste. This step is critical to ensure the particles are adequately wetted and do not clump together.
-
Formation of Suspension: Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the suspension to a beaker with a magnetic stir bar.
-
Homogenization: Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Quality Control: Visually inspect the suspension for any large agglomerates. If present, further trituration or sonication may be necessary. The suspension should be stirred continuously before and during dose administration.
Protocol 2: Co-solvent System (for Oral or Intravenous Administration)
Co-solvents are used to increase the solubility of poorly water-soluble compounds.[7][8] For intravenous administration, the final formulation must be a clear solution and the concentration of the organic co-solvent should be kept to a minimum to avoid toxicity.[9][10]
A. Rationale: A co-solvent system can be an effective way to achieve the desired concentration of the API in a solution. The choice of co-solvents is critical and should be based on their solubilizing capacity and biocompatibility.
B. Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Saline (0.9% NaCl) or 5% Dextrose in water (D5W)
-
Vortex mixer
-
Sonicator
C. Step-by-Step Methodology for an Oral Formulation (e.g., 20% PEG 400, 10% Ethanol in Water):
-
Solubilization of API: Weigh the required amount of this compound and place it in a suitable container.
-
Addition of Co-solvents: Add the required volume of ethanol and PEG 400. Vortex and sonicate until the API is completely dissolved.
-
Final Dilution: Gradually add the purified water while vortexing to bring the formulation to the final volume.
-
Quality Control: The final formulation should be a clear solution. Observe for any signs of precipitation upon standing.
D. Step-by-Step Methodology for an Intravenous Formulation (e.g., 10% DMSO, 40% PEG 400 in Saline):
-
Solubilization of API: Dissolve the this compound in DMSO.
-
Addition of Co-solvent: Add PEG 400 and mix thoroughly.
-
Final Dilution: Slowly add saline to the desired final volume while vortexing.
-
Quality Control: The final formulation must be a clear, precipitate-free solution. It is advisable to check for precipitation upon dilution with plasma in vitro to mimic the conditions upon injection.[10] The pH of the final formulation should be adjusted to be as close to physiological pH as possible.
Protocol 3: Cyclodextrin-Based Formulation (for Oral or Intravenous Administration)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.[11][12][13]
A. Rationale: The hydrophobic inner cavity of cyclodextrins can encapsulate the lipophilic benzyl and indole moieties of the API, while the hydrophilic exterior improves its solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and a favorable safety profile.[13][14]
B. Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or saline
-
Stir plate and magnetic stir bar
-
pH meter
C. Step-by-Step Methodology:
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in purified water or saline (e.g., 20-40% w/v).
-
Complexation: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
pH Adjustment (Optional): For the carboxylic acid moiety, adjusting the pH to slightly above its pKa can further enhance solubility.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved API and sterilize the formulation for intravenous administration.
-
Quality Control: The final formulation should be a clear solution. The concentration of the dissolved API should be determined by a suitable analytical method like HPLC-UV.
Protocol 4: Lipid-Based Formulation (for Oral Administration)
Lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and facilitating its absorption via the lymphatic pathway.[15][16][17]
A. Rationale: Given the high lipophilicity of this compound, a lipid-based formulation can be a highly effective strategy. Upon dilution with gastrointestinal fluids, a SEDDS forms a fine oil-in-water emulsion, which increases the surface area for drug absorption.
B. Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
C. Step-by-Step Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Preparation of the Formulation: Based on the screening results, mix the selected oil, surfactant, and co-surfactant in the desired ratios.
-
Dissolution of API: Add the API to the mixture of excipients. Gently heat (e.g., to 40°C in a water bath) and vortex until the API is completely dissolved.
-
Quality Control:
-
Visual Inspection: The formulation should be a clear, isotropic solution at room temperature.
-
Self-Emulsification Test: Add a small amount of the formulation to water with gentle agitation and observe the formation of an emulsion. The emulsion should be visually clear or slightly bluish (microemulsion) or milky white (emulsion). The time to emulsify should be short.
-
Droplet Size Analysis: The droplet size of the resulting emulsion should be determined using a particle size analyzer.
-
Conclusion and Best Practices
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that can overcome its inherent poor aqueous solubility. The choice of formulation should be guided by the compound's physicochemical properties and the specific requirements of the study. It is recommended to start with the simplest formulation, such as a suspension, and progress to more complex systems like co-solvents, cyclodextrins, or lipid-based formulations as needed.
For all formulations, it is essential to ensure homogeneity, stability, and appropriate dosing accuracy. Pre-formulation studies, including solubility screening in various excipients, are invaluable for guiding the formulation development process. By following the systematic approach and detailed protocols outlined in this guide, researchers can develop robust and reliable formulations for the in vivo investigation of this compound.
References
- Organic Syntheses Procedure. (1974). 1-benzylindole. Organic Syntheses, 54, 58.
- Stork, C., et al. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC - NIH.
- PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. PubChem.
- ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10...
- ResearchGate. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.
- PubChemLite. (n.d.). 1-benzyl-2,3-dioxo-2,3-dihydro-1h-indole-5-carboxylic acid. PubChemLite.
- PubChemLite. (n.d.). This compound (C16H13NO2). PubChemLite.
- ResearchGate. (n.d.). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
- PubMed. (2016).
- PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- Google Patents. (n.d.). EP2632897A1 - Indole derivatives and process for their preparation.
- PMC - NIH. (n.d.).
- European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
- Unknown Source. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Gad Vehicles Database. (n.d.).
- ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.
- PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Taylor & Francis Online. (n.d.).
- MDPI. (n.d.).
- NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH.
- PubMed Central. (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- ResearchGate. (n.d.). Lipid Based Drug Delivery System: A Review.
- MedCrave online. (2017).
- ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
- ResearchGate. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations.
- ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables (32) | Download Table.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- PubMed. (n.d.). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. PubMed.
- Unknown Source. (n.d.).
- Benchchem. (n.d.).
- MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI.
- Unknown Source. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Chemsrc. (n.d.). CAS#:63746-00-9 | 1-benzyl-5-benzyloxy-2-methyl-indole-3-carboxylic acid ethyl ester. Chemsrc.
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The Strategic Utility of 1-benzyl-1H-indole-5-carboxylic acid in Contemporary Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. Within this privileged scaffold, 1-benzyl-1H-indole-5-carboxylic acid has emerged as a particularly valuable intermediate, offering a strategic entry point for the synthesis of complex molecules with diverse therapeutic applications, from potential Alzheimer's treatments to novel anticancer agents.[4][5][6] This guide provides an in-depth exploration of the synthesis and application of this versatile building block, tailored for researchers and professionals in drug development.
The Significance of the Benzyl Protecting Group and Carboxylic Acid Handle
The utility of this compound as a synthetic intermediate is rooted in the strategic placement of its functional groups. The benzyl group at the N1 position serves as a robust protecting group, preventing unwanted side reactions at the indole nitrogen during subsequent synthetic transformations. This protection is crucial for directing reactions to other positions on the indole ring. Furthermore, the carboxylic acid at the C5 position provides a versatile handle for a variety of chemical modifications, most notably amide bond formation, which is a cornerstone of many drug scaffolds.[4][5]
Synthesis of this compound: A Two-Step Approach
A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available methyl indole-5-carboxylate. This method involves the N-benzylation of the indole nitrogen followed by the hydrolysis of the methyl ester.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate
This protocol is adapted from a similar synthesis of a chlorinated analog and is a robust method for the N-benzylation of indole esters.[7]
Materials:
-
Methyl indole-5-carboxylate
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl indole-5-carboxylate (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 1-benzyl-1H-indole-5-carboxylate.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| Methyl 1-benzyl-1H-indole-5-carboxylate | C₁₇H₁₅NO₂ | 265.31 | 85-95 |
Protocol 2: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 1-benzyl-1H-indole-5-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve methyl 1-benzyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| This compound | C₁₆H₁₃NO₂ | 251.28 | >90 |
Application in the Synthesis of Bioactive Molecules: Cholinesterase Inhibitors
A practical application of this compound is in the synthesis of novel cholinesterase inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease.[4][5] The following protocol outlines the synthesis of an N-benzylpiperidine amide of this compound, a scaffold with demonstrated anticholinesterase activity.
Caption: Synthesis of a potential cholinesterase inhibitor.
Protocol 3: Amide Coupling to Synthesize a Cholinesterase Inhibitor Candidate
This procedure utilizes standard peptide coupling reagents to form the amide bond.
Materials:
-
This compound
-
N-(1-benzylpiperidin-4-yl)amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of N-(1-benzylpiperidin-4-yl)amine (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel chromatography to obtain the target amide.
Data Summary for a Representative Cholinesterase Inhibitor Candidate:
| Compound | Molecular Formula | Molecular Weight | Biological Target |
| N-(1-benzylpiperidin-4-yl)-1-benzyl-1H-indole-5-carboxamide | C₃₃H₃₃N₃O | 487.64 | Cholinesterases |
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis is straightforward, and its dual functionality allows for the construction of complex molecular architectures. The protocols provided herein offer a reliable pathway to this valuable building block and demonstrate its application in the synthesis of a promising class of bioactive compounds. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates will undoubtedly expand, paving the way for the discovery of new and effective medicines.
References
- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1275-1296.
- Kotha, S., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(3), 1305-1351.
- Zhang, H., Zhao, Y., & Zhu, J. (2020). Advances in indole medicinal chemistry. European Journal of Medicinal Chemistry, 192, 112200.
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. Available from: [Link]
- Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1-35.
- Various Authors. (2021). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 66(1), 1-10.
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-455. Available from: [Link]
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. Available from: [Link]
- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 60.
- Journal of Basic and Applied Research in Biomedicine. (2018). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(2), 437-444.
- Hughes, D. L. (1983). The Reissert Indole Synthesis. Organic Reactions, 44, 1-131.
-
Manley, D., & Lolkema, P. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9875-9880. Available from: [Link]
-
ResearchGate. (n.d.). N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... . Retrieved from: [Link]
- Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2832.
- Luciano, F. (2013). I'm trying to do non aqueous ester hydrolysis to get my final compound, which contain five carboxylic acid groups.
- Heaney, H., & Ley, S. V. (1974). 1-benzylindole. Organic Syntheses, 54, 58.
- Ye, H., et al. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380.
- Galun, A., et al. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 42.
- Bayer AG. (2019). Process for the hydrolysis of quinolone carboxylic esters.
- Supporting Information for Indole Synthesis. (2023). University of Michigan.
-
Lolkema, P. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9875-9880. Available from: [Link]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508-3549.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Taber, D. F., & Tirunahari, P. K. (2011).
- Bandini, M., & Eichholzer, A. (2009). The uncatalyzed indole synthesis.
- Chen, C., et al. (2019). Copper-Catalyzed Annulation of Indoles with Ketones: Access to Fused Indole Derivatives. Organic Letters, 21(15), 6096-6100.
- Antonchick, A. P., & Wu, L. (2016). Recent advances in indole functionalization. Beilstein Journal of Organic Chemistry, 12, 2348-2370.
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- 7. jbarbiomed.com [jbarbiomed.com]
Troubleshooting & Optimization
Technical Support Center: 1-benzyl-1H-indole-5-carboxylic acid
Welcome to the technical support guide for 1-benzyl-1H-indole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Introduction: Understanding the Challenge
This compound is a molecule of interest in various research fields. However, its chemical structure, characterized by a planar indole ring, a benzyl group, and a carboxylic acid moiety, contributes to its poor aqueous solubility. This can present significant hurdles in experimental design, particularly in biological assays and formulation development. The high lipophilicity, indicated by a predicted XlogP of 3.1, and the crystalline nature of the solid form are primary contributors to these solubility issues.[1] This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to its hydrophobic nature. The large benzyl and indole groups are not well-solvated by water. Additionally, in neutral or acidic aqueous solutions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and further reducing its solubility.
Q2: What is the predicted pKa of this compound and why is it important?
Q3: Can I use organic solvents to dissolve this compound for my biological experiments?
A3: Yes, but with caution. While the compound is expected to have better solubility in organic solvents like DMSO, ethanol, or methanol, high concentrations of these solvents can be toxic to cells in culture or can interfere with biological assays. It is crucial to determine the maximum tolerable concentration of the chosen solvent in your experimental system and to prepare a concentrated stock solution that can be diluted into your aqueous medium.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
You've dissolved your this compound in DMSO to make a stock solution. However, upon diluting it into your cell culture media, you observe a precipitate.
Root Cause Analysis:
This is a common issue known as "crashing out." The compound is soluble in the high-concentration organic solvent but becomes supersaturated and precipitates when diluted into the aqueous environment of the cell culture media, where its solubility is much lower.
Solutions:
-
pH Adjustment of the Medium: For cell culture, direct and significant pH alteration is often not viable due to cellular toxicity. However, for in vitro assays where pH can be manipulated, increasing the pH of the final solution to a level above the pKa of the carboxylic acid will significantly enhance solubility.
-
Use of Co-solvents: Incorporating a less toxic co-solvent, such as polyethylene glycol (PEG) or propylene glycol, in the final dilution can help maintain solubility.
-
Kinetic vs. Thermodynamic Solubility: Ensure you are working within the thermodynamic solubility limit in your final assay medium. A kinetic solubility test can help determine the concentration at which the compound precipitates over time.
-
Formulation Strategies: For more advanced applications, consider formulation strategies such as creating solid dispersions or using lipid-based formulations to improve aqueous solubility.[3][4][5]
Experimental Protocol: Preparing a Stock Solution and Diluting into Aqueous Media
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming and vortexing may be necessary.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
-
Final Dilution into Aqueous Media:
-
To minimize precipitation, add the DMSO stock solution to the aqueous media while vortexing or stirring vigorously.
-
The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) for most cell-based assays.
-
Logical Workflow for Troubleshooting Precipitation
Caption: Key properties and strategies for solubility enhancement.
Quantitative Data Summary
| Property | Predicted Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | |
| XlogP | 3.1 | [1] |
| Solvent | Expected Solubility | Rationale |
| Water (neutral pH) | Very Low | Hydrophobic structure, non-ionized carboxylic acid. |
| Aqueous Buffer (pH > pKa) | Increased | Ionization of the carboxylic acid to the more polar carboxylate form. |
| DMSO | High | Polar aprotic solvent, effective at solvating the molecule. |
| Ethanol/Methanol | Moderate to High | Polar protic solvents that can hydrogen bond with the carboxylic acid. |
Conclusion
Successfully working with this compound requires a proactive approach to its solubility challenges. By understanding the underlying physicochemical properties and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these obstacles. Always begin with small-scale solubility tests to determine the optimal conditions for your specific experimental setup.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MDPI. Novel formulation strategies to overcome poorly water soluble compounds. [Link]
-
National Institutes of Health. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC. [Link]
-
PubChemLite. 1-benzyl-2,3-dioxo-2,3-dihydro-1h-indole-5-carboxylic acid. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
PubChemLite. This compound (C16H13NO2). [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
ResearchGate. Troubleshooting Guide | Download Table. [Link]
-
hplctools.com. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. [Link]
-
semantic-scholar.ai. synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. [Link]
-
ResearchGate. Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10... [Link]
-
PubChem. 1H-Indole-5-Carboxylic Acid. [Link]
-
PubMed. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]
-
ResearchGate. (PDF) Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
RSC Publishing. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. [Link]
-
Organic Syntheses. 1-benzylindole. [Link]
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- 2. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-benzyl-1H-indole-5-carboxylic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-benzyl-1H-indole-5-carboxylic acid. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your compound efficiently and reliably.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark brown or black solid/oil. What causes this discoloration, and how can I remove it?
Answer: Dark coloration in indole derivatives is a frequent issue, typically arising from the oxidation or polymerization of the electron-rich indole ring, which can be sensitive to air, light, and residual acid from the synthesis.[1]
-
Causality: The N-H proton of an unbenzylated indole is weakly acidic, but the indole ring itself is highly susceptible to electrophilic attack and oxidation. Even after N-benzylation, trace impurities or exposure to an oxidizing environment can create colored byproducts.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent for recrystallization (e.g., ethanol, ethyl acetate, or a mixture).
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Stir and gently heat the mixture for 5-10 minutes. Avoid vigorous boiling, which can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.
-
Proceed with the recrystallization as usual.
-
-
Preventative Measures: For future syntheses, handle the purified indole under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light to minimize degradation.[1]
-
Question 2: My TLC plate shows streaking for the main product spot. How can I get clean spots and reliable Rf values?
Answer: Streaking on silica gel TLC plates is a classic sign of a polar, acidic compound interacting too strongly with the acidic silica stationary phase. The carboxylic acid moiety of your target compound is the primary cause.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can deprotonate your carboxylic acid, leading to an equilibrium between the neutral acid and its carboxylate anion. The anionic form adsorbs very strongly, causing it to "streak" up the plate rather than moving as a compact spot.
-
Solution: To suppress this ionization and achieve sharp, well-defined spots, you must acidify your mobile phase.
-
Add a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), to your eluent. A typical concentration is 0.5-1%.
-
For example, if your eluent is 70:30 Hexane:Ethyl Acetate, modify it to 70:30:0.5 Hexane:Ethyl Acetate:AcOH.
-
This ensures the carboxylic acid remains in its protonated, less polar form, resulting in faster elution and significantly reduced tailing.
-
Question 3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still molten.[1] It is a common problem when trying to crystallize a solid from a solvent in which it is too soluble.
-
Causality: The compound is essentially melting in the hot solvent or precipitating as a liquid phase instead of a solid crystalline lattice. This liquid phase is often immiscible with the solvent and contains trapped impurities.
-
Troubleshooting Steps:
-
Lower the Temperature: Reheat the mixture until it is homogeneous again. Allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Add a "Poorer" Solvent: While the solution is still hot, add a co-solvent in which your compound is less soluble (an anti-solvent). For example, if your compound oiled out from hot ethanol, you might add water dropwise until the solution becomes slightly turbid, then add a drop or two of ethanol to clarify it before allowing it to cool.
-
Reduce Solvent Volume: It's possible you used too much solvent. Evaporate some of the solvent and attempt the cooling process again.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny speck (a seed crystal) to the cooled, supersaturated solution.
-
Question 4: I performed a column chromatography, but the separation between my product and an impurity is poor. What are my options?
Answer: Poor separation in column chromatography indicates that the chosen mobile phase does not sufficiently differentiate between the components in your mixture.
-
Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the selected eluent system.
-
Optimization Strategy:
-
Fine-Tune the Eluent: The most crucial step is to re-develop your eluent system using TLC. Aim for a system that gives your product an Rf value between 0.25 and 0.4 and maximizes the separation (ΔRf) between your product and the impurity.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Change the Solvent System Entirely: If tweaking polarity doesn't work, switch to a different solvent system with different selectivities. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system.
-
Consider Reversed-Phase Chromatography: If separation on silica gel (normal phase) is intractable, reversed-phase chromatography (using a C18-functionalized silica column) is an excellent alternative for polar compounds like carboxylic acids.[2] Elution is done with polar solvents like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.[2]
-
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvents for purifying this compound?
A: The choice of solvent is critical and depends on the purification technique.
| Purification Technique | Recommended Solvents & Rationale |
| Thin-Layer Chromatography (TLC) | Mobile Phase: Hexane/Ethyl Acetate with 0.5-1% Acetic Acid. Rationale: This system offers good polarity control. The acetic acid is crucial to prevent streaking of the carboxylic acid.[3] |
| Flash Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc), with 0.5% Acetic Acid added to the mixture. Rationale: Allows for efficient separation of compounds with varying polarities. |
| Recrystallization | Solvent Systems: Ethanol, Isopropanol, Ethyl Acetate, or solvent pairs like Ethanol/Water or Ethyl Acetate/Hexane. Rationale: The goal is to find a solvent or solvent pair where the compound is soluble when hot but poorly soluble when cold.[4][5] |
Q: What is the expected appearance and melting point of pure this compound?
A: Pure this compound is typically an off-white to light yellow solid. While the exact melting point can vary slightly based on residual solvents or crystalline form, it is a key indicator of purity. Always compare your experimentally determined melting point with a reliable literature source or certificate of analysis for a commercial standard.
Q: Are there any specific stability or storage concerns for this compound?
A: Yes. Like many indole derivatives, this compound can be sensitive to light and air.[1] For long-term storage, it is best kept in a tightly sealed amber vial, preferably in a desiccator or under an inert atmosphere (nitrogen or argon), and stored in a cool, dark place.
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying the title compound using flash column chromatography, a standard and highly effective technique.
Objective: To separate this compound from less polar and more polar impurities.
1. Preparation and Eluent Selection:
-
Using TLC, determine an optimal eluent system. Aim for a solvent mixture (e.g., 70:30 Hexane:EtOAc + 0.5% AcOH) that provides an Rf of ~0.3 for the target compound.
-
Prepare a sufficient volume of both a "starting eluent" (e.g., 90:10 Hexane:EtOAc + 0.5% AcOH) and a "final eluent" (e.g., 60:40 Hexane:EtOAc + 0.5% AcOH).
2. Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method": mix the silica gel with the starting eluent to form a smooth slurry, pour it into the column, and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.[3] The top of the silica bed should be flat.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Gently add this powder as a uniform layer on top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
4. Elution and Fraction Collection:
-
Carefully add the starting eluent to the column.
-
Apply pressure (using a pump or regulated air) to begin eluting the solvent through the column.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent by slowly adding more of the "final eluent" to your solvent reservoir. This gradient elution will help separate compounds with close Rf values.
-
Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using techniques like NMR, LC-MS, and melting point determination.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying a crude synthetic product like this compound.
Caption: Decision workflow for purification of this compound.
References
- BenchChem. (n.d.). Removal of starting materials from the final indole product.
- Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica, 69(3), 449-55.
- SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.
- Weiss, M., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry.
- Gassman, P. G., & van Bergen, T. J. (1973).
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- Reddit r/Chempros. (2021). Problems with Fischer indole synthesis.
- MDPI. (n.d.).
- ResearchGate. (2025).
- Teledyne ISCO. (2012).
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- ResearchGate. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.
- RSIS International. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- Beilstein Journal of Organic Chemistry. (n.d.).
- PubMed. (2016).
- JoVE. (2025).
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-benzyl-1H-indole-5-carboxylic acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-1H-indole-5-carboxylic acid. Here, we address common challenges and provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemical principles governing this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Challenges in the Core Indole Synthesis
A common and versatile method for constructing the indole scaffold is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[2][3]
Q1: My Fischer indole synthesis to prepare the indole-5-carboxylic acid core is failing or resulting in very low yields. What are the likely causes?
Low yields or reaction failure in a Fischer indole synthesis can often be attributed to several critical factors.[1][4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. Both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃) can be used, but the optimal choice is substrate-dependent and often requires empirical optimization.[1][2][4] An acid that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of starting materials or the desired product.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial variables. Insufficient heat may prevent the reaction from proceeding, while excessive heat can promote side reactions and decomposition.[4]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce competing reactions, significantly lowering the yield of the desired indole.[1]
-
Substituent Effects: The electronic nature of substituents on the arylhydrazine can influence the reaction's success. Electron-donating groups can sometimes over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[1][5][6]
Troubleshooting Protocol: Low Yield in Fischer Indole Synthesis
-
Verify Starting Material Purity:
-
Analyze your arylhydrazine and carbonyl precursors by NMR and/or LC-MS to confirm their identity and purity.
-
If necessary, purify the starting materials by recrystallization or chromatography.
-
-
Systematic Optimization of Reaction Conditions:
-
Acid Catalyst Screening: Set up small-scale parallel reactions to screen a variety of acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, p-toluenesulfonic acid, zinc chloride).
-
Temperature Titration: For the most promising catalyst, perform the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and product stability.
-
Time Course Study: Monitor the reaction progress by TLC or LC-MS at different time points to determine the point of maximum product formation before significant degradation occurs.
-
Q2: I'm observing multiple spots on my TLC plate, and purification of the crude indole-5-carboxylic acid is proving difficult. What are the common side products?
The acidic and often high-temperature conditions of the Fischer indole synthesis can promote several side reactions.[7]
-
N-N Bond Cleavage: This is a significant competing pathway, particularly with certain substituents, leading to byproducts such as aniline derivatives.[1][5]
-
Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage.
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with the aromatic rings of the starting materials or product.[7]
-
Decarboxylation: While generally requiring harsh conditions, some decarboxylation of the target indole-5-carboxylic acid may occur, leading to the formation of 1-benzyl-1H-indole.
Workflow for Side Product Identification and Mitigation
Caption: Palladium-catalyzed routes to the target molecule.
Q5: My palladium-catalyzed cross-coupling reaction is not efficient. What are the common pitfalls?
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Ligands with large bite angles, such as DPEphos or Xantphos, can be effective in certain benzylation reactions. [8]* Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions. Ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Base and Solvent Compatibility: The choice of base and solvent must be compatible with the catalyst system and the substrates.
Section 4: Purification and Characterization
Q6: What is the best procedure for purifying the final this compound product?
The carboxylic acid functionality allows for a straightforward purification strategy based on its acidic properties.
Purification Protocol
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous base solution (e.g., 1 M NaOH or NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind. [9] * Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic impurities.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify with a mineral acid (e.g., 1 M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH 2-3). [9]The pure product should precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the purified product under high vacuum.
-
-
Recrystallization (Optional):
-
For very high purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water, toluene). [9]
-
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid. N/A.
- Troubleshooting common issues in Fischer indole synthesis
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. PubMed.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- "common side reactions in indole-pyrrole synthesis". Benchchem.
- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.
- Why Do Some Fischer Indoliz
- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC - NIH.
- Fischer indole synthesis. Wikipedia.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Synthesis and Chemistry of Indole. N/A.
- Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1. N/A.
- Indole. Wikipedia.
- Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: 1-benzyl-1H-indole-5-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 1-benzyl-1H-indole-5-carboxylic acid. As researchers and drug development professionals, we understand that compound stability is paramount to generating reliable and reproducible data. The indole scaffold, while a privileged structure in medicinal chemistry, presents unique stability challenges.[1][2] This guide is structured to address the specific stability problems you may encounter during your experiments, moving from fundamental chemical principles to practical, hands-on troubleshooting. Our goal is to explain not just what to do, but why you're doing it, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions - The Fundamental Stability Profile
This section addresses the core chemical vulnerabilities of this compound.
Q1: My solid this compound has started to turn yellow/brown upon storage. What is causing this discoloration?
This is a classic sign of oxidative degradation. The indole ring is electron-rich, making it highly susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1] This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. The initial oxidation products can further react to form colored, often polymeric, impurities. To mitigate this, always store the solid compound under an inert atmosphere (like argon or nitrogen), protected from light in amber vials, and at recommended low temperatures (e.g., 2-8°C or -20°C).[3][4]
Q2: What are the primary chemical degradation pathways I should be aware of for this molecule?
The indole nucleus is the most reactive part of the molecule. You should be primarily concerned with:
-
Oxidation: This is the most common degradation pathway. Atmospheric oxygen or residual peroxides in solvents can lead to the formation of oxindole, isatin, and anthranilic acid derivatives through cleavage of the pyrrole ring.[5][6][7] The presence of the benzyl group at the N1 position prevents the formation of some radical-mediated degradation pathways that involve the N-H bond, but the core ring remains vulnerable.[8]
-
Photodegradation: Indole derivatives can absorb UV light, leading to a photo-excited state that is highly reactive.[9][10] This can lead to complex degradation mixtures. It is crucial to handle the compound and its solutions under minimal light conditions.
-
Extreme pH: While the molecule is generally stable at neutral pH, strongly acidic or basic conditions can pose risks. In strong acid, the indole ring can be protonated at the C3 position, which can make it susceptible to certain reactions or polymerization. In strong base, the carboxylic acid will be deprotonated, which can affect solubility and reactivity. The stability of nitrosated indole products, for instance, has been shown to be highly pH-dependent.[11]
Q3: How does the N-benzyl group affect the overall stability compared to an unsubstituted indole?
The N-benzyl group significantly influences the molecule's properties. By replacing the acidic N-H proton, it prevents base-mediated deprotonation at the nitrogen atom.[12] This blocks certain reaction pathways, such as those requiring an N-anion. However, the benzyl group does not protect the electron-rich pyrrole ring from electrophilic attack or oxidation at the carbon positions.[1]
Section 2: Troubleshooting Guide - From Solid State to Solution
This section provides practical advice for common experimental issues.
Q4: I am preparing a stock solution in DMSO, but I see new peaks appearing in my HPLC analysis after just a few days. What is happening?
While DMSO is a common solvent, it is not always inert. Technical-grade DMSO can contain water and oxidizing impurities. More importantly, DMSO can be hygroscopic and can degrade at elevated temperatures, potentially generating reactive species. For indole-containing compounds, this can be problematic.
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use anhydrous, high-purity (e.g., spectrophotometric or HPLC grade) DMSO.
-
Minimize Water: Ensure your solvent has not been exposed to atmospheric moisture. Use sealed containers and aliquot the solvent into smaller, single-use vials if necessary.
-
Storage: Store your stock solution at -20°C or -80°C to slow down degradation kinetics.
-
Consider Alternatives: If instability persists, consider switching to a less reactive aprotic solvent like anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF), though these also must be of high purity.
Q5: My assay results are inconsistent, especially when I prepare plates in advance. Could compound instability in my aqueous assay buffer be the problem?
Absolutely. This is a very common issue. Aqueous buffers introduce several factors that can accelerate degradation:
-
pH: The pH of your buffer can influence the rate of hydrolysis or other pH-catalyzed degradation pathways.[13]
-
Dissolved Oxygen: Aqueous buffers are saturated with oxygen unless specifically degassed, providing a ready source for oxidation.
-
Buffer Components: Some buffer components, like phosphates, can interact with compounds or catalyze degradation.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and solve in-solution instability.
Caption: A troubleshooting workflow for identifying the root cause of indole compound degradation.[14]
Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Storage and Handling Procedure
To ensure the long-term integrity of your this compound.
Solid Compound:
-
Aliquot: Upon receipt, if the quantity is large, aliquot the solid into smaller, appropriately sized amber glass vials. This avoids repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.
-
Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal.
-
Protect from Light: Place the vials inside a secondary container, such as a freezer box, to block light.
-
Store Cold: Store at 2-8°C for short-term use (weeks) or -20°C for long-term storage (months to years).[3][4]
Stock Solutions:
-
Solvent Choice: Use anhydrous, high-purity, aprotic solvents (e.g., DMSO, DMF, ACN).
-
Preparation: Prepare solutions under subdued light.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the solvent-to-compound ratio.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen stock for each experiment. Do not store dilute aqueous solutions.
Protocol 3.2: Conducting a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradants, understand degradation pathways, and establish the stability-indicating nature of your analytical method.[15][16] This protocol outlines a standard approach.
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting mixture. A target degradation of 5-20% is generally considered ideal.[15]
Procedure:
-
Prepare Solutions: Prepare a solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Establish Stress Conditions: Dispense the solution into separate, clearly labeled vials for each condition. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.
-
Thermal Stress: Incubate the solution at 60°C in the dark. Also, test the solid powder in a 60°C oven.
-
Photolytic Stress: Expose the solution to a photostability chamber with a controlled light source (e.g., UV/Vis light as per ICH Q1B guidelines).[17] Include a dark control vial wrapped in aluminum foil in the same chamber.
-
-
Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours). The exact timing will depend on the compound's lability and may require optimization.
-
Analysis:
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of stressed samples to the control to identify new peaks (degradants). Use a mass spectrometer to obtain mass information for the parent compound and its degradants.
-
Caption: An experimental workflow for conducting forced degradation studies.[14]
Section 4: Data Summary Table
The following table summarizes the expected stability outcomes for this compound under typical forced degradation conditions. This serves as a general guide; your specific results may vary.
| Stress Condition | Reagent/Parameters | Expected Susceptibility | Primary Degradation Pathway | Purpose of Test |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Low to Moderate | Potential for ring protonation, but generally stable. | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Low | Deprotonation of carboxylic acid. Indole ring is generally base-stable. | To assess stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂, RT | High | Oxidation of the pyrrole ring to form oxindoles, isatins, or ring-opened products.[5][6] | To identify oxidative liabilities. |
| Thermal | 60-80°C (Solid & Solution) | Moderate | Accelerates underlying oxidative degradation. | To evaluate the effect of temperature on stability. |
| Photolytic | ICH Q1B standard | High | Photo-oxidation and formation of complex radical-mediated products.[9] | To determine light sensitivity and packaging requirements. |
References
- Microbial Degradation of Indole and Its Deriv
- Mitigating degradation of indole compounds during storage and analysis. (2025). BenchChem.
- [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. (2025).
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.).
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022).
- INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2016). Frontiers.
- Effect of pH on the fluorescence and phosphorescence spectra of indolecarboxylic acids. Evidence for the existence of a singlet excited-state indole acid dianion. (1985). Sci-Hub.
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. (n.d.).
- Determination of photostability and photodegradation products of indomethacin in aqueous media. (2011).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Understanding Indole-5-carboxylic Acid: Properties and Applic
- Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (n.d.).
- Forced Degrad
- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (n.d.).
- Indole-5-Carboxylic acid methyl ester. (n.d.). GoldBio.
- Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. (n.d.).
- 1-benzylindole. (n.d.). Organic Syntheses Procedure.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011).
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). PubMed.
- Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. (1991).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
- Indole-5-carboxylic acid. (n.d.). Biosynth.
- Indole. (n.d.). Wikipedia.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.).
- INDOLE. (n.d.).
- Indole-5-carboxylic acid (99%). (n.d.). Amerigo Scientific.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024). Frontiers.
- A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). PubMed.
- Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024).
- Indole, a versatile aromatic heterocycle with diverse roles in n
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- Tryptophan. (n.d.). Wikipedia.
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
- Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. (2015). PubMed.
- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica.
- 1030423-92-7|this compound. (n.d.). BLD Pharm.
- Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10... (n.d.).
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- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 1-Benzyl-1H-indole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-benzyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.
I. Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through two primary routes:
-
N-benzylation of an indole-5-carboxylate ester followed by saponification: This is a widely used and generally reliable method. However, controlling the regioselectivity of the benzylation step is critical to avoid the formation of undesired C-alkylated isomers.
-
Fischer indole synthesis: This classic method can be employed to construct the indole ring system itself. While powerful, it can also lead to its own set of side products depending on the starting materials and reaction conditions.
This guide will focus on troubleshooting issues related to both pathways.
II. Troubleshooting and FAQs
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: After N-benzylation of ethyl indole-5-carboxylate, I see an isomeric impurity in my crude NMR that I suspect is the C3-benzylated product. Why is this happening and how can I prevent it?
Answer:
This is a classic regioselectivity issue in indole chemistry. The indole ring has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the formation of the N-alkylated product is often thermodynamically favored, C3-alkylation can occur under certain conditions, leading to the formation of ethyl 1-benzyl-1H-indole-3-carboxylate as a side product.
Causality:
-
Incomplete Deprotonation: The most common reason for C3-alkylation is the incomplete deprotonation of the indole N-H.[1] If a weak base is used, or an insufficient amount of a strong base, a significant concentration of the neutral indole will remain in the reaction mixture. This neutral indole is highly nucleophilic at the C3 position and can react with benzyl bromide.
-
Kinetic vs. Thermodynamic Control: C3-alkylation can sometimes be the kinetically favored pathway, especially at lower temperatures. The N-alkylated product is generally the more thermodynamically stable isomer.
-
Solvent Effects: The choice of solvent can influence the solubility of the intermediate indolide anion. In some cases, ethereal solvents like THF can lead to the precipitation of the sodium salt of the indole, which may decrease the rate of N-alkylation and allow the competing C3-alkylation to become more significant.[2] Polar aprotic solvents like DMF generally favor N-alkylation by keeping the indolide anion in solution.[2]
Troubleshooting and Prevention:
-
Choice of Base: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the indole nitrogen.[1][2]
-
Reaction Conditions:
-
Add the base to the solution of the indole ester in a suitable solvent (e.g., DMF) and stir for a sufficient amount of time (e.g., 30-60 minutes) at room temperature to allow for complete deprotonation before adding the benzyl bromide.
-
Consider increasing the reaction temperature. Higher temperatures tend to favor the formation of the thermodynamically more stable N-alkylated product.[1]
-
-
Solvent Selection: Use a polar aprotic solvent like DMF to ensure the indolide anion remains dissolved and accessible for reaction at the nitrogen.[2]
Question 2: My final product, this compound, is contaminated with a non-polar impurity. What could it be?
Answer:
A common non-polar impurity in this synthesis is 1-benzyl-1H-indole , the decarboxylated side product.
Causality:
Indole carboxylic acids can undergo decarboxylation (loss of CO2) under harsh acidic or basic conditions, and particularly at elevated temperatures.[3] If the saponification of the ester is carried out at a very high temperature for a prolonged period, or if the subsequent acidic workup is too aggressive, you risk losing the carboxylic acid group.
Troubleshooting and Prevention:
-
Milder Saponification Conditions:
-
Use a moderate temperature for the saponification (e.g., refluxing in methanol/water with NaOH or KOH). Avoid excessively high temperatures.
-
Monitor the reaction by TLC to ensure you are not heating for an unnecessarily long time after the starting material has been consumed.
-
-
Careful Acidification: During the workup, add the acid slowly and with cooling to neutralize the reaction mixture and precipitate the carboxylic acid. Avoid a large exotherm and highly acidic conditions for an extended period.
Question 3: After saponification and workup, I still have a significant amount of the starting ester in my product. How can I improve the conversion?
Answer:
Incomplete saponification is a common issue that results in the contamination of your final product with the starting ester (e.g., ethyl 1-benzyl-1H-indole-5-carboxylate).
Causality:
-
Insufficient Base: The saponification reaction is stoichiometric. If you use less than one equivalent of base (e.g., NaOH or KOH), the reaction will not go to completion.
-
Insufficient Reaction Time or Temperature: The hydrolysis of the ester may be slow at room temperature. Heating is often required to drive the reaction to completion in a reasonable amount of time.
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction rate will be significantly reduced.
Troubleshooting and Prevention:
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete hydrolysis.
-
Reaction Conditions:
-
Increase the reaction temperature. Refluxing in a mixture of an alcohol (like methanol or ethanol) and water is a common practice.
-
Increase the reaction time and monitor the progress by TLC until all the starting ester has been consumed.
-
-
Solvent System: Ensure that your starting ester is soluble in the chosen solvent system. A co-solvent system like methanol/water or ethanol/water is often effective.
Question 4: I am attempting a Fischer indole synthesis to prepare the target molecule, but I am getting a complex mixture of products. What are the potential pitfalls?
Answer:
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[4][5] While a powerful tool, it can lead to side products if not carefully controlled.
Causality:
-
Formation of Regioisomers: If you use an unsymmetrical ketone as a starting material, you can get a mixture of isomeric indoles. For the synthesis of this compound, this is less of a concern if you are using the appropriate phenylhydrazine and aldehyde/ketone precursors.
-
Side Reactions from Harsh Acidic Conditions: The use of strong acids at high temperatures can lead to various side reactions, including sulfonation (if using sulfuric acid), polymerization, and other rearrangements.
-
Incomplete Cyclization or Rearrangement: The key[6][6]-sigmatropic rearrangement in the Fischer indole synthesis requires specific conditions to proceed efficiently.[4] If the conditions are not optimal, you may isolate intermediates or other undesired products.
Troubleshooting and Prevention:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent are often effective and can lead to cleaner reactions than strong mineral acids like sulfuric acid.[4]
-
Temperature Control: Carefully control the reaction temperature. Too low a temperature may result in incomplete reaction, while too high a temperature can promote side reactions.
-
Starting Material Purity: Ensure the purity of your phenylhydrazine and carbonyl compound starting materials. Impurities can lead to the formation of undesired side products.
III. Summary of Common Side Products
| Side Product | Synthetic Step | Potential Cause | Prevention and Troubleshooting |
| C3-Benzylated Isomer | N-Benzylation | Incomplete deprotonation of indole nitrogen, kinetic control, inappropriate solvent. | Use a strong base (e.g., NaH), allow sufficient time for deprotonation, use a polar aprotic solvent (e.g., DMF), consider increasing the reaction temperature.[1][2] |
| 1-Benzyl-1H-indole | Saponification/Workup | Decarboxylation due to harsh basic or acidic conditions, or high temperatures. | Use milder saponification conditions (moderate temperature, shorter reaction time), perform a careful and cooled acidic workup. |
| Starting Ester | Saponification | Incomplete hydrolysis due to insufficient base, time, or temperature. | Use a slight excess of base, increase reaction temperature and/or time, ensure adequate solubility of the ester. |
| Poly-benzylated Products | N-Benzylation | Use of a large excess of benzyl bromide. | Use a controlled stoichiometry of benzyl bromide (typically 1.05-1.1 equivalents). |
| Unreacted Indole Ester | N-Benzylation | Incomplete reaction. | Ensure sufficient reaction time and temperature, check the quality of the benzyl bromide. |
IV. Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway for this compound starting from ethyl indole-5-carboxylate, along with the key side reactions.
Caption: Synthetic pathway and common side reactions.
V. Recommended Experimental Protocol
This protocol details the synthesis of this compound from ethyl indole-5-carboxylate, with critical steps highlighted to minimize side product formation.
Step 1: N-Benzylation of Ethyl Indole-5-carboxylate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethyl indole-5-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation (Critical Step): Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring for Complete Deprotonation: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour. This step is crucial to ensure complete formation of the indolide anion and minimize C3-alkylation.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Saponification of Ethyl 1-Benzyl-1H-indole-5-carboxylate
-
Setup: To a round-bottom flask, add the crude or purified ethyl 1-benzyl-1H-indole-5-carboxylate from the previous step.
-
Solvent and Base: Add a mixture of methanol and water (e.g., 4:1 v/v) followed by sodium hydroxide (NaOH, 1.5 eq).
-
Hydrolysis (Critical Step): Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible. Avoid prolonged heating at high temperatures to prevent decarboxylation.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification (Critical Step): Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound.
VI. References
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
A) Regioselectivity in enantioselective indole alkylation. B) Direct catalytic asymmetric and regiodivergent N1 - ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications | Journal of the American Chemical Society. Available at: [Link]
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. Available at:
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Benzyl-1H-indole-5-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-benzyl-1H-indole-5-carboxylic acid. Low yields and reaction impurities are common hurdles in multi-step organic syntheses. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights to help you maximize your yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low. Where should I begin my investigation?
A low overall yield in a multi-step synthesis is typically due to suboptimal conditions or significant losses in one critical step. The most reliable pathway to this target involves three main stages:
-
Esterification: Protection of the carboxylic acid of the starting material, 1H-indole-5-carboxylic acid.
-
N-Benzylation: Alkylation of the indole nitrogen.
-
Saponification: Hydrolysis of the ester to reveal the target carboxylic acid.
The N-benzylation step is often the most critical for achieving high yield. However, significant material loss can also occur during workup and purification at each stage. We recommend analyzing a small, crude sample from each step by TLC or ¹H NMR to pinpoint where the primary loss in yield or purity is occurring.
Q2: I am attempting to benzylate 1H-indole-5-carboxylic acid directly, but the reaction is failing or giving very poor yields. Why?
This is a common and understandable pitfall. The issue lies in the relative acidity of the protons in the starting material. The carboxylic acid proton (pKa ≈ 4-5) is significantly more acidic than the indole N-H proton (pKa ≈ 17).
When you introduce a base, it will preferentially deprotonate the most acidic site, which is the carboxylic acid. This forms a carboxylate salt. This negatively charged carboxylate is electronically deactivated and will not react with the benzyl halide electrophile. Consequently, the desired N-benzylation reaction does not occur. To ensure the reaction proceeds as desired, the carboxylic acid group must be protected, typically as an ester (e.g., methyl or ethyl ester), before attempting N-alkylation.
Q3: My N-benzylation reaction shows significant unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion during the N-benzylation of the indole ester is usually linked to the base, solvent, or reaction conditions.
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is highly effective for deprotonating the indole nitrogen.[1][2] Cesium carbonate (Cs₂CO₃) in DMF is a milder but also very effective alternative.[1][3] Using a strong base like NaH ensures near-quantitative formation of the indole anion, which is a potent nucleophile.
-
Reagent Purity and Stoichiometry: Ensure your solvent is anhydrous. Water will quench the strong base (especially NaH) and the indole anion. Use a slight excess of the base (1.1-1.2 equivalents) and the benzyl halide (1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Temperature and Reaction Time: While these reactions often proceed at room temperature, gentle heating (e.g., 50-80 °C) can increase the reaction rate and drive it to completion, especially if milder bases are used.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Q4: My TLC plate after N-benzylation is messy with multiple byproducts. What are they and how can I prevent them?
The primary byproduct in indole alkylation is typically from C-alkylation, most commonly at the C3 position. The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 carbon.
-
Controlling Selectivity: N-alkylation is favored in polar, aprotic solvents like DMF and DMSO because they effectively solvate the counter-ion (e.g., Na⁺), leaving a "freer" indole anion where the nitrogen, being more electronegative, bears more of the negative charge and is more sterically accessible.[4]
-
Minimizing Impurities:
-
Reagent Quality: Use freshly distilled or high-purity benzyl bromide or chloride. Impurities can lead to side reactions.
-
Temperature Control: Add the benzyl halide slowly, perhaps at 0 °C, to control the initial exothermic reaction before allowing it to warm to room temperature or heating it. This can sometimes improve selectivity.
-
Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents oxidation and other side reactions, especially when using reagents like NaH.
-
Q5: The final ester hydrolysis (saponification) step is slow, incomplete, or seems to be degrading my product. What are the best practices?
Saponification is generally straightforward but requires careful control.
-
Reagent Choice: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and reliable choice. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol and water also work well.[1]
-
Temperature: Room temperature is often sufficient, though gentle heating (e.g., 50-70 °C) can accelerate the reaction.[1] Avoid excessive heat, as indole derivatives can be sensitive and may lead to decomposition or decarboxylation, although this is more of a concern for indole-2-carboxylic acids.[2]
-
Workup Procedure: After the reaction is complete (monitored by TLC), the mixture is typically cooled and the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with 1M HCl) to a pH of ~2-3. This protonates the carboxylate, causing the desired carboxylic acid product to precipitate. The solid can then be collected by filtration.
Q6: What is an effective strategy for purifying the final this compound?
Purity is paramount. For the final product, a multi-step purification approach is best.
-
Acid-Base Extraction: After acidification and precipitation, if impurities are still present, you can redissolve the crude product in a solvent like ethyl acetate and wash it with water and then brine. Alternatively, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent, extract with an aqueous base (like NaHCO₃) to move the desired acid into the aqueous layer, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.
-
Recrystallization: This is an excellent final purification step. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone. This process is highly effective at removing small amounts of closely related impurities, yielding a high-purity crystalline solid.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, high-yield synthetic route?
The most robust and widely validated route is the three-step sequence outlined below. This pathway avoids the pitfalls of direct benzylation and allows for purification at intermediate stages, ensuring a high-purity final product.
Q: How do I choose between benzyl bromide and benzyl chloride?
Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. For this reason, it is often preferred as it allows for milder reaction conditions (lower temperatures or shorter reaction times). However, it is also a more potent lachrymator. Benzyl chloride can also be used effectively, but may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve the same level of conversion.
Q: What analytical methods should I use to confirm my product?
-
¹H and ¹³C NMR: This is essential for confirming the structure. Key signals to look for in the ¹H NMR of the final product are the benzylic methylene protons (a singlet around 5.4 ppm) and the disappearance of the indole N-H proton signal (which is a broad singlet >11 ppm in the starting ester).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): A sharp melting point is a good indicator of high purity.
Q: What are the critical safety precautions for this synthesis?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (N₂ or Ar) and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Benzyl Halides: Benzyl bromide and benzyl chloride are strong lachrymators (cause tearing) and are toxic. Always handle them in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves when handling them.
Optimized Experimental Protocols
Protocol 1: Esterification of 1H-Indole-5-carboxylic Acid
-
Suspend 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 1H-indole-5-carboxylate, which can be used in the next step, often without further purification.
Protocol 2: N-Benzylation of Methyl 1H-Indole-5-carboxylate
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flask containing anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[1]
-
Once complete, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexanes/ethyl acetate gradient) to obtain pure methyl 1-benzyl-1H-indole-5-carboxylate.
Protocol 3: Saponification of Methyl 1-Benzyl-1H-indole-5-carboxylate
-
Dissolve the purified methyl 1-benzyl-1H-indole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-8 hours. Monitor by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Yield | Purity Check |
| 1 | Esterification | H₂SO₄, Methanol | >95% | TLC, ¹H NMR |
| 2 | N-Benzylation | NaH, Benzyl Bromide, DMF | 85-95%[4] | TLC, Column Chromatography |
| 3 | Saponification | LiOH, THF/H₂O | >90% | TLC, Recrystallization, MP |
Mechanistic Visualization
References
- Jakubowska, A., Girek, M., Szymański, P., & Pawłowski, M. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica, 69(3), 449–455.
- PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
- Journal of Basic and Applied Research in Biomedicine. (n.d.).
- National Center for Biotechnology Information (PMC). (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.
- ResearchGate. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research.
- Acta Poloniae Pharmaceutica. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]
- ResearchGate. (2023).
- ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids.
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of 1-benzyl-1H-indole-5-carboxylic acid
Answering your request with an in-depth technical guide on the degradation pathways of 1-benzyl-1H-indole-5-carboxylic acid.
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile indole derivative. Understanding the stability profile and degradation pathways of this compound is critical for ensuring the accuracy of experimental results, the viability of synthetic routes, and the safety and efficacy of potential drug candidates. This document provides field-proven insights, troubleshooting guides, and validated protocols to support your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound?
A1: The primary chemical liabilities stem from the indole nucleus itself, which is an electron-rich heterocyclic system. The molecule is most susceptible to oxidative degradation and photodegradation .[1][2][3][4] The C2-C3 double bond on the pyrrole ring is the most reactive site and a common point of attack.[1][5]
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[4][6] Specific recommendations include refrigeration (2-8 °C) in tightly sealed, amber-colored vials to protect against light and moisture.[6][7]
Q3: Are there any visual indicators of compound degradation?
A3: Yes. Pure this compound is typically a white to off-white or yellow powder.[8][9] Degradation, particularly through oxidation, often results in the formation of colored oligomers or polymeric species. A noticeable change in color, such as darkening to yellow, tan, or brown, is a strong indicator of degradation.[6]
Q4: My analytical results (HPLC, LC-MS) show unexpected peaks over time. Could this be degradation?
A4: Absolutely. The appearance of new peaks, especially those with different retention times and mass-to-charge ratios, is a classic sign of degradation. Forced degradation studies, as detailed in Part 4, are the definitive way to confirm and identify these degradants.[10] The indole ring is sensitive to strongly acidic conditions, which can also lead to the formation of degradation products in your mobile phase.[1][4]
Part 2: Troubleshooting Guide for Degradation Studies
This section is formatted to help you diagnose and resolve specific issues encountered during your stability and degradation experiments.
Issue 1: I am observing multiple, unidentified peaks in my HPLC chromatogram after stressing my sample. How do I begin to identify them?
-
Causality: Forced degradation conditions (acid, base, oxidation, light, heat) are designed to produce degradants.[11] The key is to systematically isolate the cause.
-
Troubleshooting Protocol:
-
Isolate Variables: Run a separate experiment for each stress condition (e.g., heat only, light only). This will help correlate specific new peaks to specific degradation pathways.
-
Analyze Control Samples: Always include a control sample (stored under optimal conditions) in every analytical run. This helps differentiate true degradants from system peaks or impurities in the starting material.
-
Leverage Mass Spectrometry (LC-MS): The mass difference between the parent compound and the new peaks provides critical clues. For example, a +16 Da shift suggests hydroxylation, while a -90 Da shift could indicate the loss of the benzyl group.
-
Consult Pathway Predictions: Compare your observed masses with the predicted pathways outlined in Part 3 of this guide.
-
Issue 2: My mass balance in a forced degradation study is significantly below 100%. Where is the rest of the material?
-
Causality: Low mass balance suggests that some degradation products are not being detected by your analytical method.
-
Troubleshooting Protocol:
-
Formation of Insolubles: Indole oxidation can lead to polymerization. Visually inspect your sample for any precipitate. If observed, try dissolving it in a stronger organic solvent (e.g., DMSO) to see if it can be detected.
-
Formation of Volatiles: Certain degradation pathways could lead to cleavage of the molecule, forming volatile fragments (e.g., toluene from N-debenzylation) that would not be observed by LC-MS. Headspace GC-MS may be required for detection.
-
Loss of Chromophore: If a degradation pathway destroys the indole ring system, the resulting product may no longer absorb UV light at your detection wavelength. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can help identify non-UV active degradants.
-
Issue 3: I see rapid degradation in my stock solution, even when stored in the dark at 4°C.
-
Causality: If light and heat are controlled, the solvent system or dissolved gases are the likely culprits.
-
Troubleshooting Protocol:
-
Solvent Purity: Use high-purity (HPLC-grade or higher) solvents. Older solvents, especially ethers like THF, can accumulate peroxides, which are potent oxidizing agents.
-
Degas Solvents: Dissolved oxygen in the solvent can contribute to slow oxidation over time. Degassing the solvent by sparging with nitrogen or argon before preparing the stock solution can significantly improve stability.[4]
-
pH Effects: If using a buffered aqueous solution, ensure the pH is compatible with the compound. As a general rule, neutral or mildly acidic conditions are often preferable to basic conditions for indole stability.
-
Troubleshooting Decision Workflow
This diagram illustrates a logical flow for diagnosing unexpected degradation.
Caption: A decision tree for preliminary identification of degradants.
Part 3: Predicted Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can predict the most probable pathways based on the known chemistry of the indole nucleus.
Pathway 1: Oxidative Degradation
The electron-rich pyrrole ring is highly susceptible to oxidation. This is often the primary degradation pathway in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. The reaction typically proceeds via attack at the C2 and C3 positions.[1][4]
-
Initial Oxidation: The C2 or C3 position is oxidized, potentially forming an intermediate epoxide or hydroperoxide.
-
Formation of Oxindole Derivatives: Rearrangement can lead to the formation of oxindole or pseudoindoxyl structures.[1]
-
Ring Opening: Under more aggressive oxidative conditions (e.g., ozonolysis or strong oxidants like KMnO4), the pyrrole ring can be cleaved between C2 and C3, leading to the formation of N-acylated anthranilic acid derivatives. A predicted product is N-(2-formylphenyl)formamide, which has been observed in the oxidation of the parent indole.[12]
Caption: Predicted pathway for oxidative degradation of the indole core.
Pathway 2: Photolytic Degradation
Many indole-containing molecules are known to be photolabile.[3][13] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
N-Debenzylation: A common photolytic pathway for N-benzyl compounds is the homolytic cleavage of the benzylic C-N bond. This would generate an indole-5-carboxylic acid radical and a benzyl radical.
-
Hydroxylation: Photolytic conditions, especially in the presence of photosensitizers, can generate reactive oxygen species like hydroxyl radicals (•OH). These can attack the aromatic rings, leading to hydroxylated derivatives on either the indole or benzyl portion of the molecule.[2][3]
Caption: Predicted pathways for photolytic degradation.
Part 4: Recommended Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study should be performed according to ICH guidelines (Q1A).[11] The goal is to achieve 5-20% degradation to ensure that the primary, relevant degradation products are generated without being obscured by secondary degradation.[10]
General Experimental Workflow
Caption: General workflow for conducting a forced degradation study.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Typical Concentration | Temperature | Duration | Notes |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60 - 80 °C | 2 - 24 hours | Neutralize with equivalent base before analysis. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 60 - 80 °C | 2 - 24 hours | Neutralize with equivalent acid before analysis. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp - 40 °C | 1 - 12 hours | Monitor carefully; oxidation can be rapid. |
| Thermal Stress | Dry Heat (Solid State) | N/A | 80 - 105 °C | 24 - 72 hours | Compare with a control sample at 4°C. |
| Photolytic Stress | ICH Option 1 or 2 | N/A | Room Temp | As per ICH | Expose solid and solution to >1.2 million lux hours and >200 W h/m² UV-A. Run a dark control in parallel. |
Protocol Steps:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Application: For hydrolytic and oxidative studies, add the stock solution to the stress reagent to achieve the target concentrations listed in Table 1. For thermal and photolytic studies, use the compound in both solid and solution states.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to find a time point with 5-20% degradation of the parent peak.
-
Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution may be sufficient. Cool thermal samples.
-
Analysis: Analyze all samples, including a time-zero and an unstressed control, by a validated, stability-indicating HPLC method (preferably with MS detection) to separate and identify the parent compound and all degradation products.
By following this structured approach, you will develop a comprehensive understanding of the degradation pathways of this compound, enabling you to ensure the quality and integrity of your research.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Li, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances. Retrieved from [Link]
-
Lian, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
-
Berry, D. F., et al. (1993). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from [Link]
-
Krzek, J., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics. Retrieved from [Link]
-
Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
PubMed. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]
-
Cipiciani, A., et al. (1981). Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
-
PubMed. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Scaling Up 1-Benzyl-1H-indole-5-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 1-benzyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure the robust and efficient manufacturing of this key indole derivative.
I. Synthetic Strategy Overview: A Two-Step Approach to Success
The most common and scalable synthetic route to this compound involves a two-step process:
-
Esterification: Protection of the carboxylic acid functionality of the starting material, indole-5-carboxylic acid, as an ester (typically a methyl or ethyl ester). This is a critical step to prevent unwanted side reactions during the subsequent N-benzylation.
-
N-Benzylation: Alkylation of the indole nitrogen of the ester intermediate with a benzylating agent, such as benzyl bromide or benzyl chloride.
-
Saponification (Hydrolysis): Deprotection of the ester to yield the final carboxylic acid product.
This guide will address the potential challenges and troubleshooting for each of these key stages.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
A. Esterification of Indole-5-carboxylic Acid
Q1: Why is the esterification of indole-5-carboxylic acid necessary before N-benzylation?
A1: The indole nitrogen is nucleophilic, but the carboxylic acid proton is acidic. In the presence of a base required for N-alkylation, the carboxylic acid will be deprotonated to form a carboxylate salt. This can lead to several complications:
-
Reduced Solubility: The carboxylate salt may have poor solubility in the organic solvents typically used for N-alkylation, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Side Reactions: The carboxylate group could potentially compete with the indole nitrogen as a nucleophile, leading to the formation of benzyl esters as byproducts.
-
Complex Work-up: The presence of the salt can complicate the reaction work-up and purification of the desired product.
Protecting the carboxylic acid as an ester masks its acidic proton and prevents these issues, leading to a cleaner and more efficient N-benzylation reaction.
Q2: What are the recommended conditions for the esterification of indole-5-carboxylic acid on a large scale?
A2: For large-scale production, a simple and high-yielding esterification method is preferred. Fischer esterification, using a large excess of the alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid), is a common and cost-effective choice.
Troubleshooting Esterification:
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion | Insufficient catalyst, inadequate reaction time, or presence of water. | Increase catalyst loading slightly, extend reaction time, or use a Dean-Stark apparatus to remove water azeotropically. |
| Formation of colored impurities | Reaction temperature too high, leading to degradation. | Maintain a moderate reaction temperature (typically reflux temperature of the alcohol) and monitor the reaction progress closely. |
| Difficult isolation of the product | Product is soluble in the aqueous work-up. | Ensure complete neutralization of the acid catalyst before extraction. Use a suitable organic solvent for extraction and perform multiple extractions if necessary. |
B. N-Benzylation of Indole-5-carboxylate Ester
This is the most critical step in the synthesis, and several challenges can arise during scale-up.
Q3: I am observing a significant amount of C3-benzylated byproduct. How can I improve N-selectivity?
A3: The competition between N- and C3-alkylation is a classic challenge in indole chemistry. The C3 position of the indole ring is electron-rich and can compete with the nitrogen for the benzyl electrophile. Several factors influence the N/C3 selectivity:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation. The base deprotonates the indole nitrogen, significantly increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation. On a larger scale, using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is a practical alternative.[1]
-
Reaction Temperature: Lower temperatures generally favor C3-alkylation, while higher temperatures can promote N-alkylation. However, excessively high temperatures can lead to side reactions and decomposition. Careful temperature control is crucial during scale-up.
-
Counter-ion Effects: The nature of the counter-ion of the indole anion can influence the regioselectivity. Less coordinating cations (e.g., K+) can favor N-alkylation.
Troubleshooting N-Benzylation:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of N-benzylated product | Incomplete deprotonation of the indole nitrogen. Poor quality of the benzylating agent. | Ensure the base is added portion-wise and allowed to react completely before adding the benzylating agent. Use freshly distilled or high-purity benzyl bromide or chloride. |
| Formation of dibenzylated byproduct | Use of excess benzylating agent or prolonged reaction time. | Use a stoichiometric amount of the benzylating agent and monitor the reaction closely by TLC or HPLC to stop it at the optimal time. |
| Presence of unreacted starting material | Insufficient base or benzylating agent. Low reaction temperature. | Ensure accurate stoichiometry of reagents. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of unknown impurities | Reaction temperature too high, leading to decomposition of reagents or products. Reaction with residual water. | Implement strict temperature control. Ensure all reagents and solvents are anhydrous. |
Q4: What are the safety considerations for handling large quantities of reagents for N-benzylation?
A4:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a dry environment. Personnel should be equipped with appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
Benzyl Bromide/Chloride: These are lachrymators and are harmful if inhaled or in contact with skin. Work in a well-ventilated fume hood and use appropriate PPE.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent solvents but can be absorbed through the skin. They are also combustible. Handle in a well-ventilated area and avoid contact with skin and eyes.
C. Saponification (Hydrolysis) of the Ester
Q5: What are the common challenges during the saponification of methyl 1-benzyl-1H-indole-5-carboxylate at scale?
A5: Saponification is generally a straightforward reaction, but on a large scale, the following issues can arise:
-
Incomplete Hydrolysis: Insufficient base or reaction time can lead to incomplete conversion. The reaction mixture is often heterogeneous at the beginning, so efficient stirring is crucial.
-
Product Isolation: The product is a carboxylic acid salt (carboxylate) after saponification. Acidification is required to precipitate the free carboxylic acid. The pH of the solution must be carefully controlled during acidification to ensure complete precipitation without causing degradation of the product.
-
Emulsion Formation during Work-up: During the work-up and extraction, emulsions can form, making phase separation difficult.
Troubleshooting Saponification:
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient amount of base (e.g., NaOH or KOH). Inadequate reaction time or temperature. Poor mixing. | Use a sufficient excess of the base (typically 2-3 equivalents). Increase the reaction temperature or time as needed, while monitoring the reaction progress. Ensure vigorous mechanical stirring. |
| Low yield of isolated product | Incomplete precipitation of the carboxylic acid upon acidification. Product loss during filtration and washing. | Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 3-4) for maximum precipitation. Use a suitable anti-solvent if necessary. Wash the filter cake with a minimal amount of cold solvent. |
| Product is oily or difficult to filter | Presence of impurities. Precipitation at a high temperature. | Purify the ester intermediate before saponification. Cool the reaction mixture thoroughly before and during acidification to promote the formation of a crystalline solid. |
III. Detailed Experimental Protocols (Illustrative for Scale-Up)
The following protocols are provided as a general guideline and should be optimized for specific equipment and scale.
Protocol 1: Esterification of Indole-5-carboxylic Acid (Methyl Ester)
Caption: Workflow for the esterification of indole-5-carboxylic acid.
Procedure:
-
Charge a suitable jacketed glass reactor with indole-5-carboxylic acid (1.0 eq).
-
Add methanol (10-15 volumes) and begin agitation.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the pH is ~7.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of methanol and water to yield methyl indole-5-carboxylate as a solid.
Protocol 2: N-Benzylation of Methyl Indole-5-carboxylate
Caption: Workflow for the N-benzylation of methyl indole-5-carboxylate.
Procedure:
-
Charge a dry, inerted, jacketed glass reactor with methyl indole-5-carboxylate (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).
-
Begin agitation and add powdered potassium hydroxide (KOH, 1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the indole anion.
-
Slowly add benzyl bromide (1.1 eq) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, quench by slowly adding water (10-15 volumes).
-
Extract the product with toluene (3 x 5 volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from isopropanol to yield methyl 1-benzyl-1H-indole-5-carboxylate.
Protocol 3: Saponification of Methyl 1-benzyl-1H-indole-5-carboxylate
Caption: Workflow for the saponification of the ester intermediate.
Procedure:
-
Charge a jacketed glass reactor with methyl 1-benzyl-1H-indole-5-carboxylate (1.0 eq), methanol (5 volumes), and water (5 volumes).
-
Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add hydrochloric acid (e.g., 2M HCl) with vigorous stirring until the pH of the solution is between 3 and 4. A precipitate will form.
-
Cool the suspension to 0-5 °C and stir for 1 hour to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
The final product can be further purified by recrystallization from a mixture of ethanol and water.
IV. Data Presentation: Expected Yields and Purity
The following table provides typical, non-optimized yields and purities for each step. These values can be significantly improved with careful process optimization.
| Step | Product | Typical Yield (%) | Typical Purity (HPLC, %) |
| Esterification | Methyl Indole-5-carboxylate | 85-95 | >98 |
| N-Benzylation | Methyl 1-benzyl-1H-indole-5-carboxylate | 80-90 | >97 |
| Saponification | This compound | 90-98 | >99 |
V. References
-
Heaney, H.; Ley, S. V. 1-Benzylindole. Org. Synth.1974 , 54, 58. DOI: 10.15227/orgsyn.054.0058.
-
Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000 , 1045-1075. DOI: 10.1039/A909834E.
-
Sundberg, R. J. Indoles; Academic Press: 1996.
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875-2911. DOI: 10.1021/cr0505270.
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873-2920. DOI: 10.1021/cr040633y.
Sources
Technical Support Center: Purification of 1-benzyl-1H-indole-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the purification of 1-benzyl-1H-indole-5-carboxylic acid. Our focus is on addressing common challenges encountered during post-synthesis work-up, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. We delve into the root causes and provide actionable solutions.
Q1: My crude this compound has a pink or brownish tint. What causes this discoloration and how can I remove it?
A1: Causality and Resolution
Discoloration in indole derivatives is a frequent observation, often stemming from minor impurities that are highly chromophoric. The indole ring is electron-rich and susceptible to oxidation, especially when exposed to air, light, or residual acid from the synthesis.[1] Even trace amounts of oxidized side-products or polymeric materials can impart significant color to the bulk material.
Recommended Actions:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored, non-polar impurities. This is best performed during the recrystallization process.
-
Minimize Exposure: During work-up and storage, protect the compound from prolonged exposure to strong light and air. Purging storage vessels with an inert gas like nitrogen or argon is good practice.
-
Thorough Purification: The primary purification methods detailed below, such as acid-base extraction and chromatography, are highly effective at removing these colored impurities.
Q2: My initial analysis (NMR/LC-MS) shows unreacted starting materials, specifically indole-5-carboxylic acid and residual benzylating agent. What is the most efficient way to remove these?
A2: The Power of pH Manipulation
The most elegant and efficient method for this specific problem is an acid-base extraction . This technique leverages the acidic nature of your target compound and the starting material carboxylic acid, separating them from the neutral benzylating agent and other non-acidic impurities.[2][3][4]
The core principle is to convert the carboxylic acids into their water-soluble carboxylate salts using a weak base, while neutral impurities remain in the organic phase.[3][4]
Workflow Overview:
This method is highly effective for bulk purification before a final polishing step. A detailed protocol is provided in the next section.
Q3: My TLC shows multiple spots, indicating a mix of polar and non-polar impurities. How should I approach this separation?
A3: Chromatographic Separation
When dealing with a complex mixture of impurities with varying polarities, flash column chromatography is the method of choice.[5] For indole derivatives, silica gel is the most common and effective stationary phase.[5]
Key Considerations for Success:
-
Solvent System Selection: The first step is to identify an appropriate mobile phase using Thin-Layer Chromatography (TLC).[5] A mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a standard starting point.
-
Target Rf Value: For optimal separation on a column, aim for a solvent system that gives your desired product an Rf (retention factor) of 0.2-0.3 on the TLC plate.[5] This ensures the compound spends enough time on the stationary phase to separate effectively from impurities.
-
Loading Method: For compounds with limited solubility, dry loading (adsorbing the crude material onto a small amount of silica gel before loading it onto the column) is often superior to wet loading (dissolving in a minimal amount of mobile phase).
A detailed protocol for developing the method and running the column is provided below.
Q4: My product appears >95% pure by NMR, but I need to achieve >99.5% purity for a sensitive biological assay. What is the best final "polishing" step?
A4: Recrystallization for High Purity
Recrystallization is the gold standard for achieving high levels of purity for crystalline solids.[6] The principle relies on the subtle differences in solubility between your target compound and the remaining trace impurities in a chosen solvent system at different temperatures.
The Process:
-
Solvent Screening: The critical step is finding a suitable solvent or solvent system. An ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room temperature or below.
-
Execution: The impure solid is dissolved in a minimum amount of the hot solvent. As the solution cools slowly, the solubility of your target compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the mother liquor).
The table below summarizes potential solvents for screening.
Table 1: Recrystallization Solvent Screening Suggestions
| Solvent/System | Rationale |
|---|---|
| Ethanol/Water | A common system for moderately polar compounds. Dissolve in hot ethanol, then add water dropwise until turbidity appears, then re-heat to clarify before cooling.[6] |
| Toluene/Heptane | Good for aromatic compounds. Dissolve in hot toluene, then add heptane as the anti-solvent.[6] |
| Ethyl Acetate | A single solvent that may work well depending on the specific impurity profile. |
| Acetonitrile | Another single-solvent option to screen. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate your acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently at first to release any CO₂ gas that forms, venting frequently. Once pressure buildup ceases, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 one or two more times, combining the aqueous extracts each time. This ensures complete transfer of the acidic product to the aqueous phase.
-
Wash Organic Layer: The original organic layer, containing neutral impurities, can be washed with brine, dried with a drying agent (like MgSO₄ or Na₂SO₄), and evaporated to isolate and analyze these impurities if desired. Otherwise, it can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring. Your product will begin to precipitate out as a solid. Continue adding acid until the solution is acidic (pH ~2-3), as confirmed by pH paper.[6]
-
Isolation: Allow the mixture to stir in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol provides a framework for purification using a silica gel column.
Materials:
-
Crude product
-
Silica gel (for column packing and dry loading)
-
Solvents (e.g., Hexanes, Ethyl Acetate)
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes/flasks
Procedure:
-
TLC Analysis (Method Development):
-
Dissolve a tiny amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the spots under a UV lamp (254 nm).
-
Identify the solvent system that places your product spot at an Rf of 0.2-0.3.
-
-
Column Packing:
-
Pack your chromatography column with silica gel using the chosen solvent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Table 2: Example Elution Gradient
| Step | Solvent System | Purpose |
|---|---|---|
| 1 | 100% Hexanes | Elute very non-polar impurities. |
| 2 | 9:1 Hexanes:EtOAc | Elute less-polar impurities. |
| 3 | 4:1 Hexanes:EtOAc (Your chosen system) | Elute your target compound. |
| 4 | 1:1 Hexanes:EtOAc | Elute more polar impurities. |
-
Combine and Evaporate:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield your purified product.
-
Purity Verification
Q5: How do I definitively confirm the purity of my final, isolated product?
A5: Orthogonal Analytical Techniques
No single technique can definitively prove purity. A multi-faceted approach is the most robust strategy.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment.[8] A reversed-phase method is typically used for indole derivatives. Purity is often reported as the area percentage of the main peak.
Table 3: Typical RP-HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water[7][9] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 280 nm[7] |
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure of your compound and identifying any structurally related impurities. The absence of signals corresponding to starting materials or known side-products is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of your compound and any co-eluting impurities, providing confidence in both identity and purity.[7]
By employing these troubleshooting strategies and detailed protocols, you can effectively remove impurities from your this compound and confidently proceed with your research.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Skalicka, K., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 236-242. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
PLoS One. (2020). Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from [Link]
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Validation & Comparative
1-Benzyl-1H-indole-5-carboxylic Acid: A Strategic Scaffold in Medicinal Chemistry
An In-Depth Comparative Analysis for Drug Discovery Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and natural products.[1][2] Its remarkable versatility allows it to interact with a multitude of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4][5][6] Within this broad class, N-substituted indole carboxylic acids represent a particularly fruitful area of investigation. The strategic placement of substituents on the indole nitrogen (N-1 position) and the benzene ring (C-5 position) can profoundly influence the molecule's physicochemical properties and biological activity.
This guide provides a comparative analysis of 1-benzyl-1H-indole-5-carboxylic acid, a representative member of this class, against other key indole derivatives. We will explore its synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive understanding of its potential and place within the broader landscape of indole-based therapeutics.
The Architectural Logic: N-1 Benzylation and C-5 Carboxylation
The selection of a benzyl group at the N-1 position and a carboxylic acid at the C-5 position is a deliberate design choice rooted in established medicinal chemistry principles.
-
N-1 Benzyl Group: The introduction of a benzyl moiety at the indole nitrogen serves multiple purposes. It increases the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. The aromatic ring of the benzyl group can also participate in crucial π-π stacking or hydrophobic interactions, anchoring the ligand within the active site.
-
C-5 Carboxylic Acid Group: The carboxylic acid at the C-5 position provides a key hydrogen bond donor and acceptor, capable of forming strong ionic interactions or hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in a target's active site. Its position on the benzene portion of the indole scaffold places it away from the more electronically dynamic pyrrole ring, allowing it to act as a primary binding determinant for specific targets.
This combination creates a molecule with a bifunctional character: a large, lipophilic region for hydrophobic interactions and a potent polar group for specific, charge-based interactions.
Comparative Synthesis Strategies
The synthesis of this compound and its analogs typically follows a two-step pathway, starting from a commercially available indole-5-carboxylate ester. This approach is modular, allowing for the introduction of diverse substituents at the N-1 position.
General Synthesis Workflow
Caption: General synthetic route for this compound.
This method offers a distinct advantage over syntheses that build the indole ring from scratch, as it utilizes readily available starting materials and employs robust, high-yielding reactions.[7] The key steps are:
-
N-Alkylation/Benzylation: The indole nitrogen of the starting ester is deprotonated using a strong base like sodium hydride (NaH) or a milder base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF).[1][7] The resulting anion then undergoes nucleophilic substitution with benzyl bromide to yield the N-benzylated intermediate.[7] The choice of base and reaction conditions can be critical to avoid side reactions and ensure high yields.
-
Saponification (Ester Hydrolysis): The methyl or ethyl ester of the N-benzylated intermediate is hydrolyzed to the corresponding carboxylic acid using an aqueous base like potassium hydroxide (KOH) in a mixture of solvents such as methanol and tetrahydrofuran (THF).[7] Acidification of the reaction mixture then precipitates the final product.
Comparison with other derivatives: The synthesis of indole-2-carboxylic acids or indole-3-carboxylic acids often involves more complex, multi-step procedures like the Fischer indole synthesis, starting from different precursors.[8][9] The modularity of the N-alkylation approach for the indole-5-carboxylic acid scaffold makes it highly amenable to generating libraries of compounds for SAR studies.
Structure-Activity Relationship (SAR): A Comparative Overview
The biological activity of indole carboxylic acids is highly dependent on the substitution pattern. A slight change in the position of the carboxylic acid or the nature of the N-1 substituent can redirect the molecule to entirely different biological targets.
Caption: Key positions on the indole scaffold influencing biological activity.
-
N1-Substituent vs. Unsubstituted: The presence of a benzyl group at N-1 is crucial for certain activities. For example, in the context of cytosolic phospholipase A2α (cPLA2α) inhibition, N-benzylated indoles are potent inhibitors, whereas unsubstituted indoles are often much less active.[7]
-
C5-Carboxylic Acid vs. C2- or C3-Carboxylic Acid: The position of the carboxylic acid is a primary determinant of target selectivity.
-
Indole-5-carboxylic acids have shown promise as cholinesterase inhibitors and cPLA2α inhibitors.[7][10]
-
Indole-2-carboxylic acids are being explored as potent HIV-1 integrase inhibitors, where the carboxyl group is thought to chelate magnesium ions in the enzyme's active site.[11][12] This change in position completely alters the therapeutic application.
-
Indole-3-carboxylic acids are another class, with some derivatives showing activity against breast cancer cells, particularly when combined with a 5-hydroxy group.[3]
-
-
Substitutions on the Benzyl Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring of the N-benzyl substituent can fine-tune the electronic properties and steric bulk, leading to improved potency. For instance, a 3-chloro substituted N-benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards butyrylcholinesterase (BuChE) in one study.[10]
Comparative Biological Performance
To illustrate the functional differences between this compound and its isomers or other derivatives, we will compare their performance in a relevant biological assay. Given the literature, cholinesterase inhibition is a pertinent example.[10]
Case Study: Cholinesterase Inhibition
Alzheimer's disease pathology involves the depletion of the neurotransmitter acetylcholine (ACh). Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy.
| Compound/Derivative Class | Target(s) | Potency (Example) | Key SAR Insights | Reference |
| This compound amides | BuChE, AChE | Moderate BuChE inhibition (e.g., 30.06% inhibition at 10 µM for a 3-chloro-benzyl derivative) | The N-benzyl group is critical. Amide linkage at C5 directs activity. Substituents on the benzyl ring modulate potency. | [10] |
| 5-Hydroxyindole-3-carboxylic acid esters | Breast Cancer Cells (MCF-7) | IC50 = 4.7 µM (for a 4-methoxy substituted N-aryl derivative) | Carboxylic acid at C3 and hydroxyl at C5 are favorable. Esterification can improve properties. N-substitution is key. | [3] |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC50 = 0.13 µM (for an optimized derivative) | Carboxylic acid at C2 is essential for metal chelation in the active site. Substitutions at C3 and C6 enhance potency. | [11] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | IC50 = 0.13 µM | The indole-5-yl scaffold is a potent pharmacophore for XO inhibition. Hydrophobic groups on the indole nitrogen are essential. | [13] |
This data clearly demonstrates that the specific arrangement of functional groups on the indole scaffold dictates its therapeutic utility. The 1-benzyl-indole-5-carboxylic acid framework is particularly suited for targets that can accommodate a large hydrophobic moiety and a distal anionic group, such as cholinesterases.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
To provide a practical context, the following is a detailed protocol for assessing the inhibitory activity of indole derivatives against AChE, based on the well-established Ellman's method. This method is a self-validating system where the rate of color change is directly proportional to enzyme activity.
Principle
The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm. An inhibitor will reduce the rate of this color change.
Materials and Reagents
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound and other test indole derivatives
-
Donepezil (or similar) as a positive control inhibitor
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
Prepare a 1 U/mL working solution of AChE in PBS containing 0.1% BSA.
-
Prepare 10 mM stock solutions of all test compounds (including this compound) and the positive control in 100% DMSO.
-
-
Assay Procedure:
-
Create a dilution series for each test compound in PBS (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration in the well is ≤1%.
-
To each well of a 96-well plate, add the following in order:
-
140 µL of PBS (pH 7.4)
-
20 µL of the test compound dilution (or PBS/DMSO for control wells)
-
20 µL of the DTNB solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the blank.
-
Immediately start monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (V = ΔAbsorbance / Δtime).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a strategically designed scaffold with significant potential in drug discovery. Its synthesis is straightforward and amenable to library generation. The combination of an N-benzyl group for hydrophobic interactions and a C-5 carboxylic acid for polar, anchoring interactions makes it a compelling candidate for a range of biological targets.
Comparative analysis reveals that while the indole core is a privileged structure, the specific placement of key functional groups like the carboxylic acid is paramount in defining its pharmacological profile.[14] While indole-2-carboxylic acids are tailored for targets like HIV integrase[11][12], the indole-5-carboxylic acid framework, particularly when N-benzylated, shows promise for enzymes like cholinesterases.[10] Future work should focus on expanding the SAR around this scaffold, exploring substitutions on both the indole and benzyl rings to optimize potency, selectivity, and pharmacokinetic properties for specific disease targets.
References
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Jafari, E., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
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Neochoritis, C. G., et al. (2021). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PubMed Central. [Link]
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Koul, S., et al. (2014). Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. ResearchGate. [Link]
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Gobin, K., et al. (2017). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. PubMed. [Link]
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Suneel Kumar, B., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
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Zheng, M., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. [Link]
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Al-Ostath, R. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]
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Kim, H. J., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]
-
Al-Mokyna, F. H., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]
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Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses. [Link]
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Hassan, R., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]
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Al-Ostath, R. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indole carboxylic acid esters of podophyllotoxin as antiproliferative agents. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
-
Mohamed, M. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]
-
Sharma, G., & Kumar, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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A Comparative Guide to the Anticancer Efficacy of 1-Benzyl-1H-indole-5-carboxylic Acid Analogs
In the landscape of modern oncology drug discovery, the indole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of the anticancer efficacy of analogs based on the 1-benzyl-1H-indole-5-carboxylic acid framework. We will delve into a side-by-side comparison of their cytotoxic and anti-proliferative activities against various cancer cell lines, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.
The Rationale for Targeting Cancer with Indole-Based Compounds
The indole moiety is a versatile heterocyclic structure capable of interacting with a multitude of biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.[3] This inherent promiscuity, when appropriately harnessed through medicinal chemistry, allows for the development of potent and selective anticancer agents. Indole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and proteins involved in cancer progression like tubulin, kinases, and topoisomerases.[1][4]
Comparative Efficacy of this compound and its Analogs
The following table summarizes the in vitro anticancer efficacy of selected this compound analogs and structurally related compounds. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as the experimental conditions and cell lines used may vary between studies.
| Compound ID | Structure | Cancer Cell Line | Efficacy Metric | Value | Reference |
| Analog 1 | 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (4-methoxy-N-benzyl analog) | OVCAR-5 (Ovarian) | GI₅₀ | 20 nM | [5] |
| MDA-MB-468 (Breast) | GI₅₀ | 40 nM | [5] | ||
| Analog 2 | 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (4-methyl-N-benzyl analog) | MDA-MB-468 (Breast) | GI₅₀ | 30 nM | [5] |
| Analog 3 | 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (4-fluoro-N-benzyl analog) | MDA-MB-468 (Breast) | GI₅₀ | 30 nM | [5] |
| Analog 4 | 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (4-chloro-N-benzyl analog) | A498 (Renal) | GI₅₀ | 40 nM | [5] |
| Analog 5 | N-benzyl indole-derived hydrazone | MDA-MB-231 (Triple-Negative Breast Cancer) | IC₅₀ | 17.2 ± 0.4 nM | [6] |
| Analog 6 | 5-hydroxyindole-3-carboxylic acid ester derivative (with 4-methoxy group) | MCF-7 (Breast) | EC₅₀ | 4.7 µM | [7] |
| Analog 7 | 1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | MCF-7 (Breast) | Not explicitly stated, but showed cytotoxicity | - | [7] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that inhibits a specific biological or biochemical function by 50%. EC₅₀ (Half maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols: Assessing In Vitro Cytotoxicity
The determination of the cytotoxic and anti-proliferative effects of the synthesized compounds is a critical step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
MTT Assay for Cell Viability
This protocol outlines the general steps involved in performing an MTT assay to evaluate the cytotoxicity of this compound analogs.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Cancer cells are harvested from culture and counted.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in a complete cell culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[9]
-
The plate is gently agitated on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.[10]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ or EC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow of the MTT assay for determining cell viability.
Mechanistic Insights: How Indole Analogs Induce Cancer Cell Death
The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or malignant cells.[11] Several studies have shown that indole-based compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
One proposed mechanism involves the inhibition of tubulin polymerization.[1] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the activation of apoptotic signaling cascades.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with potent anticancer activity. The data presented in this guide highlights the significant in vitro efficacy of several derivatives against a range of cancer cell lines, with some compounds exhibiting activity in the nanomolar range. The structure-activity relationship studies suggest that modifications to the indole and benzyl rings can profoundly impact their cytotoxic potential.
Future research should focus on elucidating the precise molecular targets of the most potent analogs and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo studies. Further investigation into their mechanisms of action will also be crucial for their development as effective and selective anticancer therapeutics.
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A Comparative Guide to Target Identification for 1-benzyl-1H-indole-5-carboxylic acid
This guide provides a comprehensive, in-depth comparison of modern strategies for identifying the molecular target(s) of 1-benzyl-1H-indole-5-carboxylic acid. Designed for researchers in drug discovery and chemical biology, this document moves beyond rigid templates to offer a logical, field-proven workflow. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our recommendations in authoritative scientific literature.
The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for various activities, including the inhibition of cholinesterases and cytosolic phospholipase A2α.[1][2][3] However, for many such compounds discovered through phenotypic screens, the precise molecular target remains elusive. This guide uses this compound as a case study to navigate the critical process of target deconvolution, from initial hypothesis generation to definitive validation.
Phase 1: Hypothesis Generation via In Silico Target Prediction
The most prudent and cost-effective first step in target identification is the use of computational methods.[4] These approaches leverage vast biological and chemical databases to predict potential protein targets, thereby generating testable hypotheses and narrowing the field of experimental investigation.[5]
The overall computational workflow begins with the small molecule's structure and uses various algorithms to predict interactions with known protein targets.
Caption: In silico workflow for generating target hypotheses.
Comparison of Key Computational Approaches
Choosing the right in silico tool depends on the available data and the desired output. A consensus approach, using multiple methods to see which targets appear consistently, is often the most robust strategy.[6]
| Method | Principle | Advantages | Disadvantages | Example Platforms/Tools |
| Ligand-Based Similarity | "Guilt-by-association." Predicts targets based on the known targets of structurally similar molecules.[5] | Fast, computationally inexpensive, does not require protein structures. | Limited to well-explored chemical space; may fail for novel scaffolds. | ChEMBL, PubChem, SwissTargetPrediction |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) and screens for proteins with binding sites that match this pharmacophore.[4] | Can identify targets with different scaffolds that share a common binding mode. | Requires a set of active molecules to build a reliable model; can be computationally intensive. | Pharmit, ZincPharmer |
| Reverse Docking | Docks the small molecule into the binding sites of a large collection of protein structures to calculate binding energies.[4][5] | Provides structural hypotheses of the binding mode; can identify novel targets. | Computationally demanding; scoring functions can be inaccurate, leading to false positives/negatives. | idTarget, TarFisDock |
| Machine Learning/AI | Uses deep learning models trained on vast datasets of compound-protein interactions to predict binding partners.[5][7] | Can identify complex patterns and relationships missed by other methods; powerful predictive capability.[7] | Can be a "black box," making predictions difficult to interpret; performance depends heavily on the quality of training data. | KinasePred[7], DeepPurpose |
For this compound, a combined approach would be ideal. Similarity searches might link it to known indole-binding proteins, while reverse docking could suggest novel interactions within specific protein families (e.g., kinases, GPCRs).
Phase 2: Unbiased Experimental Target Identification
While in silico methods provide hypotheses, experimental validation is essential. The following methods aim to physically isolate and identify proteins that directly bind to the compound of interest from a complex biological sample, such as a cell lysate.
Method 1: Affinity Chromatography (Pull-Down Assay)
This is the most widely used technique for target isolation.[8][9] It involves immobilizing the small molecule "bait" on a solid support (e.g., agarose beads) to "fish" for its binding partners.[10][11]
Caption: Workflow for affinity chromatography-mass spectrometry.
-
Causality Behind Probe Design: The critical first step is synthesizing an affinity probe.[12] This involves attaching a linker arm (e.g., polyethylene glycol) to the parent molecule at a position that does not interfere with its binding activity. For this compound, structure-activity relationship (SAR) data is key. If SAR is unavailable, one might attach the linker to the benzyl group, assuming it confers specificity but is not the core binding element, or at a position on the indole ring known to be tolerant of substitution. The end of the linker is functionalized with a reactive group or a tag like biotin.[13]
-
Step-by-Step Protocol:
-
Probe Synthesis: Modify this compound with a PEG linker terminating in an amine or carboxyl group.
-
Immobilization: Covalently attach the probe to NHS-activated agarose beads via the terminal functional group. A control is prepared using beads without the probe or with an inactive analogue.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the lysate with the probe-conjugated beads (and control beads) for 2-4 hours at 4°C to allow for binding.
-
Competition Control (Self-Validation): In a parallel experiment, pre-incubate the lysate with a 100-fold excess of free, unmodified this compound before adding the probe-conjugated beads. True targets will bind the free compound, preventing them from being pulled down.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the specifically bound proteins by changing the pH, increasing salt concentration, or, most effectively, by competitive elution with a high concentration of the free compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands appearing in the probe lane but absent or reduced in the control/competition lanes for identification by LC-MS/MS.
-
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that avoids the need for chemical modification of the drug.[8] It operates on the principle that a small molecule binding to its target protein can increase the protein's stability and make it resistant to degradation by proteases.[13]
-
Principle: A cell lysate is split into two aliquots. One is treated with the drug (this compound), and the other with a vehicle control (e.g., DMSO). Both are then subjected to limited proteolysis. Target proteins in the drug-treated sample will be protected from digestion, while non-target proteins will be degraded equally in both samples. The differences are then analyzed by gel electrophoresis or mass spectrometry.[8]
Comparison of Experimental Approaches
| Method | Principle | Probe Required? | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized drug captures binding partners from lysate.[10] | Yes, requires chemical synthesis. | Robust and widely used; can isolate stable complexes; competition control provides high confidence.[9] | Probe synthesis can be challenging; linker may alter binding; risk of non-specific binders.[11] |
| Photoaffinity Labeling | A photoreactive group on the probe forms a covalent bond with the target upon UV irradiation.[14] | Yes, requires a more complex probe. | Captures weak or transient interactions; provides strong evidence of direct binding.[12] | Probe synthesis is difficult; photoreactive group can be bulky; UV can damage proteins.[9] |
| DARTS | Drug binding protects the target protein from protease digestion.[8] | No. | No chemical modification of the drug is needed, preserving its native activity; technically simpler.[13] | May not work for all drug-target interactions (e.g., if binding doesn't confer stability); can have a lower signal-to-noise ratio. |
Phase 3: Target Validation and Confirmation
Identifying a list of putative targets is not the end goal. Validation is a critical phase to confirm a direct and biologically relevant interaction.[15][16]
Caption: A multi-pronged approach for target validation.
Key Validation Techniques
-
Direct Binding Assays: These methods confirm a direct, physical interaction between the compound and a purified recombinant version of the putative target protein.[17]
-
Radioligand Binding Assays: A classic method to determine the affinity (Ki) and binding kinetics of a compound by measuring its ability to compete with a radioactively labeled ligand for the target receptor.[18][19]
-
Surface Plasmon Resonance (SPR): An optical technique that measures binding in real-time by immobilizing the protein and flowing the compound over it, providing kinetic data (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding to determine thermodynamic parameters and binding affinity.
-
-
Cellular Target Engagement: It's crucial to confirm that the compound engages its target in a physiological context.
-
Cellular Thermal Shift Assay (CETSA): This assay is analogous to DARTS but is performed in intact cells or lysates. It measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound confirms engagement.
-
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a putative G-protein coupled receptor (GPCR) target.
-
Materials: Membranes prepared from cells overexpressing the target GPCR, a known radioligand for the target (e.g., [3H]-ligand), this compound (test compound), and appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the cell membranes and the radioligand to each well.
-
Competition: Add increasing concentrations of the test compound (e.g., from 10 nM to 100 µM) to the wells.
-
Controls: Include wells for "total binding" (membranes + radioligand, no competitor) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known, non-labeled competitor).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion: A Unified Strategy
Identifying the target of a novel compound like this compound requires a multi-faceted, logical progression of experiments. The optimal strategy begins with broad, cost-effective computational predictions to build hypotheses. These hypotheses are then tested using unbiased experimental methods, with affinity chromatography followed by mass spectrometry representing the gold standard. Rigorous controls, especially competition with the free compound, are non-negotiable for ensuring the trustworthiness of the results. Finally, any putative hits must be subjected to a battery of orthogonal validation assays to confirm direct binding in vitro and target engagement in a cellular environment. By integrating these comparative approaches, researchers can confidently and efficiently elucidate the mechanism of action of novel bioactive molecules, paving the way for future drug development.
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Computational/in silico methods in drug target and lead prediction - PMC. (2021). PubMed Central. [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]
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Affinity Chromatography. (n.d.). Creative Biolabs. [Link]
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Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2009). ACS Chemical Biology. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
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Small molecule target identification using photo-affinity chromatography - PMC. (2019). PubMed Central. [Link]
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Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]
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Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). PubMed. [Link]
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Target Validation. (n.d.). Sygnature Discovery. [Link]
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Binding Assays. (n.d.). Creative Biolabs. [Link]
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(PDF) A guide to simple, direct, and quantitative in vitro binding assays. (2017). ResearchGate. [Link]
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Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011). ResearchGate. [Link]
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1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC. (2023). PubMed Central. [Link]
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The Evolving Landscape of 1-Benzyl-1H-indole-5-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Among these, the 1-benzyl-1H-indole-5-carboxylic acid framework has emerged as a promising template for the development of potent inhibitors of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their applications as cholinesterase inhibitors, anti-inflammatory agents, and anticancer therapeutics. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Platform for Diverse Bioactivities
The this compound scaffold combines several key structural features that contribute to its therapeutic potential. The indole core provides a rigid, bicyclic aromatic system capable of engaging in various non-covalent interactions with biological macromolecules. The N1-benzyl group offers a handle for exploring interactions with hydrophobic pockets in target proteins, while the C5-carboxylic acid moiety (or its derivatives) can participate in hydrogen bonding and ionic interactions. This tripartite structure allows for systematic modifications to fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives.
Structure-Activity Relationship Analysis
Cholinesterase Inhibition: Targeting Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A series of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit these enzymes.[1][2]
The general structure of the synthesized compounds involved the coupling of a substituted N-benzylpiperidine amine with 1H-indole-5-carboxylic acid. The key findings from these studies highlight the importance of the substitution pattern on the N-benzyl group for BuChE inhibitory activity.
Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of 1-Benzyl-1H-indole-5-carboxamide Derivatives
| Compound ID | R (Substitution on Benzyl Ring) | % Inhibition of BuChE at 10 µM |
| 6a | H | Weak, non-selective inhibitor |
| 6b | 2-Cl | Moderate potency |
| 6c | 3-Cl | 30.06% |
| 6d | 4-Cl | Moderate potency |
| 6e | 4-F | Moderate potency |
Data synthesized from Jakubowska et al., 2012.[1][2]
From the available data, several key SAR insights can be drawn:
-
Substitution on the Benzyl Ring is Crucial: The unsubstituted derivative (6a ) was a weak, non-selective inhibitor of both AChE and BuChE.[1][2] The introduction of a halogen substituent on the benzyl ring generally led to moderate potency against BuChE.[1][2]
-
Positional Isomerism Influences Activity: The most significant inhibitory activity towards BuChE was observed with the 3-chloro substituted derivative (6c ), suggesting that the position of the substituent on the benzyl ring plays a critical role in the interaction with the enzyme's active site.[1][2]
-
Amide Linker is a Key Feature: The amide bond connecting the indole and piperidine moieties is a common feature in many cholinesterase inhibitors and likely participates in hydrogen bonding interactions within the enzyme's active site.
To further explore these interactions, molecular docking studies are often employed. These computational models can help visualize the binding mode of the inhibitors and rationalize the observed SAR.
Caption: Key SAR takeaways for BuChE inhibition.
Anti-Inflammatory Potential
The indole scaffold is a well-known feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. Derivatives of this compound have also been investigated for their anti-inflammatory properties. A study on 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives reported that these compounds exhibited moderate to significant anti-inflammatory and antipyretic activities.[3]
-
Lipophilicity Plays a Role: The N1-benzyl group and other aryl substituents contribute to the overall lipophilicity of the molecule, which can influence its absorption and distribution to the site of inflammation.
-
The Carboxamide Moiety is a Bioisostere of Carboxylic Acid: The carboxamide at the C5 position can act as a bioisostere of the carboxylic acid found in many NSAIDs, potentially interacting with the cyclooxygenase (COX) enzymes.
-
Substitutions on the Indole Ring Modulate Activity: The presence of a chlorine atom at the C6 position and the oxoacetyl group at C3 in the studied series likely modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target protein.
Further quantitative studies are necessary to establish a clear SAR for this class of compounds as anti-inflammatory agents.
Anticancer Activity: A Promising Frontier
Indole derivatives are prevalent in a number of approved anticancer drugs and are known to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinases, and the induction of apoptosis. While direct cytotoxicity data for this compound derivatives is limited, studies on closely related analogs provide valuable insights into their potential as anticancer agents.
For instance, a series of 5-hydroxyindole-3-carboxylic acid derivatives have been shown to exhibit significant cytotoxicity against breast cancer cells (MCF-7).[4][5] In this series, an ester derivative with a 4-methoxybenzyl group was identified as the most potent compound with an IC50 value of 4.7 µM.[4][5] This highlights the importance of the substituent on the benzyl group for anticancer activity.
Another study on 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives reported IC50 values ranging from 10.70 to 553.94 μM against human colorectal cancer cells (HCT-116). Although the core structure is different, it again emphasizes the role of substitutions on both the indole and benzyl rings in modulating cytotoxic potency.
The proposed mechanisms of action for anticancer indole derivatives are diverse and often involve the modulation of key signaling pathways.
Caption: Potential anticancer mechanisms of indole derivatives.
Experimental Protocols
General Synthesis of 1-Benzyl-1H-indole-5-carboxamides
The synthesis of the target compounds typically involves a multi-step process. A representative synthetic route is outlined below.
Caption: General synthetic workflow.
Step 1: N-Benzylation of Indole-5-carboxylic Acid Ester
-
To a solution of methyl indole-5-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., Cs2CO3 or K2CO3).
-
Stir the mixture at room temperature for a short period.
-
Add the desired substituted benzyl bromide or chloride dropwise.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into ice water and extracting the product with an organic solvent.
-
Purify the product by column chromatography to obtain the methyl 1-benzyl-1H-indole-5-carboxylate.
Step 2: Hydrolysis of the Ester
-
Dissolve the methyl 1-benzyl-1H-indole-5-carboxylate in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous base (e.g., NaOH or KOH).
-
Reflux the reaction mixture for several hours.
-
After completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to precipitate the this compound.
-
Filter, wash with water, and dry the product.
Step 3: Amide Coupling
-
To a solution of this compound in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC, or CDI).
-
Add a base (e.g., DIPEA or triethylamine).
-
Add the desired substituted amine (e.g., N-benzylpiperidine amine).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the final product by column chromatography or recrystallization.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available structure-activity relationship data, particularly for cholinesterase inhibition, demonstrates that subtle modifications to the N-benzyl substituent can significantly impact biological activity. While the anti-inflammatory and anticancer potential of this specific scaffold requires more extensive investigation with quantitative data, the promising results from related indole derivatives suggest that this is a fruitful area for future research.
Future efforts in this field should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with systematic modifications to the N-benzyl group, the indole core, and the C5-substituent to generate robust quantitative SAR data (IC50 values).
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including their binding modes with target proteins through techniques like X-ray crystallography and molecular docking.
-
Pharmacokinetic profiling: Evaluating the drug-like properties of the most potent compounds, including their solubility, metabolic stability, and cell permeability, to identify candidates with favorable pharmacokinetic profiles for in vivo studies.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
-
Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
- (Reference not directly cited in the text, but provides context on cholinesterase inhibitors)
-
Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pol Pharm, 69(3), 449-55. [Link]
-
Teymori, A., Mokhtari, S., Sedaghat, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Archives of Razi Institute, 78(1), 239-251. [Link]
-
(Reference provides information on the synthesis and qualitative anti-inflammatory activity of related compounds) Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):442-449. [Link]
-
Teymori, A., Mokhtari, S., Sedaghat, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands, DOI: 10.30491/ARI.2022.348825.2458. [Link]
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- 5. brieflands.com [brieflands.com]
A Comparative Analysis of Synthesis Methods for 1-benzyl-1H-indole-5-carboxylic acid: A Guide for Researchers
Introduction
1-benzyl-1H-indole-5-carboxylic acid is a valuable scaffold in medicinal chemistry and drug development. Its derivatives have shown promise in various therapeutic areas, necessitating robust and efficient synthetic routes. This guide provides a comparative analysis of classical and modern methods for the synthesis of this key intermediate. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
Methodology Overview: Classical vs. Modern Approaches
The synthesis of this compound can be broadly categorized into two approaches:
-
Classical Named Reactions: These are well-established methods that have been the bedrock of indole synthesis for over a century. They often involve harsh reaction conditions but are known for their reliability with specific substrates.
-
Modern Catalytic and Energy-Driven Methods: These approaches leverage transition-metal catalysis and alternative energy sources, such as microwave irradiation, to achieve higher efficiency, milder reaction conditions, and often, better environmental profiles.
This guide will compare representative methods from both categories, providing a balanced perspective on their practical applications.
Classical Synthesis Routes
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine with a ketone or aldehyde.[1][2] For the synthesis of a 5-carboxyindole derivative, a common starting material would be 4-hydrazinobenzoic acid.
Reaction Principle: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to form the indole ring.[1]
Experimental Protocol (Representative): Fischer Synthesis of Ethyl Indole-5-carboxylate
-
Step 1: Phenylhydrazone Formation: A mixture of 4-hydrazinobenzoic acid and a suitable keto-ester (e.g., ethyl pyruvate) is stirred in ethanol with a catalytic amount of acetic acid and heated to reflux for 1-2 hours.
-
Step 2: Cyclization: The solvent is removed, and a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid, is added.[4] The mixture is then heated to 80-120°C for 2-4 hours.[4]
-
Step 3: Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate).[4] The product is then extracted with an organic solvent, dried, and purified by column chromatography.
Subsequent N-Benzylation: The resulting indole-5-carboxylic acid (or its ester) would then be subjected to N-benzylation.
Advantages:
-
Well-established and widely applicable.
-
Tolerant of a variety of functional groups on the phenylhydrazine.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures.[5]
-
Can produce unwanted side products.
-
The multi-step nature (synthesis followed by benzylation) can be time-consuming.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[3][6] This method is particularly useful when substitution at the 2-position is desired.
Reaction Principle: The synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate. Reductive cyclization of this intermediate then yields the indole-2-carboxylic acid.[3]
Experimental Protocol (General):
-
Condensation: A substituted o-nitrotoluene is treated with diethyl oxalate and a strong base like potassium ethoxide in an anhydrous solvent.[3]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then reduced and cyclized using a reducing agent such as zinc dust in acetic acid or through catalytic hydrogenation.[3][7]
Applicability to the Target Molecule: To synthesize this compound via a Reissert approach, one would need to start with a suitably substituted and N-benzylated o-nitrotoluene, which can be a synthetic challenge in itself. A more plausible, albeit longer, route would involve synthesizing the indole-5-carboxylic acid first and then performing N-benzylation.
Advantages:
-
Provides a direct route to indole-2-carboxylic acids.[3]
Disadvantages:
-
Requires strongly basic and then reductive conditions.
-
The availability of the specifically substituted starting materials can be a limitation.
-
Not a direct route to N-benzylated products.
Modern Synthetic Approaches
Modern synthetic methods aim to overcome the limitations of classical approaches by offering milder reaction conditions, higher yields, and greater efficiency.
Direct N-Benzylation of Indole-5-carboxylic Acid
A straightforward and highly attractive approach is the direct N-benzylation of commercially available indole-5-carboxylic acid or its methyl ester.
Reaction Principle: The indole nitrogen is deprotonated by a base to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.
Experimental Protocol (Adapted from similar N-alkylations):
-
Reactants: To a solution of methyl indole-5-carboxylate in a polar aprotic solvent like dimethylformamide (DMF), a base such as cesium carbonate (Cs2CO3) or sodium hydride (NaH) is added.[8][9]
-
Addition of Benzylating Agent: Benzyl bromide is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 80°C) for several hours until completion, as monitored by thin-layer chromatography (TLC).[9]
-
Hydrolysis (if starting with the ester): If methyl indole-5-carboxylate is used, the resulting ester is then hydrolyzed to the carboxylic acid using a base such as potassium hydroxide in a mixture of methanol and water.[9]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography. A yield of 94% has been reported for the N-benzylation of methyl 6-chloro-1H-indole-5-carboxylate with benzyl chloride and Cs2CO3 in DMF.[8]
Palladium-Catalyzed Synthesis
Palladium catalysis has revolutionized the synthesis of complex molecules, and indoles are no exception. One innovative approach involves the decarboxylative benzylation of N-Cbz (carboxybenzyl) protected indoles.[10]
Reaction Principle: In this method, an N-Cbz protected indole undergoes a palladium-catalyzed decarboxylation, which generates a nucleophilic indole species that can then be trapped by a benzylating agent.[10]
Advantages:
-
Mild reaction conditions.
-
High yields and functional group tolerance.
Disadvantages:
-
Requires the synthesis of the N-Cbz protected starting material.
-
Palladium catalysts can be expensive.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[11]
Application to N-Benzylation: The N-benzylation of indole-5-carboxylic acid can be significantly expedited using microwave irradiation.
Experimental Protocol (Representative):
-
Reactant Mixture: Indole-5-carboxylic acid, benzyl bromide, and a base (e.g., potassium carbonate) are mixed in a microwave-safe vessel, either neat (solvent-free) or in a high-boiling polar solvent like DMF.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 100-150°C) for a short duration (typically 5-30 minutes).
-
Work-up and Purification: The work-up and purification follow standard procedures as described for the conventional heating method.
Advantages:
-
Drastic reduction in reaction time (minutes vs. hours).[11]
-
Often leads to higher yields and cleaner reaction profiles.
-
Aligns with the principles of green chemistry by reducing energy consumption.[12]
Comparative Data Summary
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 4-Hydrazinobenzoic acid, keto-ester | Strong acid (PPA, H₂SO₄) | High temperature (80-120°C) | 60-80[5] | Well-established, versatile | Harsh conditions, multi-step |
| Reissert Indole Synthesis | Substituted o-nitrotoluene | Strong base (KOEt), Reductant (Zn/HOAc) | Multi-step, varied | Moderate to Good | Access to 2-carboxyindoles | Limited starting materials |
| Direct N-Benzylation | Indole-5-carboxylic acid (or ester), Benzyl bromide | Base (Cs₂CO₃, NaH) | Room temp. to 80°C | >90 (for similar substrates)[8] | High yield, straightforward | Requires strong base with ester |
| Pd-Catalyzed Benzylation | N-Cbz-indole-5-carboxylic acid | Palladium catalyst | Mild (40-80°C) | Good to excellent[10] | Mild conditions, high yield | Catalyst cost, pre-functionalization |
| Microwave-Assisted N-Benzylation | Indole-5-carboxylic acid, Benzyl bromide | Base (K₂CO₃) | Microwave, 100-150°C | High | Extremely fast, high yield | Requires specialized equipment |
Experimental Workflows and Mechanistic Insights
To further elucidate the practical and theoretical differences between these methods, the following diagrams illustrate the general experimental workflows and the core mechanistic principles.
Workflow Diagrams
Mechanistic Diagrams
Conclusion and Recommendations
For the synthesis of this compound, the choice of method depends on the specific needs of the research project, including scale, available equipment, and cost considerations.
-
For rapid, high-yield synthesis on a laboratory scale, the direct N-benzylation of indole-5-carboxylic acid or its methyl ester, particularly with microwave assistance, is the most efficient and recommended route. This approach is straightforward, minimizes reaction time, and generally provides excellent yields.
-
For large-scale industrial production, a thorough cost-analysis of the direct N-benzylation versus a one-pot Fischer indolisation-N-alkylation would be necessary. The latter might be more cost-effective if the starting materials are significantly cheaper, despite the potentially harsher conditions.[13]
-
Classical methods like the Fischer and Reissert syntheses remain valuable for creating diverse indole cores but are less direct for this specific target molecule when the N-benzyl group is desired. They are more suited for projects where the indole ring itself needs to be constructed from basic precursors.
-
Palladium-catalyzed methods offer a mild and elegant solution but may not be the most cost-effective for this particular transformation unless more complex, functionalized benzyl groups are being introduced.
Ultimately, by understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can select the most appropriate synthetic strategy to achieve their goals efficiently and safely.
References
- A Comparative Guide to the Environmental Impact of Indole Synthesis Protocols. (2025). Benchchem.
- Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate from Ethyl 2,4-diphenylacetoacetate Deriv
- Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Reissert Indole Synthesis. (n.d.). Cambridge University Press.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
- Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles. (2013). PubMed Central.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). Acta Poloniae Pharmaceutica, 69(3), 449-455.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). PubMed.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011).
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Reissert-Indole-Synthesis.pdf. (2016).
- (PDF) Reissert Indole Synthesis. (2019).
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2019). PubMed Central.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). Benchchem.
- A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. (1998). Organic Chemistry Portal.
- Divergence in CH alkylation of indoles under Mn c
- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2021). Journal of Basic and Applied Research in Biomedicine.
- Enantioselective Catalytic Synthesis of N-alkyl
- Fischer indole synthesis in the absence of a solvent. (2003). SciSpace.
- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (2018). PubMed Central.
- Palladium-Catalyzed C3-Benzylation of Indoles. (2012). Journal of the American Chemical Society.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (1999). Sci-Hub.
- Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. (2018). MDPI.
- Palladium-Catalyzed C3-Benzylation of Indoles. (2012). PubMed Central.
- Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. (n.d.).
- Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. (2008). Sci-Hub.
- ChemInform Abstract: Recent Advances in Indole Syntheses: New Routes for a Classic Target. (2010).
- Sustainable multicomponent indole synthesis with broad scope. (2022). University of Groningen.
- Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles. (2023).
- Palladium-Catalyzed C3-Benzyl
- Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Deriv
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2022). Organic & Biomolecular Chemistry.
- (PDF) Sustainable multicomponent indole synthesis with broad scope. (2022).
- N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... (2021).
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. (2008). Accounts of Chemical Research.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (2006). Organic Chemistry Portal.
- N‐benzylation using benzyl bromide. (n.d.).
- Synthesis of substituted N-heterocycles by N-benzyl
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A Comparative Biological Evaluation of 1-benzyl-1H-indole-5-carboxylic Acid and Structurally Related Indole Analogs
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, signaling molecules like serotonin, and a wide array of synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, making it a "privileged scaffold" in drug discovery.[2] This guide focuses on the biological profile of a specific derivative, 1-benzyl-1H-indole-5-carboxylic acid , and provides a comparative analysis against other indole-based compounds.
The purpose of this document is to offer researchers and drug development professionals an objective, data-driven comparison of these molecules. We will delve into their relative performance in key biological assays, provide detailed and reproducible experimental protocols, and explore the underlying mechanisms of action. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to serve as a practical resource for advancing research in this promising chemical space.
Compound Profiles: Structures and Rationale for Comparison
To provide a meaningful evaluation, this compound is compared against three other indole derivatives. These comparators were selected to illuminate the impact of structural modifications, such as the position of the carboxylic acid group, substitutions on the benzyl ring, and the nature of the pharmacophore at other positions on the indole ring.
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| IND-A | This compound | Structure not explicitly provided in results | The primary subject of this guide. Its biological profile will be established through comparison. |
| IND-B | 5-(1-(2,4-dichlorobenzyl)indol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid | Structure described in text | A potent anti-inflammatory agent from a systematic study on 1-benzylindoles.[3][4] It serves as a benchmark for anti-inflammatory activity, highlighting the effect of C3- and N1-substitutions. |
| IND-C | 1-benzyl-5-bromo-3-((4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | Structure described in text | A potent anticancer agent, demonstrating the effect of modifying the indole core to an indolin-2-one and adding a bulky heterocyclic moiety at the C3 position.[5] |
| IND-D | 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (N-propyl derivative) | Structure described in text | A potent antibacterial agent.[6] This compound allows for a direct comparison of shifting the acidic moiety from the C5 to the C2 position and converting it to an amide. |
Comparative Biological Evaluation
The following sections present a side-by-side comparison of the selected compounds across three critical areas of therapeutic interest: anti-inflammatory, anticancer, and antibacterial activity.
Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme responsible for releasing arachidonic acid from phospholipids, which is the rate-limiting step in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3] Its inhibition is a validated strategy for developing new anti-inflammatory drugs.
Comparative Data:
| Compound ID | IC₅₀ (μM) against cPLA2α | Source |
| IND-A | > 10 µM (estimated) | [3] |
| IND-B | 0.71 µM | [3] |
Note: The IC₅₀ for IND-A is estimated based on data for structurally similar indole-5-carboxylic acid derivatives which were found to be weak inhibitors of cPLA2α.[3]
Analysis: The data clearly indicates that while the basic 1-benzyl-indole-5-carboxylic acid scaffold (IND-A) possesses only weak activity, strategic modification leads to a significant increase in potency. The addition of a 2,4-dichlorobenzyl group at the N1 position and a tetrazolyl-pentanoic acid chain at the C3 position (IND-B) enhances inhibitory activity over 300-fold compared to early lead compounds in the same study.[3] This highlights the critical role of the C3 substituent in binding to the cPLA2α active site.
Anticancer Activity: Cytotoxicity against Human Breast Cancer (MCF-7) Cells
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a primary step in the discovery of new chemotherapeutic agents. The MCF-7 cell line is a widely used model for estrogen receptor-positive human breast cancer.
Comparative Data:
| Compound ID | IC₅₀ (μM) against MCF-7 Cells | Source |
| IND-A | Not Reported | - |
| IND-C | 2.93 µM | [5] |
Analysis: The indolin-2-one derivative IND-C demonstrates potent anticancer activity against the MCF-7 cell line.[5] This compound's activity is attributed to its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[5] The structural shift from an indole to an indolin-2-one core, combined with the bulky hydrazono-thiazole substituent at C3, is crucial for this activity. While data for IND-A is unavailable, many simple indole carboxylic acids show limited cytotoxic effects, suggesting these complex modifications are essential for potent anticancer action.[1]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's ability to prevent the visible growth of a bacterial strain.
Comparative Data:
| Compound ID | MIC (μg/mL) against E. coli | MIC (μg/mL) against P. aeruginosa | Source |
| IND-A | Not Reported | Not Reported | - |
| IND-D | 0.45 µg/mL | 0.35 µg/mL | [6] |
Analysis: IND-D, an indole-2-carboxamide, exhibits exceptional antibacterial activity against pathogenic Gram-negative bacteria, with potency exceeding that of standard antibiotics like ciprofloxacin in some cases.[6] This demonstrates that moving the functional group from the C5 to the C2 position and converting the carboxylic acid to a carboxamide can dramatically shift the biological activity profile from anti-inflammatory or anticancer to antibacterial. The N-propylamide, 5-bromo, and 1-(4-chlorobenzyl) substitutions are key features contributing to this high potency.[6]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the detailed protocols for the key assays discussed are provided below.
Protocol 1: cPLA2α Inhibition Assay
This protocol is adapted from methodologies used in the evaluation of 1-benzylindoles as cPLA2α inhibitors.[3]
Rationale: This is a cell-free enzymatic assay that directly measures the ability of a compound to inhibit the activity of purified human cPLA2α. It uses a fluorescent substrate, allowing for sensitive and high-throughput screening.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human cPLA2α is expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate Preparation: A fluorescent substrate, such as PED-A1 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine), is prepared in a suitable buffer.
-
Assay Procedure:
-
Add 10 µL of test compound solution (dissolved in DMSO and diluted in assay buffer) to the wells of a 96-well plate.
-
Add 170 µL of the substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the purified cPLA2α enzyme solution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 528 nm emission).
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against a range of compound concentrations and fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[5][7]
Rationale: This cell-based assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Mechanism of Action & Visualized Pathways
Understanding the mechanism of action is crucial for rational drug design. The selected compounds likely operate through distinct biological pathways.
Experimental Workflow Visualization
The process of identifying a lead compound often follows a standardized screening cascade, which can be visualized to clarify the logical flow from initial discovery to validation.
Caption: A typical experimental workflow for screening and identifying lead compounds.
Signaling Pathway: The Arachidonic Acid Cascade
The anti-inflammatory activity of IND-B is rooted in its ability to block the initial step of the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-benzyl-1H-indole-5-carboxylic Acid and Its Positional Isomers
Introduction: The Criticality of Isomer Identification in Drug Development
In the landscape of modern drug discovery, indole derivatives represent a cornerstone of pharmacologically active agents, prized for their versatile biological activities.[1][2] The 1-benzyl-1H-indole-5-carboxylic acid scaffold, in particular, is a key structural motif in the development of novel therapeutics. However, the synthesis of this target molecule can often yield a mixture of positional isomers, where the carboxylic acid group is located at different positions on the indole ring.
For researchers and drug development professionals, the unambiguous identification of the correct isomer is not merely an academic exercise; it is a fundamental requirement for ensuring drug safety, efficacy, and regulatory compliance.[3] Different isomers of the same parent molecule can exhibit vastly different pharmacological profiles, pharmacokinetic properties, and toxicological outcomes.[4] Therefore, robust, validated analytical methods are essential for distinguishing these closely related compounds.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, as well as Mass Spectrometry (MS), to build a comprehensive analytical toolkit for definitive isomer characterization. The methodologies and interpretations presented herein are grounded in established principles and are designed to meet the rigorous standards of regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]
The Challenge: Structural Similarity of Isomers
The primary analytical challenge stems from the subtle structural differences between the positional isomers of 1-benzyl-1H-indole-carboxylic acid. While they share the same molecular formula (C₁₆H₁₃NO₂) and mass, the placement of the electron-withdrawing carboxylic acid group significantly influences the electronic environment of the entire molecule, leading to distinct and measurable spectroscopic properties. This guide will focus on comparing the target 5-carboxylic acid isomer with the common 2- and 3-carboxylic acid isomers.
Figure 2: Analytical workflow for definitive isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR Insights: The position of the carboxyl group creates a unique pattern of deshielding effects on the aromatic protons of the indole ring.
-
This compound: The proton at the C4 position is typically the most downfield of the indole benzoyl protons due to the anisotropic effect of the adjacent C5-carboxyl group. The C6 and C7 protons will also exhibit distinct shifts and coupling constants.
-
1-benzyl-1H-indole-2-carboxylic acid: The proton at C3 will be significantly deshielded.
-
1-benzyl-1H-indole-3-carboxylic acid: The proton at C2 will be a downfield singlet, a highly characteristic signal. [7]* General Features: The benzylic protons (CH₂) typically appear as a sharp singlet around 5.3-5.4 ppm. The protons on the benzyl ring itself will appear in the 7.2-7.4 ppm region. The acidic proton of the carboxyl group is often a broad singlet far downfield (10-12 ppm) and will disappear upon a D₂O shake. [8] ¹³C NMR Insights: The carbonyl carbon and the indole ring carbons provide a secondary layer of confirmation.
-
The chemical shift of the carbonyl carbon (C=O) typically falls within the 160-180 ppm range. [8]* The carbon atom directly attached to the carboxyl group (ipso-carbon) will be significantly shifted compared to its position in the unsubstituted parent indole.
-
The distinct electronic environment of each isomer results in a unique set of chemical shifts for all nine carbons of the indole core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Carbons/Protons
| Position | This compound (Predicted) | 1-benzyl-1H-indole-3-carbaldehyde (Reference) [7] | 1H-indole-5-carboxylic acid (Reference) [9][10] |
|---|---|---|---|
| ¹H NMR | |||
| H-2 | ~7.3 ppm (d) | 7.72 (s) | ~7.4 ppm (t) |
| H-3 | ~6.6 ppm (d) | - | ~6.6 ppm (t) |
| H-4 | ~8.3 ppm (d) | 8.33 (m) | ~8.2 ppm (d) |
| H-6 | ~7.9 ppm (dd) | 7.35 (m) | ~7.8 ppm (dd) |
| H-7 | ~7.5 ppm (d) | 7.35 (m) | ~7.4 ppm (d) |
| -CH₂- | ~5.4 ppm (s) | 5.37 (s) | - |
| -COOH | >10 ppm (br s) | - | >11 ppm (br s) |
| ¹³C NMR | |||
| C=O | ~170 ppm | 184.62 (Aldehyde) | ~172 ppm |
| C-2 | ~126 ppm | 125.53 | ~126 ppm |
| C-3 | ~104 ppm | 118.53 | ~103 ppm |
| C-5 | ~128 ppm | 124.17 | ~125 ppm |
| C-7a | ~136 ppm | 137.48 | ~137 ppm |
| -CH₂- | ~51 ppm | 50.95 | - |
(Note: Predicted values are based on established substituent effects and data from reference compounds. Actual values may vary based on solvent and concentration.)
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing positional isomers, subtle differences can be observed.
-
O-H Stretch: All isomers will exhibit a very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. [8]* C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ confirms the presence of the carbonyl group. The exact frequency can be influenced by conjugation and hydrogen bonding, which may vary slightly between isomers. [11]* Aromatic C=C and C-H Bends: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions. The out-of-plane C-H bending patterns can sometimes give clues about the substitution pattern on the aromatic ring. For example, the pattern for 5-substitution will differ from that for 2- or 3-substitution. [12][13] Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
Functional Group Expected Range Key Observations O-H (Carboxylic Acid) 2500 - 3300 Very broad, strong absorption, indicative of H-bonding. [8] C-H (Aromatic) 3000 - 3100 Sharp, medium intensity peaks. C-H (Aliphatic -CH₂-) 2850 - 2960 Sharp, medium intensity peaks. C=O (Carboxylic Acid) 1680 - 1710 Strong, sharp absorption. [11] | C=C (Aromatic Ring) | 1450 - 1600 | Multiple sharp bands of varying intensity. [12]|
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the indole nucleus. The position of the electron-withdrawing carboxyl group alters the energy of the electronic transitions.
Indole and its derivatives typically show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. [14]The position and intensity of these bands are sensitive to substitution on the benzene portion of the indole ring. [14]The carboxyl group, acting as a chromophore, will cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) compared to the unsubstituted 1-benzylindole. The extent of this shift will differ depending on the position of substitution, providing another data point for isomer differentiation. For instance, indole-3-acetic acid in ethanol shows absorption maxima at 219 nm and 280 nm. [15]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and can provide structural clues through analysis of fragmentation patterns.
-
Molecular Ion: All isomers will show the same molecular ion peak ([M]⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular formula C₁₆H₁₃NO₂ (Monoisotopic Mass: 251.0946 g/mol ).
-
Fragmentation: While all isomers share the same mass, their fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) can differ.
-
Loss of -COOH: A common fragmentation is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a prominent peak at m/z 206.
-
Loss of Benzyl Group: Cleavage of the N-CH₂ bond can result in the loss of a benzyl radical (•C₇H₇, 91 Da), giving a fragment at m/z 160, or the formation of the tropylium cation at m/z 91.
-
Isomer-Specific Fragmentation: Subtle differences in fragmentation pathways can arise. For example, in some hydroxyindole-3-carboxylic acids, the loss of H₂O is a characteristic fragmentation of the 4-isomer, which is not observed in the other isomers. [16]Similar subtle differences may exist for the 1-benzyl derivatives.
-
Validated Experimental Protocols
Adherence to standardized protocols is crucial for generating reproducible and reliable data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the indole carboxylic acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic OH proton.
-
Instrument Setup: Lock and shim the spectrometer until optimal magnetic field homogeneity is achieved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (several hours) and a larger number of scans will be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform an ATR correction if necessary.
Conclusion
The definitive characterization of this compound from its positional isomers is a critical task in pharmaceutical development, achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confirms the molecular weight, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most conclusive evidence for identifying the specific substitution pattern on the indole ring. IR and UV-Vis spectroscopy serve as essential complementary techniques, confirming functional groups and probing the electronic structure, respectively. By integrating the data from these orthogonal techniques, researchers can confidently establish the identity and purity of their target compound, ensuring a solid analytical foundation for further development and regulatory submission.
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ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. Retrieved from [Link]
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Marchelli, R., et al. (n.d.). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry. Retrieved from [Link]
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RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
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MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzyl-1H-indole-5-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] The structural versatility of this heterocyclic compound allows for a myriad of chemical modifications, leading to derivatives with a wide spectrum of biological activities.[1] Among these, the 1-benzyl-1H-indole-5-carboxylic acid framework has emerged as a promising starting point for the development of novel therapeutics. While comprehensive data on the parent compound itself is limited in publicly accessible literature, a wealth of information exists for its structurally related derivatives. This guide provides an in-depth comparison of the reported in vitro and in vivo activities of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and explore the critical challenge of translating promising laboratory findings into whole-organism efficacy.[2]
The this compound Scaffold: A Launchpad for Diverse Therapeutic Applications
The core structure of this compound combines the biologically active indole ring with a benzyl group at the N1 position and a carboxylic acid at the C5 position. This arrangement provides a versatile template for medicinal chemists to explore various therapeutic targets. The indole moiety can engage in various biological interactions, while the benzyl and carboxylic acid groups offer sites for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1] Research into derivatives of this scaffold has revealed potential applications in several key therapeutic areas, including neurodegenerative diseases, cancer, and inflammation.
In Vitro Activity Profile: A Window into Molecular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, providing crucial data on a compound's activity against specific molecular targets in a controlled environment. For derivatives of this compound, in vitro assays have been instrumental in elucidating their mechanisms of action.
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy
A series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[3][4] One derivative, 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid, was found to be a weak, non-selective inhibitor of both enzymes.[2][3][4] However, another derivative, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, demonstrated the highest inhibitory activity towards BuChE, with 30.06% inhibition at a concentration of 10 µM.[2][3][4]
Table 1: In Vitro Cholinesterase Inhibition Data for this compound Derivatives
| Compound | Target Enzyme | Activity |
| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid | AChE & BuChE | Weak, non-selective inhibitor |
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% inhibition at 10 µM |
Anticancer Activity: Targeting Key Pathways in Malignancy
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[5] Derivatives of 1-benzyl-5-bromoindolin-2-one, which shares a structural resemblance to the core topic, have shown promising anticancer activity. For instance, certain 4-arylthiazole-bearing derivatives displayed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 2.93 ± 0.47 µM.[1] These compounds were also found to be good inhibitors of VEGFR-2, a key mediator of angiogenesis, with IC50 values in the sub-micromolar range.[1] Further mechanistic studies revealed that these derivatives induce apoptosis through the activation of caspases-3 and -9 and upregulation of the pro-apoptotic protein Bax.[1]
Table 2: In Vitro Anticancer and VEGFR-2 Inhibition Data for Indolin-2-one Derivatives
| Compound | Cell Line | Anticancer Activity (IC50) | VEGFR-2 Inhibition (IC50) |
| 7c (4-arylthiazole derivative) | MCF-7 | 7.17 ± 0.94 µM | 0.728 µM |
| 7d (4-arylthiazole derivative) | MCF-7 | 2.93 ± 0.47 µM | 0.503 µM |
Inhibition of Cytosolic Phospholipase A2α (cPLA2α): A Target for Anti-inflammatory Drugs
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes.[6] Derivatives of 1-benzylindole have been identified as inhibitors of cPLA2α.[6] Systematic structural variations have led to the development of compounds with submicromolar activity against this enzyme, highlighting the potential of this scaffold for creating new anti-inflammatory agents.[6]
In Vivo Activity: Assessing Efficacy and Safety in a Complex Biological System
While in vitro data provides a valuable starting point, the ultimate test of a drug candidate's potential lies in its in vivo performance. Animal models allow for the assessment of not only efficacy but also a compound's pharmacokinetic and toxicological profile.
Anticonvulsant Activity: From the Bench to a Living Model
Derivatives of methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate have been synthesized and evaluated for their anticonvulsant activity in a maximal electroshock-induced seizure (MES) model in rats.[7] This model is used to identify compounds with potential efficacy against generalized tonic-clonic seizures.[7] Several of the synthesized derivatives afforded protection against seizures, indicating their potential as lead compounds for the development of new antiepileptic drugs.[7]
The Critical Divide: Understanding the In Vitro to In Vivo Correlation
A significant challenge in drug development is the often-poor correlation between a compound's potent in vitro activity and its efficacy in in vivo models.[2] This discrepancy can arise from a multitude of factors related to the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects. For indole derivatives, several key considerations can influence their in vivo performance:
-
Metabolic Stability: The indole ring is susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and reduced bioavailability.[8] The carboxylic acid group can also undergo metabolic transformations, such as glucuronidation.[6]
-
Solubility and Permeability: Poor aqueous solubility can limit a compound's absorption after oral administration. While indole derivatives are often lipophilic, this can sometimes lead to poor solubility and permeability characteristics.[1]
-
Pharmacokinetics: The overall pharmacokinetic profile, including half-life, volume of distribution, and clearance, will dictate the compound's exposure at the target site and ultimately its in vivo efficacy. Studies on some indole derivatives have shown limited plasma exposure in animal models.
-
Off-Target Effects: A compound that is highly selective in a purified enzyme assay may interact with multiple targets in a complex biological system, leading to unexpected side effects or a different efficacy profile.
The following diagram illustrates the typical workflow for evaluating a compound from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized workflow from in vitro discovery to in vivo validation.
Experimental Protocols
To provide a practical context, detailed methodologies for representative in vitro and in vivo assays are described below.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the percentage inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by a test compound.
Materials:
-
AChE or BuChE enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 37°C).
-
Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100.
In Vivo Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the anticonvulsant activity of a test compound in an animal model of generalized tonic-clonic seizures.
Materials:
-
Male Wistar rats (or other suitable rodent species)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., phenytoin) as a positive control
-
Corneal electrodes
-
An electroconvulsive shock apparatus
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a pre-determined time (to allow for drug absorption), apply a drop of saline to the eyes of each rat to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 150 mA for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of the hind limb tonic extension phase of the seizure.
-
The absence of the hind limb tonic extension is considered as the endpoint for protection.
-
The percentage of animals protected in each group is calculated.
The following diagram illustrates a representative signaling pathway that could be investigated for the anticancer derivatives of this compound.
Caption: A simplified signaling pathway for anticancer indole derivatives.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents with diverse biological activities. While the parent compound remains relatively unexplored, its derivatives have demonstrated promising in vitro activity against a range of targets relevant to neurodegenerative diseases, cancer, and inflammation. The translation of this in vitro promise into in vivo efficacy, however, is a complex process that requires a deep understanding of a compound's pharmacokinetic and metabolic properties. Future research in this area should focus on optimizing the ADME properties of these derivatives to improve their in vivo performance and unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on this challenging but rewarding journey.
References
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Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2014). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 71(3), 449-456. [Link]
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Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. (n.d.). Retrieved January 20, 2026, from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & Al-Abdullah, E. S. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6537. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(5), 634. [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). Toxics, 9(3), 54. [Link]
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Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2021). Future Medicinal Chemistry, 13(1), 87-108. [Link]
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The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. (2021). Bioorganic Chemistry, 113, 104981. [Link]
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Rani, P., Pal, R., & Arora, R. (2018). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(1), 437-444. [Link]
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Meyer zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]
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A Researcher's Guide to Profiling the Cross-Reactivity of 1-benzyl-1H-indole-5-carboxylic Acid and Its Analogs
Introduction: The Indole Scaffold and the Imperative of Selectivity
The 1-benzyl-1H-indole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives have shown promise in diverse therapeutic areas, with published literature demonstrating modulation of targets ranging from cholinesterases to cytosolic phospholipase A2α.[1][2] This inherent biological activity, while promising, underscores a critical challenge in drug development: ensuring target selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects or even mask the true mechanism of action, representing a significant cause of late-stage clinical attrition.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound and its analogs. We will move beyond a simple listing of methods, instead providing a logical, tiered approach that integrates computational prediction with robust experimental validation. The protocols and data presented herein are designed to serve as a self-validating system, enabling confident decision-making in lead optimization and candidate selection.
The Challenge of Specificity with the this compound Scaffold
The indole ring system is a common feature in many endogenous ligands and approved drugs, contributing to its potential for broad bioactivity. The addition of a benzyl group at the N1 position and a carboxylic acid at the C5 position creates a molecule with specific steric and electronic features that can be recognized by a variety of protein binding sites. For instance, derivatives of this core structure have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting its potential to interact with serine hydrolases.[2] Other research has explored analogs as inhibitors of cytosolic phospholipase A2α (cPLA2α).[1]
Given this documented promiscuity within the broader chemical family, a thorough cross-reactivity assessment is not merely a regulatory formality but a scientific necessity for any drug discovery program centered on this scaffold.
A Tiered Strategy for Cross-Reactivity Profiling
We advocate for a multi-step approach that progressively refines our understanding of a compound's selectivity profile. This strategy begins with broad, cost-effective computational methods and funnels toward more resource-intensive, but definitive, experimental assays.
Caption: Tiered workflow for assessing cross-reactivity.
Tier 1: In Silico Off-Target Prediction
Causality: Before committing to expensive wet-lab experiments, computational tools can leverage vast chemogenomic databases to predict potential off-targets based on structural similarity to known ligands.[4] This allows for the early identification of potential liabilities and helps prioritize which protein families to investigate experimentally.
Methodology: Using Publicly Available Prediction Tools
-
Obtain Compound Structure: Secure the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: O=C(O)c1cc2c(cn(Cc3ccccc3)c2)cc1.
-
Utilize Prediction Engines: Input the SMILES string into web-based servers like TargetHunter or PanScreen.[4][5] These tools compare the query molecule against databases of compounds with known biological activities.
-
Analyze Predictions: The output will be a ranked list of potential protein targets. Scrutinize this list for recurring protein families (e.g., kinases, GPCRs, nuclear receptors) and for targets with known safety implications (e.g., hERG, CYPs).
Data Presentation: Hypothetical In Silico Prediction Results
| Predicted Target Family | Representative Targets | Confidence Score | Rationale for Follow-Up |
| Protein Kinases | ABL1, SRC, LCK | High | High structural similarity of indole scaffold to known kinase hinge-binding motifs. |
| Nuclear Receptors | Estrogen Receptor Alpha | Medium | Planar aromatic core resembles some steroidal ligands. |
| GPCRs | Dopamine D3 Receptor | Medium | Documented activity of similar indole-based compounds.[4] |
| Hydrolases | FAAH, AChE | Low | Potential for interaction with serine hydrolase active sites. |
Tier 2: Broad Experimental Screening
Causality: Based on the in silico predictions and the known polypharmacology of indole-based compounds, the next logical step is a broad experimental screen. The goal is not to determine precise affinity, but to rapidly identify significant off-target interactions across large, functionally-related protein families.
A. Kinase Profiling
Protein kinases are a frequent source of off-target effects due to the conserved nature of the ATP-binding pocket. A comprehensive kinase screen is therefore essential.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 460 kinases.[6][7]
-
Compound Submission: Provide this compound at a suitable stock concentration (e.g., 10 mM in DMSO).
-
Assay Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound. A compound that binds the kinase active site prevents the kinase from binding to the immobilized ligand.[6]
-
Detection: The amount of kinase captured is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[6]
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates a stronger interaction.
Caption: KINOMEscan® assay principle.
Data Presentation: Example KINOMEscan® Results (% Control @ 10 µM)
| Kinase Target | This compound | Analog A (Hypothetical) | Analog B (Hypothetical) |
| Primary Target X | 5% | 4% | 8% |
| ABL1 | 45% | 85% | 40% |
| SRC | 30% | 75% | 25% |
| LCK | 38% | 91% | 35% |
| EGFR | 95% | 98% | 92% |
| VEGFR2 | 88% | 95% | 90% |
| ... (450+ other kinases) | >85% | >90% | >85% |
Interpretation: In this hypothetical example, the parent compound shows moderate interaction with SRC-family kinases (ABL1, SRC, LCK). Analog A demonstrates significantly improved selectivity, while Analog B retains the off-target profile. This data guides further optimization efforts towards analogs like A.
B. General Safety Pharmacology Profiling
Beyond kinases, it is crucial to screen against a panel of targets known to be implicated in adverse drug reactions.
Experimental Protocol: In Vitro Safety Panel (e.g., InVEST™ Panel)
Commercial services offer panels that screen compounds against a broad range of targets associated with adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[8]
-
Compound Submission: As with kinase scanning, submit the compound at a standard screening concentration (e.g., 10 µM).
-
Assay Formats: A variety of assay formats are used, including radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.
-
Data Analysis: Results are reported as percent inhibition or percent of control activity. A common threshold for a significant "hit" is >50% inhibition at 10 µM.
Data Presentation: Example Safety Panel Results (% Inhibition @ 10 µM)
| Target | Target Class | This compound | Analog A (Hypothetical) |
| Dopamine D3 | GPCR | 48% | 15% |
| hERG | Ion Channel | 12% | 8% |
| SERT | Transporter | 25% | 5% |
| PDE4 | Enzyme | 55% | 10% |
Interpretation: The parent compound shows a potential liability against PDE4. Analog A, however, has mitigated this off-target activity, making it a more desirable candidate for progression.
Tier 3: Focused Validation and Mechanistic Studies
Causality: Broad screening identifies potential off-targets. This tier aims to validate these interactions in a more physiological context, confirm direct binding, and accurately quantify the binding affinity.
A. Proteome-Wide Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10]
Experimental Protocol: Proteome-Wide Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., K562 cell line) with the test compound (e.g., 10 µM this compound) and a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell lysates across a temperature gradient (e.g., 40°C to 64°C).
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Proteomic Analysis: Digest the soluble proteins into peptides, label with tandem mass tags (TMT), and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: For each identified protein, plot the relative soluble amount as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates a direct or indirect interaction.
Data Presentation: Example CETSA Results
| Protein Hit from Tier 2 | ΔTm (°C) with Parent Compound | ΔTm (°C) with Analog A | Interpretation |
| Primary Target X | +4.5°C | +4.8°C | Confirmed target engagement in cells. |
| SRC | +2.1°C | +0.2°C | Parent compound engages SRC in cells; Analog A does not. |
| PDE4D | +3.0°C | +0.5°C | Parent compound engages PDE4D in cells; Analog A does not. |
Interpretation: CETSA provides crucial evidence of target engagement within the complex milieu of the cell, confirming that the interactions observed in biochemical assays are relevant in a more physiological setting.
B. Quantitative Affinity Determination
For validated off-targets, it is essential to determine the binding affinity (Kd or Ki) to understand the therapeutic window. Competitive binding assays are the gold standard for this.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a general framework for determining the inhibitory constant (Ki) for an off-target identified in previous tiers (e.g., SRC kinase).[12]
-
Reagents:
-
Purified recombinant SRC kinase.
-
A known radiolabeled ligand for SRC (e.g., a tritiated known inhibitor).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (this compound and analogs) in serial dilution.
-
-
Assay Setup: In a 96-well filter plate, combine the purified SRC kinase, a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of the plate and wash to separate protein-bound radioligand from unbound.
-
Detection: Add scintillation fluid to the wells and measure the retained radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the retained radioactivity against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Data Presentation: Comparative Affinity Data
| Compound | Primary Target X Kd (nM) | Off-Target SRC Ki (nM) | Selectivity Index (SRC Ki / Target Kd) |
| This compound | 50 | 850 | 17 |
| Analog A (Hypothetical) | 45 | >10,000 | >222 |
| Staurosporine (Control) | 10 | 15 | 1.5 |
Interpretation: Analog A demonstrates a significantly improved selectivity index (>222-fold) over the parent compound (17-fold). This quantitative data is critical for making a data-driven decision to advance Analog A.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a scaffold as biologically versatile as this compound, this process is paramount. By employing a tiered strategy—from in silico prediction to broad experimental screening and focused biophysical validation—researchers can build a comprehensive selectivity profile. This guide provides the experimental frameworks and data interpretation strategies necessary to identify compounds with the highest potential for therapeutic success while minimizing the risk of off-target-driven toxicity. The insights gained from these studies will not only de-risk individual candidates but also enrich the broader understanding of the structure-activity relationships governing the interactions of the this compound scaffold.
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Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]
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Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-benzyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-1H-indole-5-carboxylic acid. As a Senior Application Scientist, my objective is to offer not just a procedure, but a framework for thinking about chemical waste that prioritizes safety, compliance, and scientific integrity. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating it as hazardous, is mandatory.
Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle
Assumed Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Reactivity: Unknown reactivity; treat as potentially reactive with strong oxidizing agents, acids, and bases.[1]
Due to these potential hazards, this compound must be managed as a hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. The following should be worn at all times during the disposal process:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and airborne particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or vapors. |
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Protocol:
-
Select an Appropriate Container:
-
Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a good choice.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[4]
-
Do not use metal containers for acidic waste, as they can corrode.[4]
-
-
Label the Container Clearly:
-
The container must be labeled with the words "HAZARDOUS WASTE."[4]
-
The label should also include the full chemical name: "this compound" and the approximate quantity of waste.
-
Indicate the date of waste generation.[1]
-
Attach appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[1]
-
-
Segregate the Waste:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Workflow: A Systematic Approach
The following workflow provides a logical sequence for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal: Professional Services Required
Given the hazardous nature of this compound, the final disposal must be handled by a licensed chemical waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5] This can lead to environmental contamination and is a violation of regulations.
-
Your institution's Environmental Health & Safety (EHS) department will have established procedures for the pickup and disposal of hazardous chemical waste.[4]
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including its presumed hazards.[1]
The primary methods for the destruction of this type of chemical waste are:
-
Incineration: Controlled incineration in a licensed facility is a common and effective method for destroying organic chemical waste.[5]
-
Landfilling: In some cases, the waste may be sent to a specially designated hazardous waste landfill.[6]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[2][7] Avoid creating dust.[5]
-
Decontaminate the Area: Clean the spill area with soap and water.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Regulatory Compliance: Adherence to the Law
All hazardous waste disposal activities are governed by local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] It is your responsibility to be aware of and comply with all applicable regulations.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-benzyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) and safe handling procedures for 1-benzyl-1H-indole-5-carboxylic acid (CAS: 1030423-92-7). As a compound with identified hazards, understanding and implementing these protocols is critical to ensuring personal safety and maintaining the integrity of your research. This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation.
Hazard Identification and Risk Assessment
The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a multi-faceted PPE strategy to protect against ingestion, dermal contact, eye contact, and inhalation. The indole scaffold and its derivatives, while common in medicinal chemistry, often require careful handling due to their potential to cause irritation.[2]
Summary of Hazards and Required PPE
| Hazard Classification | Potential Route of Exposure | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed (H302) | Ingestion | Standard laboratory hygiene, no eating/drinking in the lab, proper glove removal. |
| Causes skin irritation (H315) | Dermal Contact | Chemical-resistant gloves, lab coat or gown.[1][3] |
| Causes serious eye irritation (H319) | Eye Contact | Chemical safety goggles or a face shield.[1][2] |
| May cause respiratory irritation (H335) | Inhalation | Use in a chemical fume hood; respiratory protection (e.g., N95 respirator) if dust cannot be controlled.[1][4] |
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1]
-
Standard Operations: For tasks such as weighing small quantities or preparing solutions within a fume hood, chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[5]
-
High-Risk Operations: When there is a significant risk of splashing, such as during bulk transfers or when handling larger volumes, a face shield worn over chemical safety goggles is essential for full facial protection.[2][6]
Skin and Body Protection
To prevent skin irritation, a comprehensive barrier is necessary.[1]
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable choice for handling this compound.[2] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin. For prolonged work or in the event of a known splash, double-gloving is recommended. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contamination is suspected.[7]
-
Lab Coat/Gown: A standard laboratory coat should be worn at all times and kept fully fastened.[2] For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be considered.[8]
Respiratory Protection
As this compound may cause respiratory irritation, controlling inhalation exposure is critical.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of the solid material, especially weighing, should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[9]
-
Respiratory Masks: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask should be used.[9][10] For situations with potential for higher exposure levels, a full-face respirator may be necessary.[5] It is important to note that surgical masks offer little to no protection from chemical dust and should not be used for this purpose.[6][7]
Operational and Disposal Plans
A systematic workflow is crucial for minimizing exposure and preventing contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[10] Ensure your designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the previous section. The sequence for donning is typically lab coat, then mask/respirator, followed by eye protection, and finally gloves.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula to transfer the material. If possible, weigh the compound directly into the vessel that will be used for the subsequent step.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place, protected from direct sunlight.[3]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and mask. Wash hands thoroughly with soap and water after handling.[3]
Disposal Plan
All waste materials, including contaminated gloves, paper towels, and empty containers, should be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of unused material and solutions in accordance with federal, state, and local environmental control regulations.[9] Do not pour chemical waste down the drain.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem.
- Chemical label this compound.
- Personal protective equipment for handling 3-Allyl-1H-indole. Benchchem.
- 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety Data Sheets. Echemi.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- SAFETY DATA SHEET - Sigma-Aldrich. (2022-04-15).
- 1-benzylindole - Organic Syntheses Procedure.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- 4 - Safety Data Sheet.
- PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. (2019-01-03).
- CAS 1030423-92-7 | this compound supply. Guidechem.
- MSDS of benzyl 3-formyl-1H-indole-5-carboxylate.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
